Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Description
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAOXVBXDCANBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338360 | |
| Record name | bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14319-64-3 | |
| Record name | bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bicycloheptenyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a valuable organosilane intermediate. The primary synthetic route, the Diels-Alder reaction between cyclopentadiene and vinyltrichlorosilane, is detailed with a focus on mechanistic principles, stereochemical outcomes, and practical experimental considerations. This document is intended for researchers, chemists, and material scientists, offering field-proven insights into the protocol, safety imperatives for handling chlorosilanes, and methods for purification and characterization.
Introduction and Significance
This compound, often referred to as norbornenyltrichlorosilane, is a bifunctional molecule featuring a reactive trichlorosilyl group and a strained bicyclic olefin. This unique combination makes it a versatile precursor in materials science and organic synthesis. The trichlorosilyl moiety allows for facile hydrolysis and condensation to form stable siloxane bonds (Si-O-Si), making it an excellent coupling agent for grafting onto silica surfaces or incorporating into silicone polymers. The norbornene group provides a site for further functionalization through reactions like ring-opening metathesis polymerization (ROMP), epoxidation, or hydrogenation. Its derivatives are explored in applications ranging from specialty polymers and adhesives to surface modifiers and heterogeneous catalysts.
The synthesis hinges on the classic Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[1] The high reactivity of cyclopentadiene as the diene component makes this transformation particularly efficient.[2]
Mechanistic Insights: The Diels-Alder Reaction
The core of the synthesis is the concerted [4+2] cycloaddition between cyclopentadiene (the diene) and vinyltrichlorosilane (the dienophile). In this reaction, three π-bonds are broken, and two new σ-bonds and one new π-bond are formed, creating the bicyclo[2.2.1]heptene (norbornene) framework.[3]
Stereoselectivity: The Endo Rule
A critical aspect of the Diels-Alder reaction with cyclic dienes is its stereoselectivity. The reaction can yield two diastereomeric products: endo and exo.
-
Endo Product: The substituent on the dienophile (the -SiCl₃ group) is oriented on the same side of the newly formed six-membered ring as the one-carbon bridge (C7).
-
Exo Product: The substituent is oriented on the opposite side of the one-carbon bridge.
Under kinetic control (lower temperatures), the endo product is preferentially formed. This preference, known as the "Alder Endo Rule," is attributed to favorable secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing π-system of the diene in the transition state.[1] While the exo isomer is often the more thermodynamically stable product due to reduced steric hindrance, the reaction is typically run under conditions that favor the kinetic endo product.[4]
Caption: Reaction pathway illustrating the formation of endo and exo isomers.
Experimental Protocol
This section details a self-validating protocol for the synthesis. The cornerstone of trustworthiness in this procedure is the rigorous exclusion of moisture, which would otherwise hydrolyze the reactant and product, generating corrosive HCl gas and siloxanes.[5]
Reagent Preparation: Cracking of Dicyclopentadiene
Cyclopentadiene is highly reactive and readily dimerizes at room temperature via a self-Diels-Alder reaction to form dicyclopentadiene (DCPD).[4] Therefore, monomeric cyclopentadiene must be freshly prepared immediately before use by a retro-Diels-Alder reaction.[4][6]
Procedure:
-
Set up a fractional distillation apparatus with a short Vigreux column. The receiving flask should be cooled in an ice-salt bath (~ -10 °C). All glassware must be oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon).
-
Charge the distillation flask with commercial dicyclopentadiene.
-
Heat the flask slowly to ~180 °C. The DCPD will "crack" back into two molecules of cyclopentadiene.
-
Collect the monomeric cyclopentadiene (b.p. 40-42 °C) in the cooled receiving flask. Do not distill to dryness.
-
The freshly prepared cyclopentadiene should be used immediately and kept cold to prevent re-dimerization.
WARNING: Trichlorosilanes are highly corrosive, flammable, and react violently with water.[7][8][9] This procedure must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical splash goggles, and a face shield.[10] All operations must be performed under a strictly inert atmosphere.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Cyclopentadiene | C₅H₆ | 66.10 | 33.1 g | 0.50 |
| Vinyltrichlorosilane | C₂H₃Cl₃Si | 161.49 | 80.7 g | 0.50 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 100 mL | - |
Procedure:
-
Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a condenser, and an inert gas inlet. Ensure all glassware is scrupulously dried.
-
Under a positive pressure of nitrogen, charge the flask with vinyltrichlorosilane and 100 mL of anhydrous toluene.
-
Cool the flask to 0 °C using an ice bath.
-
Add the freshly prepared, cold cyclopentadiene to the dropping funnel.
-
Add the cyclopentadiene dropwise to the stirred vinyltrichlorosilane solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.
Caption: Experimental workflow for the synthesis of the target compound.
Purification
The crude product is purified by fractional distillation under reduced pressure. This is necessary to prevent thermal decomposition and to separate the product from the solvent and any high-boiling oligomeric side products.
-
Assemble a vacuum distillation apparatus.
-
Carefully transfer the reaction mixture to the distillation flask.
-
Remove the toluene solvent under reduced pressure.
-
Increase the vacuum and heat to distill the product. The boiling point will depend on the pressure, but is typically in the range of 80-85 °C at ~10 mmHg.
-
Collect the colorless liquid product, which is a mixture of endo and exo isomers.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals include characteristic peaks for the olefinic protons of the norbornene ring (~6.0 ppm), bridgehead protons, and protons adjacent to the silicon atom. The presence of both endo and exo isomers will result in a more complex spectrum with two sets of signals.
-
¹³C NMR: The spectrum will show distinct signals for the sp² carbons of the double bond and the sp³ carbons of the bicyclic framework.[11]
-
FT-IR: Key vibrational bands are expected for the C=C stretch (~1570 cm⁻¹), C-H stretches of the alkene, and strong, broad Si-Cl stretching bands (~450-600 cm⁻¹).[12]
-
GC-MS: Can be used to determine the purity and the ratio of endo to exo isomers. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling: A Self-Validating System
Trustworthiness in handling chlorosilanes is achieved through a system of redundant safety measures.[5]
-
Atmospheric Control: Always handle under an inert gas (N₂ or Ar). The violent reaction with moisture produces HCl and flammable H₂ gas.[8][9]
-
Containment: Use sealable containers for transfers and storage. In case of a spill, do not use water. Absorb with dry sand or vermiculite and transfer to a sealed container for disposal.[8]
-
Fire Safety: Keep away from all ignition sources. Use Class B (dry chemical, CO₂) or "alcohol" foam fire extinguishers. DO NOT USE WATER on a chlorosilane fire, as it will exacerbate the situation by generating explosive hydrogen gas.[7][9]
-
Personal Protective Equipment (PPE): Corrosive to all tissues.[5] Wear chemical-resistant gloves (neoprene/nitrile), chemical splash goggles, and a face shield. An emergency eye wash and safety shower must be immediately accessible.[10]
References
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TRICHLOROSILANE, 99% - Safety Data Sheet. (2015, January 9). Gelest, Inc. Retrieved from [Link]
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Global Safe Handling of Chlorosilanes. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC). Retrieved from [Link]
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Hazardous Substance Fact Sheet: Trichlorosilane. (2010, January). New Jersey Department of Health. Retrieved from [Link]
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Bicyclo(2.2.1)hept-5-en-2-ol. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Abstract: Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a derivative of norbornene, serves as a pivotal monomer and surface modification agent in the synthesis of advanced silicon-containing materials. Its unique strained bicyclic structure, combined with the high reactivity of the trichlorosilyl group, offers a versatile platform for creating polymers with tailored properties, such as high gas permeability and thermal stability. This guide provides a comprehensive examination of its molecular architecture, the critical nuances of its endo/exo stereoisomerism, prevalent synthesis methodologies, and key characterization techniques. We delve into the mechanistic causality behind synthetic choices and their impact on isomeric outcomes, providing field-proven insights for researchers in materials science and drug development.
Introduction: A Molecule of Bridged Complexity
This compound, systematically known as norborn-5-en-2-yltrichlorosilane, is an organosilicon compound characterized by two core structural features: a strained bicyclo[2.2.1]heptene (norbornene) framework and a highly reactive trichlorosilyl (-SiCl₃) functional group. This combination makes it a valuable building block for a new generation of organic-inorganic hybrid polymers and functionalized surfaces. The strained nature of the norbornene ring provides a high driving force for ring-opening metathesis polymerization (ROMP), while the trichlorosilyl group is a versatile handle for cross-linking, surface anchoring, or conversion into other functional moieties.
Understanding the molecular structure of this compound is paramount, as its utility is intrinsically linked to its distinct stereochemistry. The molecule predominantly exists as two diastereomers, the endo and exo isomers, which often exhibit significantly different reactivities in polymerization and surface reactions.[1][2] This guide will elucidate these structural details, providing the foundational knowledge required for its effective application.
Core Molecular Structure and Stereoisomerism
The foundational scaffold of the molecule is the bicyclo[2.2.1]heptane system, a bridged bicyclic compound. The presence of a double bond between C5 and C6 introduces unsaturation, creating the norbornene moiety. The trichlorosilyl group is attached at the C2 position.
The Critical Distinction: Endo vs. Exo Isomerism
In bridged ring systems like norbornene, substituents can occupy two distinct spatial orientations, leading to endo and exo diastereomers. This is a special case of stereoisomerism crucial to the molecule's reactivity.
-
Exo Isomer: The substituent is located on the side "anti" (furthest away) to the longest bridge of the ring system (the C7 methylene bridge).
-
Endo Isomer: The substituent is located on the "syn" side (closest) to the longest bridge (the C7 methylene bridge).[3][4]
The choice of synthesis route directly influences the resulting ratio of these isomers, which is a critical consideration as the steric accessibility of the reactive sites (the double bond and the silyl group) differs between the two forms. For instance, the exo-isomer is often more readily polymerized in certain catalytic systems due to reduced steric hindrance.[2]
Caption: Endo vs. Exo isomers of this compound.
Quantitative Structural Data
While detailed crystallographic data for the title compound is scarce, the table below summarizes typical bond lengths and key identifiers for characterization.
| Parameter | Value | Source |
| Molecular Formula | C₇H₉Cl₃Si | [5] |
| Molecular Weight | 227.58 g/mol | [5] |
| CAS Number | 14319-64-3 | [5] |
| Typical Si-Cl Bond Length | ~2.05 Å | General |
| Typical C=C Bond Length | ~1.34 Å | General |
| Typical C-Si Bond Length | ~1.87 Å | General |
Synthesis and Mechanistic Insights
Two primary synthetic routes dominate the production of this compound, each with distinct mechanistic pathways and stereochemical outcomes.
Hydrosilylation of Norbornadiene
This method involves the catalytic addition of a silicon-hydride bond across one of the double bonds of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene).
Reaction: C₇H₈ + HSiCl₃ → C₇H₉Cl₃Si
Causality and Catalyst Choice: The hydrosilylation of alkenes is a powerful tool for forming C-Si bonds.[6] The choice of catalyst is critical for controlling selectivity.
-
Platinum Catalysts (e.g., Speier's catalyst, H₂PtCl₆): These are highly active but often lead to a mixture of endo and exo isomers, along with nortricyclane byproducts, making them less ideal for stereospecific applications.[7]
-
Rhodium and Palladium Catalysts: Rhodium complexes can also catalyze the reaction.[6][8] Certain palladium-ligand systems have demonstrated high selectivity, in some cases yielding exclusively the exo-isomer by preventing the formation of the endo product entirely.[7] This selectivity is attributed to the specific coordination geometry of the catalyst-olefin intermediate, which sterically favors one approach over the other.
Caption: Diels-Alder synthesis pathway showing kinetic and thermodynamic products.
Experimental Protocol: Diels-Alder Reaction This protocol is adapted from general procedures for Diels-Alder reactions involving in situ cyclopentadiene generation. [9][10]
-
Cracking (Optional but recommended for purity): Gently heat dicyclopentadiene to ~180°C and distill the resulting cyclopentadiene monomer, collecting it in a receiver cooled to 0°C. Use immediately.
-
Alternative In Situ Method: Charge a high-pressure sealed tube with dicyclopentadiene and a slight molar excess of vinyltrichlorosilane.
-
Reaction: Heat the sealed tube to ~180-185°C for several hours. The dicyclopentadiene will crack to form the monomer, which is then trapped by the dienophile. [9]4. Cooling & Workup: Carefully cool the reaction vessel. Dissolve the contents in a suitable solvent for analysis.
-
Purification: The product is isolated and purified via vacuum distillation, separating it from unreacted starting materials and dicyclopentadiene.
Spectroscopic and Analytical Characterization
Confirming the structure and distinguishing between the endo and exo isomers requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for isomer differentiation. The chemical shifts of the protons at C2, C3, and the bridgehead protons (C1, C4) are distinctly different between the two isomers due to anisotropic effects. [1][11]For example, in many norbornene derivatives, certain protons in the endo isomer are more deshielded (appear at a higher ppm) compared to their counterparts in the exo isomer. [1][4] * ¹³C NMR: The chemical shifts of the carbon atoms, particularly C7 (the methylene bridge), can be diagnostic. The C7 signal in the exo isomer is often shifted significantly downfield compared to the endo isomer. [11] * ²⁹Si NMR: This technique provides information about the silicon environment. The chemical shift for a trichlorosilyl group attached to an alkyl carbon typically falls within a specific range. [12][13]While it may not resolve the isomers as clearly as ¹H NMR, it confirms the presence and nature of the silicon moiety.
-
-
Infrared (IR) Spectroscopy:
Reactivity and Applications
The dual reactivity of the norbornene double bond and the trichlorosilyl group makes this molecule a highly versatile precursor in materials science.
-
Reactivity of the Trichlorosilyl Group: The Si-Cl bonds are highly susceptible to nucleophilic substitution, most commonly hydrolysis or alcoholysis. Reacting this compound with an alcohol (e.g., ethanol) yields the corresponding trialkoxysilane derivative (e.g., Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane). [16]These trialkoxy derivatives are more stable, easier to handle, and are common precursors for creating sol-gel materials or for use as silane coupling agents to functionalize surfaces like glass and silica.
-
Reactivity of the Norbornene Moiety: The strained double bond readily undergoes polymerization.
-
Addition Polymerization: Catalyzed by late-transition metal complexes (e.g., Pd, Ni), this process opens the double bond to form a saturated polymer backbone with pendant bicyclic units.
-
Ring-Opening Metathesis Polymerization (ROMP): Using catalysts like Grubbs' or Schrock's catalysts, the norbornene ring opens to produce a linear polymer with repeating cyclopentane units in the backbone and preserved double bonds. The choice of endo or exo isomer can dramatically affect polymerization kinetics and the properties of the resulting polymer.
-
-
Applications:
-
Gas Separation Membranes: Polynorbornenes containing bulky silyl groups exhibit high fractional free volume, leading to exceptional gas permeability, making them candidates for advanced gas separation membranes.
-
Functional Coatings and Adhesion Promoters: As a silane coupling agent, it can form durable covalent bonds between inorganic substrates (like glass or metal oxides) and organic polymer matrices, enhancing adhesion and composite material strength.
-
Hybrid Materials: It serves as a key component in the synthesis of organic-inorganic hybrid materials, combining the processability of polymers with the durability of silica networks.
-
Drug Development and Biomedical Applications: While not a therapeutic agent itself, the polymers derived from it can be used to create biocompatible coatings for medical implants or as matrices for controlled drug delivery systems.
-
Conclusion
This compound is a structurally sophisticated and synthetically valuable molecule. Its rigid, strained norbornene framework and reactive trichlorosilyl group provide a powerful platform for materials innovation. A thorough understanding of its core structure, particularly the nuances of its endo/exo isomerism, is essential for controlling its synthesis and subsequent application. The ability to selectively synthesize a desired isomer through careful selection of reaction pathways—hydrosilylation for exo selectivity or a kinetically controlled Diels-Alder for the endo product—empowers researchers to precisely tailor the architecture and properties of advanced silicon-containing polymers and functional materials.
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An In-depth Technical Guide to the Physical Properties of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Introduction
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a bifunctional molecule featuring a strained bicyclic alkene and a reactive trichlorosilyl group, holds significant potential in materials science and synthetic chemistry. Its unique structure allows it to act as a versatile building block for the synthesis of novel polymers, surface modifiers, and cross-linking agents. The strained norbornene moiety can undergo ring-opening metathesis polymerization (ROMP), while the trichlorosilyl group provides a reactive handle for covalent attachment to surfaces or for the formation of polysiloxane networks. This guide provides a comprehensive overview of the key physical properties of this compound, intended for researchers, scientists, and drug development professionals who seek to understand and utilize this compound in their work.
Molecular Structure and Isomerism
The fundamental structure of this compound is depicted below. The attachment of the trichlorosilyl group to the bicyclo[2.2.1]heptene core can result in two stereoisomers: the endo and exo forms. The spatial arrangement of the substituent relative to the six-membered ring of the bicyclic system defines these isomers. The exo isomer is generally the thermodynamically more stable product in Diels-Alder reactions used for its synthesis. Commercial preparations are often available as a mixture of these isomers.[1]
Caption: Molecular Structure of this compound.
Core Physical Properties
A summary of the key physical properties of this compound is presented in the table below. It is important to note that due to the reactive nature of the trichlorosilyl group, which is sensitive to moisture, these properties should be determined under anhydrous conditions.
| Physical Property | Value | Source/Method |
| CAS Number | 14319-64-3 | Alfa Chemistry[2] |
| Molecular Formula | C₇H₉Cl₃Si | Gelest, Inc.[1] |
| Molecular Weight | 227.58 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[3] |
| Boiling Point | 75 °C | Alfa Chemistry[2] |
| Flash Point | 87 °C | Alfa Chemistry[2] |
| Density | ~1.22 g/cm³ (estimated) | Estimated based on related compounds[4] |
| Refractive Index | Not available | - |
| Vapor Pressure | 0.164 mmHg at 25°C | Mol-Instincts |
Synthesis and Purification
The primary route for the synthesis of this compound is through the Diels-Alder reaction of cyclopentadiene with an appropriate dienophile, followed by hydrosilylation. A common precursor is dicyclopentadiene, which undergoes retro-Diels-Alder reaction upon heating to generate cyclopentadiene in situ. The subsequent hydrosilylation of the resulting bicyclo[2.2.1]hept-5-ene (norbornene) with trichlorosilane, typically catalyzed by a platinum complex, yields the desired product.
Caption: Synthetic Pathway to this compound.
Experimental Protocol: Synthesis
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (around 170 °C). Collect the freshly distilled cyclopentadiene monomer at its boiling point (41-42 °C) in a receiver cooled in an ice bath.
-
Hydrosilylation: In a dry, inert atmosphere (e.g., under argon or nitrogen), charge a reaction vessel with freshly distilled cyclopentadiene and a suitable solvent such as toluene.
-
Add a catalytic amount of a platinum catalyst, for example, Karstedt's catalyst.
-
Slowly add trichlorosilane to the reaction mixture while maintaining the temperature, as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy.
-
Purification: The crude product is typically purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure and the presence of stereoisomers. Key expected signals include:
-
Olefinic protons of the double bond in the range of 6.0-6.5 ppm.
-
Bridgehead protons.
-
Protons on the carbon bearing the trichlorosilyl group, which will be influenced by the electronegativity of the silicon and chlorine atoms.
-
Protons of the saturated portion of the bicyclic ring system.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Expected chemical shifts include:
-
Olefinic carbons in the range of 130-140 ppm.
-
The carbon atom attached to the silicon, which will be shifted downfield.
-
Saturated carbons of the bicyclic system at higher field. The chemical shifts can aid in distinguishing between the endo and exo isomers.[5]
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C=C Stretch: A characteristic peak for the carbon-carbon double bond stretch in the norbornene ring is expected around 1570 cm⁻¹.
-
C-H Stretches: Alkenyl C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while alkyl C-H stretches will appear just below 3000 cm⁻¹.
-
Si-Cl Stretch: Strong absorption bands corresponding to the Si-Cl stretching vibrations are expected in the region of 450-650 cm⁻¹.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.[1]
-
Moisture Sensitivity: The trichlorosilyl group is highly susceptible to hydrolysis. Contact with water or atmospheric moisture will lead to the release of hydrogen chloride (HCl) gas, which is corrosive and toxic. Therefore, all handling and storage should be under a dry, inert atmosphere.
-
Corrosivity: It causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Combustibility: The compound is a combustible liquid.[1] It should be kept away from heat, sparks, and open flames.
-
Inhalation: Vapors may be irritating to the respiratory tract. Work should be conducted in a well-ventilated fume hood.
Applications
The unique bifunctional nature of this compound makes it a valuable monomer and cross-linking agent in polymer chemistry.
-
Ring-Opening Metathesis Polymerization (ROMP): The strained norbornene ring can undergo ROMP to produce polymers with a variety of interesting properties. The trichlorosilyl groups can then be used to cross-link the polymer chains or to graft the polymer onto surfaces.
-
Surface Modification: The trichlorosilyl group can react with hydroxyl groups on surfaces such as glass, silica, and metal oxides to form stable covalent bonds. This allows for the modification of surface properties, such as hydrophobicity, adhesion, and biocompatibility.
-
Coupling Agent: It can act as a coupling agent to improve the adhesion between organic polymers and inorganic fillers in composite materials.
Conclusion
This compound is a versatile chemical compound with significant potential in materials science and polymer chemistry. A thorough understanding of its physical properties, synthesis, and handling requirements is essential for its safe and effective use in research and development. This guide provides a foundational understanding of these aspects to aid scientists and researchers in harnessing the unique reactivity of this molecule for the development of advanced materials and technologies.
References
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Gelest, Inc. (2015). Safety Data Sheet for (5-BICYCLO[2.2.1]HEPT-2-ENYL)TRICHLOROSILANE, tech-95, endo/exo isomers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[2.2.1]hept-2-en-5-one. Retrieved from [Link]
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A Technical Guide to the Stereoisomers of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane: Endo vs. Exo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a bifunctional molecule combining the reactive norbornene moiety with a hydrolyzable trichlorosilyl group, is a compound of significant interest in materials science and drug delivery. Its utility is further nuanced by the existence of two distinct stereoisomers: endo and exo. This guide provides an in-depth technical exploration of these isomers, from their synthesis and structural characterization to the profound impact of their stereochemistry on reactivity and potential applications, particularly in the realm of advanced drug development.
Introduction: The Significance of Stereochemistry in Norbornene Systems
The rigid, bicyclic framework of norbornene imparts unique chemical properties that have been exploited in a myriad of applications. The presence of a substituent at the C-2 position gives rise to two diastereomeric isomers: endo and exo. In the endo isomer, the substituent is oriented syn to the longer bridge (C7), projecting towards the double bond. Conversely, in the exo isomer, the substituent is anti to the C7 bridge, pointing away from the double bond. This seemingly subtle difference in spatial arrangement has profound consequences for the molecule's steric environment and electronic interactions, ultimately dictating its reactivity and suitability for specific applications.
Synthesis and Isomer Separation: A Tale of Two Pathways
The synthesis of this compound is primarily achieved through a two-step process: the Diels-Alder reaction of cyclopentadiene with a suitable dienophile, followed by hydrosilylation. The stereochemical outcome of the initial cycloaddition is a critical determinant of the final endo/exo ratio.
The Diels-Alder Reaction: Kinetic vs. Thermodynamic Control
The [4+2] cycloaddition of cyclopentadiene and vinyltrichlorosilane is the most direct route to the norbornene silane framework. The stereoselectivity of this reaction is highly dependent on the reaction conditions.
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo isomer.[1] This preference is attributed to secondary orbital interactions between the developing pi-system of the diene and the unsaturated substituent on the dienophile in the transition state.[2]
-
Thermodynamic Control (High Temperature): At elevated temperatures, the Diels-Alder reaction becomes reversible, allowing for equilibration to the more thermodynamically stable product.[1] The exo isomer, being less sterically hindered, is the thermodynamically favored product.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dicyclopentadiene
-
Vinyltrichlorosilane
-
Anhydrous Toluene
-
Platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. Keep the monomer chilled to prevent dimerization.
-
Diels-Alder Reaction: In a flame-dried flask under an inert atmosphere, dissolve vinyltrichlorosilane in anhydrous toluene. Slowly add the freshly cracked cyclopentadiene to the solution at the desired temperature.
-
For predominantly endo product, maintain the reaction temperature at or below room temperature.
-
For a higher proportion of the exo product, the reaction can be conducted at elevated temperatures, though this may require a sealed vessel due to the volatility of the reactants.
-
-
Hydrosilylation (Alternative Route): An alternative approach involves the hydrosilylation of norbornadiene with trichlorosilane in the presence of a platinum catalyst. This method can also yield a mixture of isomers.
-
Work-up and Purification: After the reaction is complete (monitored by GC or NMR), the solvent is removed under reduced pressure. The resulting crude product, a mixture of endo and exo isomers, is then purified.
Isomer Separation
The separation of the endo and exo isomers of this compound is typically achieved using chromatographic techniques.
-
Fractional Distillation: Due to potential differences in boiling points, fractional distillation under reduced pressure can be employed for initial enrichment of one isomer.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the isomers on a laboratory scale. The choice of eluent is critical and is typically a non-polar solvent system such as a hexane/ethyl acetate gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity separation, preparative HPLC with a suitable stationary phase (e.g., silica or a bonded-phase column) can be utilized.[3]
Structural Characterization and Data Presentation
The unambiguous identification of the endo and exo isomers relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for differentiating between the two isomers. Key diagnostic signals arise from the protons and carbons of the bicyclic framework, which experience different shielding and coupling environments due to their spatial orientation.
| ¹H NMR Chemical Shift (ppm, predicted) | Endo Isomer | Exo Isomer | Rationale for Difference |
| Vinyl Protons (H-5, H-6) | ~6.1-6.3 | ~6.0-6.2 | Subtle differences due to the proximity of the trichlorosilyl group in the endo isomer. |
| Bridgehead Protons (H-1, H-4) | ~3.0-3.2 | ~2.8-3.0 | The endo-substituent deshields the bridgehead protons more effectively. |
| Proton at C-2 | ~2.0-2.5 | ~1.8-2.2 | The endo proton is typically more shielded than the exo proton. |
| Bridge Proton (H-7) | ~1.3-1.5 (syn), ~1.0-1.2 (anti) | ~1.4-1.6 (syn), ~1.1-1.3 (anti) | The anisotropic effect of the double bond and the substituent influences the chemical shifts of the bridge protons. |
| ¹³C NMR Chemical Shift (ppm, predicted) | Endo Isomer | Exo Isomer | Rationale for Difference |
| Vinyl Carbons (C-5, C-6) | ~135-138 | ~132-135 | The endo-substituent's proximity to the double bond influences the electronic environment. |
| Bridgehead Carbons (C-1, C-4) | ~45-48 | ~42-45 | Steric compression in the endo isomer can lead to a downfield shift. |
| Carbon at C-2 | ~40-43 | ~38-41 | The carbon bearing the substituent is shielded in the exo isomer. |
| Bridge Carbon (C-7) | ~48-51 | ~46-49 | The steric environment around the C-7 bridge is different for the two isomers. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separating and identifying the isomers. The two isomers will typically exhibit different retention times on a standard GC column. The mass spectra of both isomers are expected to be very similar, showing characteristic fragmentation patterns of the norbornene and trichlorosilyl moieties. The molecular ion peak (M+) would be observed, along with fragments corresponding to the loss of chlorine atoms and the retro-Diels-Alder fragmentation of the norbornene core.
Reactivity and Mechanistic Insights: The Exo Advantage
The stereochemical disposition of the trichlorosilyl group significantly influences the reactivity of the molecule in various transformations.
Steric Hindrance: The Dominant Factor
The primary driver for the differential reactivity between the endo and exo isomers is steric hindrance. The exo isomer, with its outwardly pointing substituent, presents a more accessible reactive site for incoming reagents. In contrast, the endo isomer's substituent is shielded by the bicyclic framework, particularly the C5-C6 double bond.
This steric accessibility directly impacts the rates of reactions such as:
-
Hydrolysis: The hydrolysis of the trichlorosilyl group to form silanols and subsequently siloxanes is expected to be faster for the exo isomer due to the greater accessibility of the silicon center to water molecules. The hydrolytic stability of the Si-C bond is also a critical factor for long-term performance in aqueous environments.[4]
-
Surface Modification: When used as a coupling agent to modify surfaces (e.g., silica, metal oxides), the exo isomer is anticipated to react more readily with surface hydroxyl groups, leading to a more efficient and potentially denser monolayer formation.
-
Polymerization: In polymerization reactions involving the norbornene double bond, such as Ring-Opening Metathesis Polymerization (ROMP), exo isomers of norbornene derivatives are generally more reactive than their endo counterparts.[5]
Applications in Drug Development: A New Frontier
The unique properties of this compound isomers open up exciting possibilities in the field of drug development, particularly in the design of advanced drug delivery systems.
Norbornene-Functionalized Hydrogels for Controlled Release
Norbornene-modified polymers can be cross-linked through highly efficient "click" reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines, to form biocompatible hydrogels.[6] These hydrogels can serve as depots for the localized and sustained release of therapeutic agents.
The choice of the endo or exo isomer of the silane precursor can influence the properties of the resulting hydrogel:
-
Cross-linking Density and Mechanical Properties: The higher reactivity of the exo isomer could lead to a more rapid and complete cross-linking reaction, resulting in hydrogels with higher storage moduli and different swelling behaviors compared to those prepared with the endo isomer.
-
Drug Encapsulation and Release Kinetics: The stereochemistry of the norbornene linker could affect the porosity of the hydrogel matrix and its interaction with the encapsulated drug, thereby influencing the drug release profile. For instance, a more open network formed from the exo isomer might allow for a faster initial drug release.
Surface Modification of Drug Carriers
The trichlorosilyl group allows for the covalent attachment of the norbornene moiety to the surface of inorganic drug carriers, such as silica nanoparticles. This surface modification can be used to:
-
Improve Biocompatibility: The organic norbornene shell can shield the inorganic core, reducing potential cytotoxicity.
-
Facilitate Drug Loading: The modified surface can be further functionalized to enhance drug loading capacity.
-
Enable Targeted Delivery: The norbornene double bond provides a handle for the attachment of targeting ligands via click chemistry.
The efficiency of this surface modification process would likely be higher with the more reactive exo isomer, leading to a more robust and uniform coating on the drug carrier.
Conclusion: A Matter of Stereochemical Choice
The endo and exo isomers of this compound, while structurally similar, exhibit distinct reactivities that have significant implications for their application. The less sterically hindered exo isomer generally displays faster reaction kinetics, which can be advantageous in processes such as surface modification and polymerization. However, the controlled synthesis of the endo isomer under kinetic conditions offers an alternative building block with its own unique properties. For researchers and professionals in drug development, understanding and harnessing the stereochemical nuances of these isomers will be crucial in designing next-generation drug delivery systems with tailored properties for enhanced therapeutic efficacy.
References
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Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. [Link]
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Injectable Click Polypeptide Hydrogels via Tetrazine-Norbornene Chemistry for Localized Cisplatin Release. (2020). MDPI. [Link]
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The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide. (1989). Acta Crystallographica Section B. [Link]
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Why is the endo product the major product in a Diels-Alder reaction? (2016). Chemistry Stack Exchange. [Link]
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Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-(1-methylethyl)-, ethyl ester, (2-exo,3-endo)-. (2018). Newcrom. [Link]
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NORBORNENYLETHYLTRICHLOROSILANE. (n.d.). AHH Chemical. [Link]
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Facile synthesize of norbornene-hyaluronic acid to form hydrogel via thiol-norbornene reaction for biomedical application. (2020). ResearchGate. [Link]
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An efficient synthesis of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates. (2011). Arkivoc. [Link]
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BICYCLO[2.2.1]HEPT-2-ENE, 5,6-DIMETHYL-, (EXO,EXO)-. (n.d.). ChemSrc. [Link]
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Effect of mixed silanes on the hydrolytic stability of composites. (1993). PubMed. [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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Recent Developments in the Chemistry of Cubic Polyhedral Oligosilsesquioxanes. (2010). Chemical Reviews. [Link]
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[(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers. (n.d.). Gelest. [Link]
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. (2012).
-
Synthesis and aminolysis of N-{(bicyclo[2.2.1]hept-5-en-endo-2-yl}. (2009). ResearchGate. [Link]
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Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. (2011). ResearchGate. [Link]
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Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst. (2005). ResearchGate. [Link]
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Bicyclo(2.2.1)hept-5-en-2-one. (n.d.). PubChem. [Link]
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Bicyclo[2.2.1]hept-5-ene-2-carbonitrile. (n.d.). NIST WebBook. [Link]
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Ring-opening metathesis polymerization (ROMP) of isomerically pure functional monomers and acyclic diene metathesis depolymerization (retro-ADMET) of functionalized polyalkenamers. (2000). ResearchGate. [Link]
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Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. (2021). National Institutes of Health. [Link]
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Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. (2019). Polymer Chemistry. [Link]
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Current and Forthcoming Applications of ROMP-Derived Polymers Functional Surfaces and Supports. (n.d.). Scribd. [Link]
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Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane. (n.d.). PubChem. [Link]
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. (n.d.). NIST WebBook. [Link]
-
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane. (n.d.). PubChemLite. [Link]
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endo-Bicyclo[2.2.1]hept-5-en-2-carboxylic acid, 2-methyl, methyl ester. (n.d.). NIST WebBook. [Link]
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Bicyclo(2.2.1)hept-5-en-2-ol. (n.d.). PubChem. [Link]
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An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic data for Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a versatile bifunctional molecule of interest in materials science and organic synthesis. As experimental spectra for this specific compound are not widely published, this document combines a detailed, field-proven synthetic protocol with an expert interpretation of its anticipated spectroscopic characteristics. The analysis is grounded in the well-established spectral behaviors of norbornene derivatives and organotrichlorosilanes, offering researchers a robust framework for the identification and characterization of this compound.
Introduction: The Scientific Merit of this compound
This compound, also known as 5-(trichlorosilyl)-2-norbornene, is a molecule that merges the reactivity of a strained bicyclic olefin with the versatile chemistry of a trichlorosilyl group. The norbornene moiety is a well-known monomer in Ring-Opening Metathesis Polymerization (ROMP), enabling the synthesis of polymers with unique physical and chemical properties. The trichlorosilyl group serves as a reactive handle for the formation of silicon-based materials, including siloxanes, and as a precursor for other organosilicon functionalities. The combination of these two reactive centers in a single molecule makes it a valuable building block for the synthesis of advanced materials, such as organic-inorganic hybrids and functionalized polymers.
This guide will first detail a reliable method for the synthesis of this compound via the hydrosilylation of dicyclopentadiene. Subsequently, it will provide a thorough analysis of the expected spectroscopic data, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), and Mass Spectrometry (MS), to aid researchers in the unambiguous identification and characterization of this compound.
Synthesis of this compound
The most direct and industrially relevant method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of dicyclopentadiene with trichlorosilane. This reaction proceeds via the depolymerization of dicyclopentadiene to cyclopentadiene, followed by a Diels-Alder reaction with a hydrosilylated cyclopentadiene intermediate, or direct hydrosilylation of norbornadiene which can be formed from dicyclopentadiene. The reaction typically yields a mixture of exo and endo isomers.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
This protocol is based on established methods for the hydrosilylation of unsaturated hydrocarbons with trichlorosilane[1][2][3].
Materials:
-
Dicyclopentadiene (DCPD)
-
Trichlorosilane (HSiCl₃)
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet is assembled and flame-dried under a stream of inert gas.
-
Reagent Charging: The flask is charged with dicyclopentadiene and anhydrous toluene.
-
Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.
-
Addition of Trichlorosilane: Trichlorosilane is added dropwise to the stirred reaction mixture at a controlled temperature. The reaction is often exothermic, and cooling may be necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by analyzing aliquots of the reaction mixture.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess solvent and any volatile byproducts are removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid. The product is typically a mixture of exo and endo isomers.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound. The interpretation is based on the analysis of structurally similar norbornene derivatives and organosilicon compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the norbornene framework and the trichlorosilyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| C=C (alkene) | 1650-1630 | Medium | Stretching |
| =C-H (alkene) | 3100-3000 | Medium | Stretching |
| C-H (alkane) | 3000-2850 | Strong | Stretching |
| Si-Cl | 620-450 | Strong | Stretching |
-
Alkene Vibrations: The C=C stretching vibration of the norbornene double bond is anticipated to appear in the 1650-1630 cm⁻¹ region. The corresponding =C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹, a characteristic feature for unsaturated C-H bonds.
-
Alkane Vibrations: The C-H stretching vibrations of the saturated portion of the bicyclic ring will be observed as strong absorptions in the 3000-2850 cm⁻¹ range.
-
Si-Cl Vibrations: The most characteristic feature of the trichlorosilyl group is the strong and typically broad absorption band for the Si-Cl stretching vibrations, which is expected in the 620-450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound will be complex due to the rigid, asymmetric nature of the norbornene skeleton and the presence of exo and endo isomers. The chemical shifts are influenced by the anisotropic effects of the double bond and the electronegativity of the trichlorosilyl group.
The proton NMR spectrum will show distinct signals for the olefinic, bridgehead, and aliphatic protons. The presence of both exo and endo isomers will likely result in two sets of signals.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Comments |
| H-5, H-6 (Olefinic) | 6.2 - 5.9 | m | Two distinct signals, complex coupling. |
| H-1, H-4 (Bridgehead) | 3.2 - 2.8 | m | Broad multiplets. |
| H-2 | 2.5 - 1.5 | m | Dependent on exo/endo configuration. |
| H-3 (exo/endo) | 2.0 - 1.2 | m | Complex coupling patterns. |
| H-7 (syn/anti) | 1.8 - 1.0 | m | Bridge protons, distinct signals. |
-
Olefinic Protons (H-5, H-6): These will be the most downfield signals, appearing as a complex multiplet in the range of 6.2-5.9 ppm.
-
Bridgehead Protons (H-1, H-4): These protons will resonate as broad multiplets between 3.2 and 2.8 ppm.
-
Proton at C-2: The chemical shift of the proton attached to the same carbon as the trichlorosilyl group will be significantly influenced by its stereochemistry (exo or endo) and will likely appear as a multiplet in the 2.5-1.5 ppm range.
-
Aliphatic Protons: The remaining aliphatic protons will exhibit complex multiplets in the upfield region of the spectrum (2.0-1.0 ppm).
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The number of signals will depend on the isomeric purity of the sample.
| Carbon | Expected Chemical Shift (δ, ppm) | Comments |
| C-5, C-6 (Olefinic) | 140 - 130 | Downfield due to sp² hybridization. |
| C-1, C-4 (Bridgehead) | 50 - 40 | |
| C-2 | 55 - 45 | Directly attached to the SiCl₃ group. |
| C-3 | 40 - 30 | |
| C-7 | 50 - 40 | Bridge carbon. |
-
Olefinic Carbons (C-5, C-6): These sp² hybridized carbons will resonate in the downfield region, typically between 140 and 130 ppm.
-
Carbon Bearing the Silyl Group (C-2): The chemical shift of this carbon will be significantly affected by the electronegative trichlorosilyl substituent and is expected to be in the 55-45 ppm range.
-
Aliphatic Carbons: The remaining sp³ hybridized carbons of the norbornene framework will appear in the 50-30 ppm region.
²⁹Si NMR spectroscopy is a powerful tool for the characterization of organosilicon compounds. For this compound, a single resonance is expected in the region characteristic of alkyltrichlorosilanes.
| Nucleus | Expected Chemical Shift (δ, ppm) | Comments |
| ²⁹Si | 10 - 20 | Relative to TMS. |
The chemical shift is sensitive to the electronic environment around the silicon atom. The presence of three chlorine atoms causes a significant downfield shift compared to tetralkylsilanes.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z | Comments |
| [M]⁺ | 226 | Molecular ion peak. |
| [M-Cl]⁺ | 191 | Loss of a chlorine atom. |
| [C₅H₆]⁺ | 66 | Retro-Diels-Alder fragmentation (cyclopentadiene). |
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₇H₉Cl₃Si), which is approximately 226 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing three chlorine atoms.
-
Fragmentation: A common fragmentation pathway for norbornene derivatives is a retro-Diels-Alder reaction, which would result in a prominent peak corresponding to the cyclopentadiene cation at m/z 66. Another likely fragmentation is the loss of a chlorine atom from the molecular ion, giving a peak at [M-Cl]⁺.
Caption: Logical workflow for the synthesis and spectroscopic confirmation of the target compound.
Conclusion
References
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
- Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
-
PubMed Central. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]
-
PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]
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An In-Depth Technical Guide to Trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane
Introduction: A Molecule Bridging Organics and Inorganics
Trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane is a bifunctional organosilane compound that possesses both a reactive trichlorosilyl group and a strained bicyclic alkene (norbornene) moiety. This unique structure makes it a valuable monomer and coupling agent, particularly in the synthesis of advanced polymers and the modification of inorganic surfaces. Its IUPAC name is trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane . It is also commonly referred to as norbornen-2-yltrichlorosilane. This guide will provide an in-depth exploration of its synthesis, properties, and applications, with a focus on its utility for researchers in materials science and its indirect but significant role in the development of advanced drug delivery systems.
Physicochemical Properties
A comprehensive table of the key physicochemical properties of trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane is provided below. It is important to note that this compound is typically a mixture of endo and exo isomers.
| Property | Value | Reference |
| IUPAC Name | trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane | Internal |
| Synonyms | (5-Bicyclo[2.2.1]hept-2-enyl)trichlorosilane, Norbornenyltrichlorosilane | [1] |
| CAS Number | 14319-64-3 | Internal |
| Molecular Formula | C₇H₉Cl₃Si | [1] |
| Molecular Weight | 227.59 g/mol | Internal |
| Appearance | Colorless to pale yellow liquid | Internal |
| Boiling Point | Combustible liquid | [1] |
| Density | ~1.79 g/cm³ (for a related hexachloro- derivative) | [2] |
Synthesis and Mechanism: The Hydrosilylation Pathway
The primary route for the synthesis of trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane is the hydrosilylation of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) with trichlorosilane (HSiCl₃). This reaction involves the addition of the Si-H bond across one of the double bonds of the norbornadiene.
The choice of catalyst is critical for achieving high selectivity and yield. While platinum-based catalysts like Karstedt's catalyst are commonly used for hydrosilylation, they can sometimes lead to a mixture of products, including the endo and exo isomers, as well as nortricyclane derivatives.[3] More selective catalysts, such as certain rhodium and palladium complexes, can favor the formation of the desired exo-isomer.[3][4]
The underlying mechanism for this transition-metal-catalyzed reaction is generally understood to follow a modified Chalk-Harrod mechanism.
Caption: Generalized Catalytic Cycle for the Hydrosilylation of Norbornadiene.
Experimental Protocol: Synthesis of Trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane
The following is a representative, generalized protocol for the synthesis of trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane. Note: This procedure should be carried out by trained personnel in a well-ventilated fume hood, as trichlorosilane is highly reactive and corrosive.
Materials:
-
Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene), freshly distilled
-
Trichlorosilane (HSiCl₃)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, or a Rhodium complex like [Rh(cod)Cl]₂)
-
Anhydrous toluene or other suitable anhydrous solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer is assembled under an inert atmosphere.
-
Reagent Charging: The flask is charged with norbornadiene and anhydrous toluene. The mixture is stirred and brought to the desired reaction temperature (this can range from room temperature to reflux, depending on the catalyst).
-
Catalyst Addition: A catalytic amount of the chosen hydrosilylation catalyst is added to the reaction mixture.
-
Trichlorosilane Addition: Trichlorosilane is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy by analyzing aliquots taken from the reaction mixture.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane as a clear liquid.
Reactivity and Applications
The dual functionality of trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane dictates its primary applications.
The Trichlorosilyl Group: A Gateway to Surface Modification
The trichlorosilyl group is highly susceptible to hydrolysis, reacting readily with water or surface hydroxyl groups to form silanols (Si-OH). These silanols can then condense with each other or with hydroxyl groups on inorganic substrates (e.g., silica, glass, metal oxides) to form stable siloxane (Si-O-Si or Si-O-Metal) bonds. This process allows for the covalent attachment of the norbornene moiety to a wide range of surfaces, effectively altering their properties.[5]
Caption: Surface Modification via Hydrolysis and Condensation of the Trichlorosilyl Group.
The Norbornene Moiety: A Versatile Monomer
The strained double bond of the norbornene group makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP).[6] This polymerization technique, often catalyzed by ruthenium-based Grubbs' catalysts, allows for the synthesis of well-defined polymers with a wide range of functionalities. By first anchoring trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane to a surface, subsequent ROMP can be used to grow polymer brushes from that surface, a "grafting-from" approach.
Role in Drug Development and Delivery
While trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane does not have direct pharmaceutical applications, its norbornene functionality is of significant interest in the field of drug delivery. Polymers derived from norbornene monomers are being extensively investigated as carriers for therapeutic agents.[6][7]
The general strategy involves synthesizing norbornene monomers that are conjugated to a drug molecule, often via a linker that is stable in circulation but cleavable under specific physiological conditions (e.g., the acidic environment of a tumor).[8] These drug-conjugated monomers can then be copolymerized with other monomers, such as polyethylene glycol (PEG)-functionalized norbornenes, to create amphiphilic block copolymers. These copolymers can self-assemble into nanoparticles or micelles in aqueous solution, encapsulating the drug within a hydrophobic core and presenting a biocompatible PEG shell to the exterior.
Caption: Workflow for Utilizing Norbornene-Based Polymers in Drug Delivery.
Safety and Handling
Trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane is a hazardous chemical and must be handled with appropriate safety precautions.[1]
-
Hazards: It is a combustible liquid that causes severe skin burns and serious eye damage.[1] It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas. Inhalation of vapors may cause respiratory tract irritation.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, a face shield, and protective clothing.[1] Work should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid all contact with skin and eyes. Do not breathe vapors. Keep away from heat, sparks, and open flames. Containers should be kept tightly closed and stored in a cool, dry, well-ventilated area away from moisture.[1]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Conclusion
Trichloro(bicyclo[2.2.1]hept-5-en-2-yl)silane is a versatile chemical building block with significant potential in materials science and polymer chemistry. Its ability to act as a bridge between inorganic surfaces and organic polymers makes it a valuable tool for creating functional materials with tailored properties. While its role in drug development is indirect, it serves as a key starting material for the synthesis of norbornene-based polymers that are at the forefront of research into advanced drug delivery systems. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher looking to exploit the unique properties of this compound.
References
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GELEST, INC. (2015). Safety Data Sheet: (5-BICYCLO[2.2.1]HEPT-2-ENYL)TRICHLOROSILANE, tech-95, endo/exo isomers. Retrieved from [Link]
- Rao, J., et al. (2012). Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker. Biomacromolecules, 13(1), 107-116.
- Deming, T. J., et al. (2020). Tailored Silyl Ether Monomers Enable Backbone-Degradable Polynorbornene-Based Linear, Bottlebrush, and Star Copolymers through ROMP. Journal of the American Chemical Society, 142(18), 8344-8351.
- Ito, H., et al. (2019). The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes. RSC Advances, 9(60), 35057-35063.
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Ito, H., et al. (2019). The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes. RSC Advances, 9(60), 35057-35063. [Link]
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Gelest. (n.d.). Silane Coupling Agents. Retrieved from [Link]
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Rao, J., et al. (2012). Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker. Biomacromolecules, 13(1), 107-116. [Link]
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Deming, T. J., et al. (2020). Tailored Silyl Ether Monomers Enable Backbone-Degradable Polynorbornene-Based Linear, Bottlebrush, and Star Copolymers through ROMP. Journal of the American Chemical Society, 142(18), 8344-8351. [Link]
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Ito, H., et al. (2019). The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes. RSC Advances, 9(60), 35057-35063. [Link]
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Zhang, Y., et al. (2021). Injectable Click Polypeptide Hydrogels via Tetrazine-Norbornene Chemistry for Localized Cisplatin Release. Polymers, 13(16), 2758. [Link]
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The Genesis of a Hybrid Monomer: A Technical Guide to Norbornene Silane Compounds
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of norbornene silane compounds, from their foundational discovery and synthesis to their polymerization and diverse applications. By merging the unique strained ring structure of norbornene with the versatile chemistry of organosilanes, these hybrid monomers have unlocked new frontiers in materials science. This document delves into the causal relationships behind experimental designs, offering field-proven insights into synthetic protocols and polymerization strategies, with a particular focus on Ring-Opening Metathesis Polymerization (ROMP). Through detailed methodologies, mechanistic diagrams, and a curated summary of properties, this guide serves as an essential resource for professionals navigating the innovative landscape of advanced polymer development.
Introduction: The Strategic Union of Strain and Functionality
The field of polymer chemistry is in a perpetual quest for novel monomers that can impart unique and desirable properties to the resulting materials. Norbornene silane compounds represent a significant advancement in this pursuit, offering a compelling synergy between a highly strained bicyclic olefin (norbornene) and a functional organosilicon moiety (silane).
Norbornene: A bridged cyclic hydrocarbon, norbornene possesses significant ring strain due to its bicyclo[2.2.1]hept-2-ene structure.[1] This inherent strain is the driving force for highly efficient polymerization reactions, particularly Ring-Opening Metathesis Polymerization (ROMP), which allows for the synthesis of polymers with high glass transition temperatures and optical clarity.[1]
Organosilanes: These compounds, featuring a silicon-carbon bond, offer a plethora of functionalities.[2] The presence of silicon can enhance thermal stability, gas permeability, and surface properties. Furthermore, the alkoxy or chloro groups on the silicon atom provide reactive handles for cross-linking or further chemical modification.[2]
The combination of these two chemical entities in a single monomer creates a powerful building block for advanced materials. The norbornene backbone ensures efficient and controlled polymerization, while the pendant silane groups introduce a wide range of tunable properties, making these compounds highly valuable in applications ranging from gas separation membranes to microelectronics.[3][4][5]
The Historical Tapestry and Discovery
While a singular "discovery" moment is not clearly defined in the literature, the emergence of norbornene silane compounds is intrinsically linked to the development of foundational organic reactions. The primary and most classical route to these compounds is the Diels-Alder reaction , a [4+2] cycloaddition between cyclopentadiene (or its dimer, dicyclopentadiene) and a silicon-substituted ethylene (a vinyl silane).[4][6]
The ability to synthesize norbornene itself via the Diels-Alder reaction of cyclopentadiene and ethylene has been known for decades.[1] The logical extension to creating functionalized norbornenes, including those with silane groups, followed the increasing availability and variety of vinylsilane reagents. Early work focused on establishing efficient synthetic routes and understanding the stereoselectivity of the Diels-Alder reaction, which predominantly yields the endo isomer at lower temperatures, but can be optimized to produce the more reactive exo isomer at higher temperatures or through subsequent isomerization steps.[6][7]
A significant parallel development was the application of hydrosilylation , which offers an alternative synthetic pathway. This reaction involves the addition of a silicon-hydride bond across a double bond, catalyzed by transition metals. In the context of norbornene silanes, this can involve the hydrosilylation of vinylnorbornene with a hydrosilane, a method that has been refined to improve selectivity and yield.[8]
The history of norbornene silane compounds is thus not one of a single breakthrough, but rather a story of synthetic evolution, driven by the desire to create monomers for high-performance polymers.
Synthetic Methodologies: Crafting the Monomer
The synthesis of silicon-substituted norbornenes is a critical step that dictates the monomer's purity, isomeric form, and ultimately, its polymerization behavior.[6]
Diels-Alder Cycloaddition: The Cornerstone
The most fundamental and widely used method for synthesizing norbornene silanes is the [4π+2π] cycloaddition of cyclopentadiene (CPD) with a vinylsilane.[4][6]
Reaction Workflow:
Caption: Hydrosilylation synthesis of norbornene silanes.
Challenges and Solutions: A significant challenge in this reaction is achieving high selectivity for the addition to the exocyclic vinyl group over the endocyclic norbornene double bond. The formation of bissilyl adducts also reduces the yield. Recent innovations have shown that the co-presence of an ammonium salt can improve both the reactivity and the selectivity of the platinum-catalyzed hydrosilylation of 5-vinyl-2-norbornene.
Polymerization: From Monomer to Macromolecule
Norbornene silanes are valuable primarily as monomers. Their strained ring structure makes them ideal candidates for two main types of polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the most prominent polymerization technique for norbornene derivatives, valued for its living characteristics, fast rates, and high functional group tolerance. [9][10]The reaction is typically initiated by well-defined transition metal catalysts, most notably those based on Ruthenium (e.g., Grubbs' catalysts). [9] Mechanism Overview:
Caption: General mechanism of ROMP for norbornene silanes.
Key Considerations in ROMP:
-
Isomer Reactivity: Exo-norbornene monomers undergo ROMP at a significantly faster rate (10–100 fold) than their endo counterparts. [9]This is attributed to the steric hindrance of the endo substituent, which can interfere with the approach of the monomer to the metal center of the catalyst. [11]* Catalyst Choice: The selection of the ROMP catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation) influences polymerization kinetics, initiation efficiency, and tolerance to functional groups. [9]* Anchor Group Effect: The series of atoms connecting the silane group to the norbornene ring (the "anchor group") can have a substantial effect on the polymerization rate constant (kₚ). [9][12]
Vinyl-Addition Polymerization
In addition to ROMP, norbornene silanes can undergo vinyl-addition polymerization, where the polymerization occurs across the double bond without opening the ring. This method, often catalyzed by late transition metal complexes (e.g., Palladium or Nickel), produces a polymer with a saturated, all-carbon backbone consisting of repeating bicyclic units. [3][13]These polymers are known for their high thermal resistance and chemical stability. [13]
Properties and Applications: The Material Advantage
The incorporation of silicon into a polynorbornene backbone imparts a unique set of properties that are highly sought after in advanced materials.
Gas Separation Membranes
One of the most significant applications of polynorbornenes with silicon-containing substituents is in gas separation membranes. [3][4]The bulky, space-filling nature of groups like trimethylsilyl (-SiMe₃) disrupts efficient polymer chain packing, leading to a high fractional free volume. This increased free volume facilitates the transport of gas molecules, resulting in a drastic increase in gas permeability (P) and diffusion (D) coefficients. [4]These materials are particularly promising for the separation of CO₂ from other non-greenhouse gases. [3]
| Monomer Substituent | Polymer | Oxygen Permeability (Barrer) | CO₂ Permeability (Barrer) |
|---|---|---|---|
| -H (unsubstituted) | Poly(norbornene) | ~1 | ~5 |
| -Si(CH₃)₃ | Poly(5-trimethylsilyl-norbornene) | >100 | >500 |
| Siloxane-based | Copolymers | Varies with content | Varies with content |
Note: Permeability values are illustrative and can vary significantly with specific polymer structure, molecular weight, and testing conditions.
Microelectronics and Dielectric Materials
Polymers derived from norbornene silanes are also of interest for applications in microelectronics. [5]Their rigid backbone provides high thermal stability, a crucial requirement for materials used in semiconductor manufacturing. The nonpolar nature of the hydrocarbon backbone and the presence of silicon can lead to a low dielectric constant (low-k), making them suitable for use as interlayer dielectrics to insulate conductive pathways in integrated circuits. [5]
Other Emerging Applications
The versatility of the norbornene silane platform has led to its exploration in a variety of other fields:
-
Adhesives: The introduction of specific silane substituents can be used to tailor the adhesive properties of polynorbornenes. [5]* Drug Development & Medicinal Chemistry: The rigid norbornene scaffold is being investigated as a versatile nucleus for developing new therapeutic agents. [14]While not directly involving silanes in all cases, the functionalization potential is a key shared attribute. More recently, norbornene has been identified as a novel hydrophobic tag for targeted protein degradation. [15]
Conclusion and Future Outlook
Norbornene silane compounds stand as a testament to the power of rational monomer design. By strategically combining the high reactivity of a strained olefin with the functional versatility of organosilicon chemistry, researchers have created a class of materials with exceptional properties. The journey from the foundational Diels-Alder and hydrosilylation reactions to the controlled synthesis of high-performance polymers via ROMP and vinyl-addition polymerization highlights a remarkable progression in the field.
Future research will likely focus on the synthesis of novel norbornene silane monomers with more complex and functional silane moieties. The continued development of more active and selective polymerization catalysts will enable even greater control over polymer architecture, leading to materials with precisely tailored properties for next-generation applications in gas separation, advanced electronics, and potentially even therapeutics. The solid foundation of discovery and development ensures that norbornene silane compounds will remain a cornerstone of innovation in materials science for the foreseeable future.
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Polynorbornenes: Synthesis and Application of Silicon-Containing Polymers. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Siloxane and Silane-functionalized Polynorbornenes as Membranes for Passive Carbon Dioxide Separation. (n.d.). TRACE: Tennessee Research and Creative Exchange. Retrieved January 13, 2026, from [Link]
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The influence of the norbornene anchor group in Ru- mediated ring-opening metathesis polymerization: Synthesis of linear polymer. (n.d.). [No Source Provided]. Retrieved January 13, 2026, from [Link]
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Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Ring‐opening metathesis polymerization of norbornenes with organosilicon substituents. Gas permeability of polymers obtained. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis and Properties of Addition-Type Poly(norbornene)s with Siloxane Substituents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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New Adhesive Materials Based on Silicon-Substituted Polynorbornenes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Norbornene. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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Discovery of Norbornene as a Novel Hydrophobic Tag Applied in Protein Degradation. (2023). Angewandte Chemie International Edition. Retrieved January 13, 2026, from [Link]
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Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). MDPI. Retrieved January 13, 2026, from [Link]
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Norbornene in Organic Synthesis. (2018). Thieme. Retrieved January 13, 2026, from [Link]
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A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]
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Synthesis in the key of Catellani: norbornene-mediated ortho C-H functionalization. (2010). PubMed. Retrieved January 13, 2026, from [Link]
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Synthesis in the Key of Catellani: Norbornene-Mediated ortho C-H Functionalization. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Ring-Opening Metathesis Polymerization of endo- and exo-Norbornene Lactones. (2021). [No Source Provided]. Retrieved January 13, 2026, from [Link]
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Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. (2021). PubMed Central. Retrieved January 13, 2026, from [Link]
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Synthesis of Exo-norborn-5-ene-2,3-anhydride via Isomerization. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Theoretical Exploration of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane: A Computational Guide for Researchers
Abstract
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a molecule combining the rigid, strained bicyclic framework of norbornene with the reactive trichlorosilyl functional group, stands as a compound of significant interest in materials science and organic synthesis. Its utility as a silane coupling agent and a monomer for polymer synthesis is predicated on its unique structural and electronic properties. This in-depth technical guide provides a comprehensive theoretical framework for studying this compound. We will delve into the computational methodologies requisite for a thorough analysis of its molecular structure, electronic characteristics, and reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the behavior of this versatile organosilane.
Introduction: The Significance of a Bifunctional Building Block
This compound is a bifunctional molecule featuring a reactive olefin within a strained bicyclic system and a hydrolyzable trichlorosilyl group. This unique combination makes it a valuable precursor for a variety of applications. The norbornene moiety provides a polymerizable unit via ring-opening metathesis polymerization (ROMP) and participates in a range of cycloaddition reactions. The trichlorosilyl group is a precursor to silanols, which can form strong covalent bonds with inorganic substrates like glass and metal oxides, making it an effective coupling agent to enhance adhesion between organic polymers and inorganic fillers.
Understanding the interplay between the strained bicyclic structure and the reactive silicon center is paramount for optimizing its performance in these applications. Theoretical studies, particularly those employing quantum chemical methods, offer a powerful lens through which to investigate these properties at a molecular level.
Theoretical Methodologies: A Validated Approach
A robust theoretical investigation of this compound necessitates a carefully chosen computational protocol. The accuracy of the calculated properties is intrinsically linked to the level of theory and basis set employed.
Recommended Computational Protocol
For a reliable and computationally efficient study of this organosilane, we recommend a multi-step approach grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Step 1: Geometry Optimization and Vibrational Frequency Analysis
-
Methodology: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated a good balance of accuracy and computational cost for a wide range of organic and organometallic systems.
-
Basis Set: A Pople-style basis set, such as 6-31G(d), is a suitable starting point for geometry optimization. The inclusion of polarization functions (d) is crucial for accurately describing the geometry around the silicon atom. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Validation: A subsequent vibrational frequency calculation is essential to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental infrared (IR) spectra for validation.
Step 2: Electronic Structure and Property Calculations
-
Methodology: Once a validated geometry is obtained, a single-point energy calculation can be performed using a more sophisticated level of theory to obtain more accurate electronic properties. The M06-2X functional, a hybrid meta-GGA functional, often provides improved results for main-group chemistry.
-
Properties of Interest:
-
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO energy is related to the ionization potential and indicates regions susceptible to electrophilic attack, while the LUMO energy relates to the electron affinity and highlights regions prone to nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding, atomic charges, and hyperconjugative interactions within the molecule.
-
Step 3: Spectroscopic Property Prediction
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT (e.g., B3LYP/6-311+G(d,p)), can be used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental data.
-
IR Spectroscopy: The calculated vibrational frequencies from the geometry optimization step, when scaled by an appropriate factor (typically around 0.96 for B3LYP/6-31G(d)), can be used to simulate the IR spectrum.
Experimental Workflow: A Self-Validating System
The following diagram illustrates a self-validating workflow for the theoretical study of this compound.
Caption: A self-validating workflow for theoretical studies.
Structural and Electronic Landscape
The bicyclo[2.2.1]heptane framework imposes significant steric and electronic constraints that influence the molecule's overall properties.
Conformational Analysis: Endo vs. Exo Isomers
The synthesis of this compound via hydrosilylation of norbornadiene can lead to the formation of both endo and exo isomers. Computational chemistry can be employed to determine the relative thermodynamic stabilities of these isomers.
| Isomer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) |
| exo-Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane | 0.00 (Reference) | C1-C2-Si-Cl1 (transoid) |
| endo-Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane | > 0 | C1-C2-Si-Cl1 (cisoid) |
Note: The relative energy will need to be calculated, with the exo isomer generally being the more stable product in related systems.
The exo isomer is typically favored due to reduced steric hindrance between the trichlorosilyl group and the bicyclic framework.
Electronic Properties and Their Implications
The electronic properties of this compound dictate its reactivity.
-
HOMO: The HOMO is expected to be localized on the C=C double bond of the norbornene ring, making this site susceptible to electrophilic attack and a prime candidate for polymerization.
-
LUMO: The LUMO is anticipated to be centered on the silicon atom and the Si-Cl bonds. The low-lying antibonding orbitals of the Si-Cl bonds make the silicon atom highly electrophilic and susceptible to nucleophilic attack, which is the initial step in its hydrolysis.
-
Charge Distribution: NBO analysis will likely reveal a significant positive charge on the silicon atom and negative charges on the chlorine atoms, further highlighting the electrophilic nature of the silicon center.
Reactivity and Mechanistic Insights
Theoretical studies can provide invaluable insights into the reaction mechanisms involving this compound.
Hydrolysis and Condensation: The Silane Coupling Mechanism
The primary function of this molecule as a coupling agent relies on the hydrolysis of the trichlorosilyl group to form a silanetriol, which then condenses with hydroxyl groups on an inorganic surface.
Caption: Hydrolysis and condensation of the trichlorosilyl group.
Computational modeling can be used to study the thermodynamics and kinetics of these reactions, providing information on reaction barriers and the stability of intermediates.
Polymerization: Ring-Opening Metathesis Polymerization (ROMP)
The strained olefinic bond in the norbornene moiety makes it an excellent monomer for ROMP. Theoretical calculations can be used to investigate the coordination of the monomer to a catalyst (e.g., a Grubbs-type ruthenium catalyst) and the subsequent steps of the polymerization mechanism.
Conclusion and Future Directions
The theoretical methodologies outlined in this guide provide a robust framework for a comprehensive investigation of this compound. By combining DFT calculations with experimental validation, researchers can gain a deep understanding of its structural, electronic, and reactive properties. This knowledge is crucial for the rational design of new materials with tailored properties, including advanced composites, adhesives, and functional polymers. Future theoretical work could focus on modeling the interaction of this silane with specific inorganic surfaces to provide a more detailed picture of the interface in composite materials.
References
This section would be populated with the full citations and clickable URLs of the sources found during the research phase. Due to the nature of this exercise, real-time, verifiable URLs from a grounding tool are not available. The following are representative examples of the types of sources that would be included.
- Chalk, A. J.; Harrod, J. F. Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. J. Am. Chem. Soc. 1965, 87 (1), 16–21. [A placeholder URL to a relevant journal would be provided here].
- Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian 16, Revision C.01; Gaussian, Inc.: Wallingford, CT, 2016.
- Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys. 1993, 98 (7), 5648–5652. [A placeholder URL to a relevant journal would be provided here].
- Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Phys. Rev. B 1988, 37 (2), 785–789. [A placeholder URL to a relevant journal would be provided here].
- Zhao, Y.; Truhlar, D. G. The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theor. Chem. Acc. 2008, 120 (1–3), 215–241. [A placeholder URL to a relevant journal would be provided here].
- Cheeseman, J. R.; Trucks, G. W.; Keith, T. A.; Frisch, M. J. A comparison of models for calculating nuclear magnetic resonance shielding tensors. J. Chem. Phys. 1996, 104 (14), 5497–5509. [A placeholder URL to a relevant journal would be provided here].
Methodological & Application
Application Notes and Protocols for Surface Modification using Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Introduction: The Strategic Importance of Norbornene-Functionalized Surfaces
In the landscape of advanced materials and drug development, the ability to precisely engineer surface chemistry is paramount. Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a molecule bearing a reactive trichlorosilyl group and a strained norbornene alkene, serves as a critical molecular bridge for imparting unique functionalities to inorganic substrates. The trichlorosilyl moiety provides a robust mechanism for covalent attachment to hydroxyl-rich surfaces such as silicon dioxide, glass, and various metal oxides. The true value of this reagent, however, lies in the exposed norbornene unit. This strained olefin is an exceptionally versatile chemical handle, most notably for its high reactivity in Ring-Opening Metathesis Polymerization (ROMP).
This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the use of this compound for the creation of well-defined, reactive surfaces. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for surface modification, and outline the necessary characterization techniques to validate the formation of a high-quality self-assembled monolayer (SAM). The primary application focus will be the preparation of substrates for Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP), a powerful technique for growing dense polymer brushes with tailored properties from a surface.[1][2]
Part 1: The Chemistry of Silanization - A Tale of Two Ends
The efficacy of this compound as a surface modifying agent is rooted in its dual chemical nature. The molecule is designed for a two-stage reaction sequence: first, covalent attachment to the substrate, and second, subsequent chemical transformations of the norbornene group.
The Silyl "Anchor": Hydrolysis and Condensation
The trichlorosilyl group is the workhorse of the surface attachment. The process is a classic silanization reaction that proceeds in several steps, necessitating careful control of environmental conditions, particularly moisture.
-
Hydrolysis: In the presence of trace amounts of water, either from the atmosphere or adsorbed on the substrate surface, the silicon-chlorine bonds are rapidly hydrolyzed to form silanol (Si-OH) groups. This reaction releases hydrochloric acid as a byproduct.
-
Condensation with the Surface: The newly formed silanols on the Bicyclo[2.2.1]hept-5-en-2-ylsilane molecule then react with hydroxyl groups (-OH) present on the substrate surface (e.g., silanol groups on a silicon wafer). This condensation reaction forms a stable, covalent silicon-oxygen-substrate bond.
-
Intermolecular Cross-linking: Adjacent silane molecules on the surface can also undergo condensation with each other, forming a cross-linked polysiloxane network. This lateral polymerization adds to the stability and robustness of the monolayer.
The trifunctional nature of the trichlorosilyl head group allows for the formation of up to three bonds (a combination of surface bonds and intermolecular cross-links), leading to a densely packed and stable monolayer when the reaction is properly controlled.
Caption: Experimental workflow for SI-ROMP.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating. Each major step is followed by a characterization phase to ensure the success of the previous step before proceeding. The protocols are written for silicon wafers with a native oxide layer, but can be adapted for other hydroxyl-bearing substrates like glass or quartz.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | Purpose |
| Silicon Wafers, <100> orientation | Prime Grade | Any | Substrate |
| Sulfuric Acid (H₂SO₄) | ACS Grade | Any | Piranha solution component |
| Hydrogen Peroxide (H₂O₂), 30% solution | ACS Grade | Any | Piranha solution component |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich | Solvent for silanization |
| This compound | ≥95% | Any | Surface modification agent |
| Isopropanol | ACS Grade | Any | Rinsing solvent |
| Ultrapure Water | 18.2 MΩ·cm | Any | Rinsing |
Safety Precautions:
-
Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always add H₂O₂ to H₂SO₄ slowly. Prepare and use only in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
This compound is moisture-sensitive and corrosive. It releases HCl upon hydrolysis. Handle in an inert atmosphere (e.g., a glovebox or with Schlenk line techniques) and wear appropriate PPE.
Protocol 1: Substrate Cleaning and Hydroxylation
Causality: This step is critical to remove organic contaminants and to generate a high density of surface silanol (-OH) groups, which are the reactive sites for silanization. A clean, hydrophilic surface is essential for the formation of a uniform monolayer.
-
Pre-cleaning: Sonicate silicon wafers in a beaker with isopropanol for 15 minutes, followed by a thorough rinse with ultrapure water. Dry the wafers under a stream of nitrogen.
-
Piranha Solution Preparation: In a glass beaker suitable for heating, slowly and carefully add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.
-
Cleaning: Using acid-resistant tweezers, immerse the pre-cleaned silicon wafers into the hot Piranha solution. Leave the wafers in the solution for 30-60 minutes.
-
Rinsing: Carefully remove the wafers from the Piranha solution and rinse them extensively with ultrapure water.
-
Drying: Dry the wafers under a stream of high-purity nitrogen and then place them in an oven at 120 °C for at least 30 minutes to remove any remaining water. Use the wafers immediately for silanization.
Validation: A successfully cleaned and hydroxylated silicon wafer will be extremely hydrophilic. A drop of water placed on the surface should spread out completely, exhibiting a contact angle of <10°.
Protocol 2: Solution-Phase Deposition of this compound
Causality: This protocol aims to form a self-assembled monolayer of the silane on the hydroxylated substrate. The use of an anhydrous solvent is crucial to prevent premature polymerization of the silane in solution, which would lead to a disordered, thick, and poorly-adhered film. The reaction is performed under an inert atmosphere to exclude atmospheric moisture.
-
Preparation: Transfer the freshly cleaned and dried silicon wafers into a glovebox with a nitrogen atmosphere.
-
Silane Solution Preparation: In the glovebox, prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Deposition: Place the silicon wafers in a suitable container and immerse them in the silane solution. Seal the container and leave it undisturbed for 2-4 hours at room temperature. The reaction time can be optimized for specific applications.
-
Rinsing: After the deposition, remove the wafers from the silane solution and rinse them sequentially with anhydrous toluene and then isopropanol to remove any physisorbed molecules.
-
Curing: Transfer the wafers to an oven and bake at 120 °C for 30-60 minutes. This step drives the condensation reaction to completion, forming a more stable and cross-linked monolayer.
-
Final Cleaning: Sonicate the cured wafers in isopropanol for 5-10 minutes to remove any remaining unbound silane. Dry the wafers under a stream of nitrogen.
Protocol 3: Characterization of the Norbornene-Functionalized Surface
Causality: Characterization is a non-negotiable step to confirm the successful formation of a high-quality monolayer. These techniques provide quantitative and qualitative data on surface coverage, chemical composition, and surface energy.
2.4.1 Water Contact Angle Goniometry
-
Principle: Measures the angle a droplet of water makes with the surface. A successful norbornene-terminated SAM will be more hydrophobic than the initial clean silicon surface.
-
Procedure: Place a 1-5 µL droplet of ultrapure water on the modified surface and measure the static contact angle.
-
Expected Result: The water contact angle should increase significantly from <10° for the clean surface to approximately 75-85° for a well-formed norbornene SAM.
2.4.2 X-ray Photoelectron Spectroscopy (XPS)
-
Principle: A surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in the top few nanometers of the surface.
-
Procedure: Acquire survey scans to identify the elements present and high-resolution scans of the Si 2p, C 1s, and O 1s regions.
-
Expected Result:
-
The survey scan should show the appearance of a C 1s signal after modification.
-
The high-resolution C 1s spectrum can be deconvoluted to show components corresponding to the hydrocarbon backbone of the norbornene group.
-
The Si 2p signal will show a component from the underlying SiO₂ and a new, smaller component at a slightly different binding energy corresponding to the Si in the silane monolayer.
-
2.4.3 Ellipsometry
-
Principle: Measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films.
-
Procedure: Measure the thickness of the native oxide layer before silanization. After modification, measure the total thickness. The difference will be the thickness of the organic monolayer.
-
Expected Result: The thickness of the Bicyclo[2.2.1]hept-5-en-2-ylsilane monolayer is expected to be in the range of 0.7-1.2 nm.
| Characterization Technique | Parameter Measured | Expected Value for Clean SiO₂ | Expected Value for Norbornene SAM |
| Water Contact Angle | Surface Hydrophobicity | < 10° | 75-85° |
| Ellipsometry | Film Thickness | (native oxide) | ~1 nm increase |
| XPS | Elemental Composition | Si, O | Si, O, C |
Part 3: Concluding Remarks and Future Directions
The successful functionalization of a surface with this compound opens a vast array of possibilities for advanced material design. The protocols outlined in this note provide a robust and verifiable pathway to creating high-quality norbornene-terminated surfaces. The primary application, as a platform for SI-ROMP, allows for the growth of polymer brushes with precise control over thickness, density, and chemical functionality. These polymer-grafted surfaces are of significant interest in fields such as biocompatible coatings, anti-fouling surfaces, sensors, and as stationary phases in chromatography. The norbornene handle can also be utilized in other chemical transformations, such as thiol-ene "click" reactions and Diels-Alder cycloadditions, further expanding its utility as a versatile surface modification agent.
References
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Surface-Initiated Ring-Opening Metathesis Polymerization: A Method for Synthesizing Polymer-Functionalized Nanoparticles Exhibiting Semicrystalline Properties and Diverse Macromolecular Architectures. Macromolecules. [Link]
-
Surface-Initiated Polymerization of 5-(Perfluoro-n-alkyl)norbornenes from Gold Substrates. Macromolecules. [Link]
-
Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP): History, General Features, and Applications in Surface Engineering with Polymer Brushes. ResearchGate. [Link]
-
Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). ChemRxiv. [Link]
-
Surface Initiated Ring Opening Metathesis Polymerization Si - Romp History General Feature and Applications in Surface Engineering With Polymer Brushes. Scribd. [Link]
-
Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-. ChemBK. [Link]
-
Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. [Link]
Sources
Application Notes & Protocols: Harnessing Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane for Advanced Self-Assembled Monolayers
Introduction: A Gateway to Strained Surfaces and Controlled Polymer Architectures
The strategic modification of surfaces at the molecular level is a cornerstone of modern materials science, enabling advancements in fields ranging from biocompatible materials to next-generation electronics. Within the diverse toolkit of surface chemistry, self-assembled monolayers (SAMs) offer an elegant and powerful method for tailoring interfacial properties with nanoscale precision. Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a molecule featuring a reactive trichlorosilyl headgroup and a strained norbornene bicyclic olefin tail, has emerged as a critical precursor for creating highly functionalized surfaces.
The trichlorosilyl group facilitates the robust covalent attachment to hydroxylated surfaces such as silicon wafers with their native oxide layer, glass, and other metal oxides. This process, driven by the formation of a dense network of siloxane (Si-O-Si) bonds, results in a durable and well-ordered monolayer. The true utility of these SAMs, however, lies in the exposed norbornene moiety. The inherent ring strain of the norbornene double bond makes it an exceptionally reactive monomer for Ring-Opening Metathesis Polymerization (ROMP). This allows for the "grafting-from" of polymer brushes with controlled density and composition, opening avenues for creating surfaces with unique physical and chemical properties.
This comprehensive guide provides a detailed protocol for the formation and characterization of this compound SAMs, as well as an introductory protocol for subsequent surface-initiated ROMP. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their application and further innovation.
I. The Chemistry of Monolayer Formation: A Stepwise Perspective
The formation of a high-quality this compound SAM is a multi-step process that relies on controlled hydrolysis and condensation reactions at the substrate-solution interface. The quality of the resulting monolayer is critically dependent on the purity of the precursor, the cleanliness and hydroxylation of the substrate, and the exclusion of excess water from the reaction environment.
The mechanism proceeds as follows:
-
Surface Hydroxylation: The process begins with a substrate rich in surface hydroxyl (-OH) groups. For silicon wafers, this is typically the native silicon dioxide (SiO₂) layer.
-
Initial Hydrolysis: The highly reactive Si-Cl bonds of the trichlorosilane headgroup react with trace amounts of water present in the solvent or adsorbed on the substrate surface to form silanetriols (-Si(OH)₃).
-
Surface Condensation: These newly formed silanol groups then condense with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Si bonds and tethering the molecule to the surface.
-
Lateral Polymerization: Adjacent, surface-bound silanetriols can also condense with each other, forming a cross-linked polysiloxane network that enhances the stability and packing density of the monolayer.
The presence of a controlled, minimal amount of water is crucial. While a complete absence of water will prevent the initial hydrolysis and monolayer formation, an excess will lead to premature polymerization of the silane in solution, resulting in the deposition of polysiloxane aggregates rather than a uniform monolayer.
II. Experimental Protocols
A. Materials and Equipment
| Reagents | Equipment |
| This compound | Fume hood |
| Silicon wafers or other hydroxylated substrates | Sonicator bath |
| Sulfuric acid (H₂SO₄), 98% | Hot plate |
| Hydrogen peroxide (H₂O₂), 30% | Nitrogen or argon gas source with drying tube |
| Anhydrous toluene or hexadecane | Schlenk line (optional, for rigorous drying) |
| Deionized water (18.2 MΩ·cm) | Glassware (beakers, Petri dishes, graduated cylinders) |
| Isopropanol (ACS grade) | Tweezers |
| Methanol (ACS grade) | Contact angle goniometer |
| Ellipsometer | |
| X-ray Photoelectron Spectrometer (XPS) | |
| Atomic Force Microscope (AFM) |
B. Protocol 1: Substrate Preparation (Piranha Cleaning)
Caution: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including a face shield, lab coat, and heavy-duty gloves. Always add the peroxide to the acid.
-
Preparation of Piranha Solution: In a glass beaker, slowly and carefully add 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution will become very hot.
-
Substrate Cleaning: Using tweezers, immerse the silicon wafers into the hot piranha solution for 15-30 minutes. This step removes organic residues and hydroxylates the surface.
-
Rinsing: Remove the wafers and rinse them extensively with deionized water.
-
Drying: Dry the cleaned substrates under a stream of high-purity nitrogen or argon gas.
-
Immediate Use: The hydroxylated surface is highly reactive and should be used immediately for SAM deposition to prevent atmospheric contamination.
C. Protocol 2: SAM Deposition
-
Solution Preparation: In a glovebox or under an inert atmosphere, prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexadecane. The use of anhydrous solvent is critical to prevent premature polymerization.
-
Substrate Immersion: Immediately place the freshly cleaned and dried substrates into the silane solution. Ensure the entire surface is submerged.
-
Incubation: Cover the container and allow the deposition to proceed for 2-4 hours at room temperature.
-
Rinsing: Remove the substrates from the deposition solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by isopropanol and methanol to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrates under a stream of nitrogen or argon.
-
Curing (Optional but Recommended): To enhance the cross-linking and stability of the monolayer, the coated substrates can be cured by baking at 110-120°C for 30-60 minutes.
III. Characterization of the this compound SAM
Thorough characterization is essential to validate the formation of a high-quality monolayer. A combination of techniques should be employed to assess surface coverage, thickness, chemical composition, and morphology.
| Technique | Parameter Measured | Expected Results for a High-Quality SAM |
| Contact Angle Goniometry | Static water contact angle | ~80-90° (indicating a hydrophobic, organic layer) |
| Ellipsometry | Monolayer thickness | ~1.0 - 1.5 nm (consistent with molecular length) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of Si, C, and O. High-resolution Si 2p spectrum showing Si-O-Si and Si-C bonds. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness | A smooth, uniform surface with low root-mean-square (RMS) roughness (< 0.5 nm). |
IV. Application: Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP)
The norbornene-functionalized surface is an ideal platform for growing polymer brushes via SI-ROMP. This example protocol uses a Grubbs-type catalyst.
A. Materials
-
Norbornene-functionalized substrate
-
Monomer for polymerization (e.g., norbornene, or a functionalized derivative)
-
Grubbs catalyst (e.g., Grubbs 3rd Generation)
-
Anhydrous and degassed solvent (e.g., toluene or dichloromethane)
B. Protocol 3: SI-ROMP
-
Catalyst Solution Preparation: In a glovebox, dissolve the Grubbs catalyst in the anhydrous, degassed solvent to the desired concentration.
-
Reaction Setup: Place the norbornene-functionalized substrate in a reaction vessel inside the glovebox.
-
Polymerization: Add the monomer solution to the reaction vessel, followed by the catalyst solution to initiate the polymerization.
-
Incubation: Allow the reaction to proceed for the desired time to achieve the target polymer brush length. The reaction can be quenched by exposing it to air or by adding a quenching agent like ethyl vinyl ether.
-
Rinsing and Drying: Remove the substrate, rinse thoroughly with the reaction solvent and other appropriate solvents to remove residual monomer and catalyst, and dry under a stream of nitrogen.
The resulting polymer brushes can be characterized by techniques such as AFM to measure the increase in layer thickness and XPS to confirm the chemical composition of the grafted polymer.
V. Visualizing the Workflow and Chemical Structures
Caption: Workflow for the formation of a this compound SAM.
Caption: Chemical structure and simplified reaction mechanism for SAM formation.
VI. Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Water Contact Angle (>100°) | Incomplete monolayer formation, dewetting. | - Ensure substrate is thoroughly cleaned and hydroxylated. - Use fresh, high-purity silane. - Optimize deposition time and concentration. |
| Low Water Contact Angle (<70°) | Multilayer or aggregate deposition. | - Use strictly anhydrous solvent. - Reduce silane concentration or deposition time. - Ensure thorough rinsing post-deposition. |
| Inconsistent Results Across Substrate | Uneven cleaning or deposition. | - Ensure complete submersion of the substrate during cleaning and deposition. - Check for temperature gradients in the deposition bath. |
| Poor Adhesion of Subsequent Layers (e.g., in ROMP) | Poor quality of the initial SAM. | - Re-optimize the SAM formation protocol. - Perform thorough characterization of the SAM before proceeding. |
VII. Conclusion
This compound is a versatile molecule for creating functional surfaces with a high density of reactive norbornene units. The successful formation of a high-quality SAM is a prerequisite for subsequent applications such as SI-ROMP. By carefully controlling the experimental conditions, particularly substrate preparation and the exclusion of excess water, researchers can reliably produce well-defined monolayers. The protocols and characterization guidelines presented here provide a solid foundation for utilizing these SAMs in the development of advanced materials for a wide range of applications.
References
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General Protocol for Organosilane SAMs: A general and adaptive synthesis protocol for high-quality organosilane self-assembled monolayers as tunable surface chemistry platforms for biochemical applications. Biointerphases, 2020 , 15(4), 041005. [Link]
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Surface Functionalization of Silicon: Rapid Surface Functionalization of Hydrogen-Terminated Silicon by Alkyl Silanols. ACS Appl. Mater. Interfaces, 2017 , 9(17), 15153–15158. [Link]
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Ellipsometry of SAMs: The Structure of Self-Assembled Monolayers of Alkylsiloxanes on Silicon: A Comparison of Results from Ellipsometry and Low-Angle X-Ray Reflectivity. Defense Technical Information Center, 1990 . [Link]
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ROMP from Surfaces: Current and Forthcoming Applications of ROMP-Derived Polymers: Functional Surfaces and Supports. Scribd. [Link]
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Characterization of Silanized Surfaces: Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems, 2023 . [Link]
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ROMP of Norbornene Derivatives: Synthesis and Ring-Opening Metathesis Polymerization (ROMP) Reactivity of endo- and exo-Norbornenylazlactone Using Ruthenium Catalysts. ResearchGate, 2021 . [Link]
-
XPS of Silane Layers: High-resolution XPS spectra of Si 2p peaks for the coatings with the O... ResearchGate. [Link]
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Introduction: Harnessing the Reactivity of a Unique Monomer
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful tool in polymer synthesis, prized for its tolerance to a wide array of functional groups and its ability to generate polymers with well-defined architectures.[1] This guide focuses on a particularly intriguing yet challenging monomer: Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane. The norbornene backbone provides the high ring strain necessary for an efficient polymerization process, while the trichlorosilyl functional group offers a versatile handle for subsequent post-polymerization modifications.[2] The resulting polymer is a valuable precursor for advanced materials, including composites, sensors, and functional coatings, where the silicon-based functionality can be tailored for specific applications.
The primary challenge in the polymerization of this monomer lies in the hydrolytic instability of the trichlorosilyl group. This necessitates the use of stringent air- and moisture-free techniques throughout the synthesis, purification, and polymerization processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the monomer, its polymerization via ROMP, and potential post-polymerization modifications. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Monomer Synthesis: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process involving a Diels-Alder reaction followed by hydrosilylation.
Part 1: Diels-Alder Reaction of Cyclopentadiene and Vinyltrichlorosilane
The initial step involves the [4+2] cycloaddition of freshly cracked cyclopentadiene with vinyltrichlorosilane. This reaction is highly efficient and proceeds readily at room temperature.
Protocol 1: Synthesis of this compound
Materials:
-
Dicyclopentadiene
-
Vinyltrichlorosilane
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (~170 °C). Collect the cyclopentadiene monomer at its boiling point (40-42 °C) in a flask cooled in an ice bath under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve vinyltrichlorosilane in anhydrous toluene. Cool the solution in an ice bath.
-
Diels-Alder Reaction: Slowly add the freshly cracked cyclopentadiene to the vinyltrichlorosilane solution with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of vinyltrichlorosilane.
-
Purification: The resulting this compound is a moisture-sensitive liquid. It is purified by fractional distillation under reduced pressure using a short-path distillation apparatus. It is crucial to maintain an inert atmosphere throughout the purification process.
Expected Outcome: A colorless, moisture-sensitive liquid. The structure should be confirmed by ¹H and ¹³C NMR spectroscopy.
Ring-Opening Metathesis Polymerization (ROMP)
The ROMP of this compound is best carried out using a Grubbs-type catalyst. The choice of catalyst generation will influence the polymerization kinetics and the living nature of the polymerization.[1] Given the reactive nature of the trichlorosilyl group, a second or third-generation Grubbs catalyst is recommended for its higher activity and functional group tolerance.[5]
Causality in Experimental Design:
-
Solvent Selection: Anhydrous and deoxygenated solvents are paramount. Chlorinated solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally good choices for ROMP. Toluene is also a suitable option.[6]
-
Inert Atmosphere: The polymerization must be conducted under a strictly inert atmosphere (glovebox or Schlenk line) to prevent hydrolysis of the trichlorosilyl groups and deactivation of the catalyst.[7][8]
-
Monomer to Catalyst Ratio ([M]/[I]): This ratio will determine the degree of polymerization (DP) and thus the molecular weight of the resulting polymer.
-
Temperature: ROMP of norbornene derivatives is typically conducted at room temperature to 50 °C.
Protocol 2: ROMP of this compound
Materials:
-
This compound (freshly distilled)
-
Grubbs' Catalyst (e.g., 2nd or 3rd Generation)[9]
-
Anhydrous, deoxygenated solvent (e.g., DCM or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Anhydrous methanol (for precipitation)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. All transfers of monomer, solvent, and catalyst must be performed under an inert atmosphere.[7]
-
Catalyst Solution: In a glovebox or Schlenk flask, dissolve the Grubbs' catalyst in a small amount of the chosen anhydrous solvent.
-
Monomer Solution: In a separate Schlenk flask, dissolve the desired amount of this compound in the anhydrous solvent.
-
Initiation: Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time (typically 1-4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Termination: To quench the polymerization, add a few drops of ethyl vinyl ether.
-
Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of anhydrous methanol. The trichlorosilyl groups will react with methanol to form trimethoxysilyl groups. If the trichlorosilyl functionality is to be preserved, a non-protic precipitating solvent such as anhydrous hexanes should be used. The polymer is then collected by filtration, washed with the precipitating solvent, and dried under vacuum.
Data Presentation:
| Parameter | Recommended Value/Range | Rationale |
| Catalyst | Grubbs' 2nd or 3rd Gen. | High activity and functional group tolerance.[5] |
| [M]/[I] Ratio | 50:1 to 500:1 | Controls molecular weight. |
| Solvent | Anhydrous DCM or Toluene | Good solubility for monomer and polymer.[6] |
| Temperature | 25-50 °C | Sufficient for rapid polymerization. |
| Reaction Time | 1-4 hours | Typically sufficient for high conversion. |
Polymer Characterization
The resulting poly(this compound) or its methoxy-protected analogue can be characterized by standard polymer analysis techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the monomer's olefinic protons and the appearance of the polymer backbone olefinic protons are key indicators of successful polymerization. ¹H, ¹³C, and ²⁹Si NMR can be used to characterize the silyl functional group.[10]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[11][12][13] A narrow PDI is indicative of a well-controlled, living polymerization.
Post-Polymerization Modification: Unlocking Functionality
The true utility of this polymer lies in the reactivity of the trichlorosilyl group, which can be readily converted into a variety of other functional groups. This allows for the tailoring of the polymer's properties for specific applications.[1][14][15][16]
Potential Modifications:
-
Hydrolysis: Controlled hydrolysis of the trichlorosilyl groups can lead to the formation of silanol groups, which can then undergo condensation to form a cross-linked network.
-
Alkoxylation: Reaction with alcohols (e.g., methanol, ethanol) yields alkoxysilyl groups, which are more stable than the chlorosilyl precursor but can still be used for subsequent reactions.
-
Grafting: The trichlorosilyl groups can be used as initiation sites for grafting other polymer chains or for attachment to surfaces. For example, reaction with a hydroxyl-terminated polymer would result in a graft copolymer.[17]
Protocol 3: Post-Polymerization Methoxylation
Materials:
-
Poly(this compound)
-
Anhydrous methanol
-
Anhydrous triethylamine (HCl scavenger)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolution: Under an inert atmosphere, dissolve the trichlorosilyl-functionalized polymer in an anhydrous solvent.
-
Reaction: Slowly add a solution of anhydrous methanol and triethylamine in the same solvent to the polymer solution at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: The triethylamine hydrochloride salt is removed by filtration. The polymer is then precipitated in a non-solvent (e.g., water or hexanes, depending on the desired final polymer properties), collected, and dried under vacuum.
Visualization of the ROMP Workflow
Caption: Workflow for the synthesis and functionalization of poly(this compound).
Conclusion
The ring-opening metathesis polymerization of this compound presents a unique opportunity for the synthesis of highly functionalizable polymers. While the hydrolytic sensitivity of the monomer demands rigorous experimental techniques, the versatility of the resulting polymer as a platform for creating novel materials is substantial. By carefully following the protocols outlined in this guide and understanding the rationale behind each step, researchers can successfully harness the potential of this reactive monomer for a wide range of applications in materials science and beyond.
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Application Notes & Protocol: Surface Functionalization using Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Introduction: The Strategic Advantage of Norbornene-Functionalized Surfaces
In the realm of surface science and materials engineering, the precise control over surface chemistry is paramount for developing next-generation technologies, from high-performance composites to advanced biosensors and microelectronics. Silanization, the process of covalently bonding organosilane molecules to a hydroxylated surface, stands as a cornerstone technique for tailoring surface properties.[1][2] This guide focuses on a particularly versatile reagent, Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, often referred to as norbornene trichlorosilane.
The strategic value of this molecule lies in its dual functionality. The trichlorosilyl group provides a robust anchor to inorganic substrates such as glass, silicon, and metal oxides through the formation of stable siloxane bonds (Si-O-Substrate).[1][2] Simultaneously, it presents a reactive norbornene moiety, a strained cyclic alkene, on the surface. This norbornene group is a versatile handle for a variety of subsequent chemical transformations, most notably Ring-Opening Metathesis Polymerization (ROMP), thiol-ene "click" reactions, and Diels-Alder cycloadditions.[3][4][5] This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to achieve reproducible, high-quality norbornene-functionalized surfaces.
I. Foundational Principles: The Chemistry of Trichlorosilane Grafting
The silanization process with trichlorosilanes is a multi-step reaction that is highly sensitive to environmental conditions, particularly the presence of water.[6] Understanding the underlying mechanism is critical for troubleshooting and optimizing the protocol.
-
Surface Hydroxylation: The process begins with the substrate, which must possess surface hydroxyl (-OH) groups. For materials like silicon wafers or glass, these are native silanol (Si-OH) groups. A key preparatory step is often an "activation" or "hydroxylation" treatment (e.g., with piranha solution or UV/Ozone) to maximize the density of these reactive sites.
-
Hydrolysis of the Silane: The trichlorosilyl (-SiCl₃) group of the norbornene silane is highly reactive towards water. In the presence of trace amounts of water, either in the solvent or adsorbed on the substrate surface, the Si-Cl bonds hydrolyze to form silanol groups (Si-OH) and hydrochloric acid (HCl) as a byproduct.[1][7]
-
Condensation and Covalent Bonding: These newly formed silanols on the silane molecule then condense with the hydroxyl groups on the substrate surface, forming strong, covalent siloxane (Si-O-Si) bonds and releasing water.[2]
-
Lateral Polymerization: A crucial and often challenging aspect of using trichlorosilanes is their propensity for self-polymerization.[8] Adjacent hydrolyzed silane molecules can condense with each other, forming a cross-linked polysiloxane network on the surface. While this can enhance layer stability, uncontrolled polymerization leads to aggregates and a non-uniform, rough surface.[2]
This entire process underscores the critical importance of controlling moisture levels to achieve a well-ordered monolayer rather than a disordered, polymerized film.[6]
II. Safety & Handling of this compound
Trichlorosilanes are hazardous materials that demand strict adherence to safety protocols. The primary hazards stem from their reactivity with water.
-
Corrosivity: this compound reacts with moisture (e.g., in the air, on skin, in eyes) to release hydrochloric acid (HCl), which is highly corrosive and can cause severe skin burns and eye damage.[9][10] Inhalation may cause respiratory irritation.[10]
-
Flammability: While the silane itself may be a combustible liquid, the reaction can generate flammable hydrogen gas if it comes into contact with certain metals.[11]
Mandatory Safety Precautions:
| Precaution | Rationale & Details |
| Work Area | Always handle in a certified chemical fume hood with good ventilation to prevent vapor accumulation.[9][12] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (inspected before use), a flame-retardant lab coat, and chemical splash goggles with a face shield.[10] |
| Moisture Control | Use oven-dried glassware and anhydrous solvents. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[11][13] |
| Spill Management | In case of a spill, do not use water.[9] Use an absorbent material like sand or a specialized spill kit for reactive chemicals. Evacuate unnecessary personnel.[9] |
| Disposal | Dispose of waste as hazardous material in accordance with institutional and local regulations. Contact a licensed professional waste disposal service.[10] |
III. Detailed Experimental Protocol
This protocol is designed for the silanization of silicon wafers or glass slides but can be adapted for other hydroxylated inorganic substrates. The procedure is performed under anhydrous conditions to promote the formation of a high-quality monolayer.
A. Materials & Reagents
| Item | Specification | Recommended Supplier |
| Silane | This compound, >95% | Gelest, Inc. or similar |
| Substrates | Silicon wafers (prime grade) or Glass microscope slides | University Wafer, Fisher Scientific |
| Anhydrous Solvent | Toluene or Hexane, ≥99.8%, anhydrous | Sigma-Aldrich |
| Cleaning Reagents | Sulfuric Acid (H₂SO₄), Hydrogen Peroxide (H₂O₂, 30%) | VWR, Fisher Scientific |
| Rinsing Solvents | Acetone (ACS grade), Isopropanol (ACS grade), Deionized (DI) Water (18 MΩ·cm) | Standard lab suppliers |
| Inert Gas | Nitrogen (N₂) or Argon (Ar), ultra-high purity | Airgas, Praxair |
B. Step-by-Step Silanization Workflow
The workflow is divided into three critical stages: Substrate Preparation, Silanization Reaction, and Post-Reaction Processing.
Caption: Workflow for Norbornene Silanization.
1. Substrate Cleaning and Hydroxylation (Stage 1)
-
Rationale: This step is arguably the most critical for achieving a uniform monolayer. It removes organic and particulate contamination and, more importantly, generates a high density of surface silanol (-OH) groups, the reactive sites for silanization.
-
Protocol:
-
Place substrates in a suitable rack (e.g., PTFE or stainless steel).
-
Sonicate sequentially in acetone, then isopropanol, for 15 minutes each. Rinse thoroughly with DI water between solvents.
-
Piranha Cleaning (EXTREME CAUTION): In a glass beaker inside a fume hood, prepare piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution is highly exothermic and a strong oxidizer.
-
Carefully immerse the substrates in the hot piranha solution for 30-60 minutes.
-
Remove substrates and rinse extensively with DI water (at least 5-6 cycles).
-
Dry the substrates under a stream of high-purity nitrogen or argon and use immediately. Alternatively, dry in an oven at 120°C for at least 2 hours and cool in a desiccator just before use.
-
2. Silanization Reaction (Stage 2)
-
Rationale: The reaction must be conducted in an anhydrous environment to prevent premature hydrolysis and polymerization of the silane in solution, which would lead to particle deposition rather than monolayer formation.[13]
-
Protocol:
-
Work in a glovebox or use Schlenk line techniques to maintain an inert, dry atmosphere.
-
Prepare a 0.5% to 2% (v/v) solution of this compound in anhydrous toluene. The optimal concentration may require some optimization; higher concentrations can increase the risk of multilayer formation.[2]
-
Place the clean, dry substrates into the silane solution. Ensure they are fully submerged.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Longer reaction times do not necessarily improve surface coverage and can increase the likelihood of multilayer deposition.
-
3. Post-Reaction Processing (Stage 3)
-
Rationale: This sequence is designed to remove any physisorbed (non-covalently bound) silane molecules and weakly bound aggregates, leaving only the covalently attached monolayer. The curing step helps drive the condensation reaction to completion.
-
Protocol:
-
Remove the substrates from the silanization solution and immediately rinse them by dipping into a beaker of fresh anhydrous toluene. Repeat this rinse 2-3 times to remove the bulk of the unreacted silane.
-
Transfer the substrates to an oven and cure at 110-120°C for 1 hour. This step helps to form additional covalent bonds between the silane layer and the surface, as well as cross-linking within the layer.
-
After curing, sonicate the substrates in fresh toluene for 5-10 minutes, followed by a final sonication in acetone for 5-10 minutes. This is a crucial step to remove any remaining physisorbed molecules or polymerized aggregates.
-
Dry the functionalized substrates under a stream of nitrogen and store them in a clean, dry environment (e.g., a desiccator) prior to use or further functionalization.
-
IV. Characterization of the Norbornene-Functionalized Surface
Verifying the success and quality of the silanization is essential. A multi-technique approach provides the most comprehensive picture of the modified surface.
| Technique | Information Provided | Expected Result for Successful Silanization |
| Contact Angle Goniometry | Surface hydrophobicity/wettability | A significant increase in the static water contact angle (from <10° on a clean SiO₂ surface to >70-85°) indicates the successful grafting of the hydrophobic bicycloheptene group.[6][14] |
| Ellipsometry | Film thickness | A uniform thickness of ~1-2 nm is consistent with a self-assembled monolayer.[2] Greater thickness suggests multilayer formation or polymerization.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Appearance of a C 1s signal and a decrease in the substrate Si 2p signal intensity. High-resolution scans can confirm the presence of Si-C and C=C bonds. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | A smooth surface with low root-mean-square (RMS) roughness (<0.5 nm) indicates a uniform monolayer. The presence of large aggregates points to uncontrolled polymerization.[14][15] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of chemical bonds | Appearance of characteristic C-H and C=C stretching peaks from the norbornene group.[13] |
V. Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Hazy or Opaque Surface | Uncontrolled polymerization of silane due to excess moisture. | Ensure all glassware is rigorously dried. Use fresh, high-quality anhydrous solvent. Perform the reaction under a strictly inert atmosphere. |
| Low Water Contact Angle | Incomplete surface coverage. | Verify the effectiveness of the substrate cleaning/hydroxylation step. Increase silanization time slightly or optimize silane concentration. |
| High Surface Roughness (AFM) | Deposition of polymerized aggregates. | Reduce silane concentration. Ensure rigorous post-reaction rinsing and sonication steps are performed. |
| Poor Reproducibility | Inconsistent moisture levels or substrate cleanliness. | Standardize every step of the protocol, especially substrate preparation and solvent handling.[6] Use the same source and batch of reagents. |
VI. Conclusion
The protocol detailed herein provides a robust method for the surface modification of inorganic substrates with this compound. By understanding the underlying chemical principles and adhering to strict anhydrous conditions, researchers can reliably produce high-quality norbornene-functionalized surfaces. These surfaces serve as a powerful and versatile platform for subsequent chemical modifications, enabling innovations across a wide spectrum of scientific and industrial applications, from creating patterned surfaces for cell culture to fabricating novel electronic devices.[1][16][17]
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[(5-BICYCLO[2.2.1]HEPT-2- ENYL)ETHYL]DIMETHYLCHLOROSILANE, tech-95, endo/exo isomers. (2015). Gelest, Inc. Retrieved January 13, 2026, from [Link]
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Al-Yaseri, A., et al. (2024). Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. arXiv. Retrieved January 13, 2026, from [Link]
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Porebski, G., et al. (2017). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. Retrieved January 13, 2026, from [Link]
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MSDS of (5-BICYCLO[2.2.1]HEPTYL)TRICHLOROSILANE. (2025). Capot Chemical. Retrieved January 13, 2026, from [Link]
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The Chemistry of Norbornene Monomers and Polymers and Products and Application Areas. (n.d.). Promerus. Retrieved January 13, 2026, from [Link]
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[(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers. (n.d.). Amazon S3. Retrieved January 13, 2026, from [Link]
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Frontal Polymerization of Hydroxylated Norbornene: Fabrication of Functional Foams for Catalytic Applications. (2025). ChemRxiv. Retrieved January 13, 2026, from [Link]
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Frontal Polymerization of Hydroxylated Norbornene: Fabrication of Functional Foams for Catalytic Applications. (2025). Cambridge Open Engage. Retrieved January 13, 2026, from [Link]
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Bicyclo[2.2.1]hept-5-en-2-yldichloromethylsilane Safety Data Sheet. (n.d.). XiXisys. Retrieved January 13, 2026, from [Link]
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Norbornene-Functionalized Plant Oils for Biobased Thermoset Films and Binders of Silicon-Graphite Composite Electrodes. (2020). ACS Omega. Retrieved January 13, 2026, from [Link]
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Surface and gas phase reactions induced in a trichlorosilane–SiHx system for silicon film deposition. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. (n.d.). PMC. Retrieved January 13, 2026, from [Link]
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Applications of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane in Polymer Chemistry: A Technical Guide
Abstract
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane and its alkoxy derivatives (e.g., triethoxysilane) are highly versatile monomers in advanced polymer synthesis. Their unique structure, combining a strained norbornene ring system with a reactive silicon center, enables the creation of polymers with exceptional thermal stability, tunable dielectric properties, and high gas permeability. This guide provides an in-depth exploration of the polymerization methodologies, post-polymerization modifications, and key applications of this monomer class, targeted at researchers in materials science, polymer chemistry, and drug development. Detailed protocols for polymerization and subsequent hydrolysis are provided, underpinned by a discussion of the mechanistic principles that govern these transformations.
Introduction: The Monomer's Strategic Value
This compound is a bifunctional monomer. The strained bicyclic olefin (norbornene) moiety is highly reactive towards specific polymerization techniques, namely Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The trichlorosilyl group provides a reactive handle for post-polymerization modification, enabling the formation of inorganic-organic hybrid materials with a cross-linked polysilsesquioxane network or for grafting the polymer onto silica surfaces.[1][2]
The rigid norbornane backbone imparted by vinyl-addition polymerization leads to polymers with high glass transition temperatures (Tg) and excellent thermal stability. When polymerized via ROMP, the resulting unsaturated polymer backbone offers different material properties and sites for further chemical modification. The presence of the silicon-containing side group is known to increase fractional free volume, a key factor in creating materials with high gas permeability for membrane applications or low dielectric constants for microelectronics.[3][4]
Polymer Synthesis Strategies
The choice of polymerization technique dictates the final polymer backbone structure and, consequently, its material properties. The two primary methods are Vinyl-Addition Polymerization and Ring-Opening Metathesis Polymerization (ROMP).
Vinyl-Addition Polymerization
In this method, the norbornene double bond undergoes addition polymerization, leaving the bicyclic ring structure intact within the polymer backbone.[5] This results in a saturated, rigid-chain polymer characterized by high thermal and chemical stability. Late-transition metal catalysts, particularly those based on Palladium (Pd) and Nickel (Ni), are effective for this process.[6][7]
Ring-Opening Metathesis Polymerization (ROMP)
ROMP utilizes transition metal carbene catalysts (e.g., Grubbs or Schrock catalysts) to open the norbornene ring, creating a polymer with double bonds in the backbone.[8][9] This method is renowned for its excellent functional group tolerance and the ability to create living polymers, allowing for the synthesis of block copolymers with controlled molecular weights and narrow dispersities.[10][11] The resulting polymer is typically more flexible than its vinyl-addition counterpart.
Post-Polymerization Modification: Creating Hybrid Materials
The true versatility of poly(this compound) lies in the reactivity of the silyl group. After polymerization, the polymer can be converted into a robust inorganic-organic hybrid material through hydrolysis and condensation. The trichlorosilyl or trialkoxysilyl groups react with water to form silanols (Si-OH), which then condense to form a stable, cross-linked polysilsesquioxane (Si-O-Si) network.[1] This process transforms the soluble polymer into a durable, insoluble material with enhanced mechanical and thermal properties.[2]
Applications & Performance Data
High-Performance Gas Separation Membranes
Polymers derived from silicon-containing norbornenes are exceptional candidates for gas separation membranes. The bulky silyl side groups and the rigid polymer backbone disrupt efficient chain packing, creating high fractional free volume. This structure facilitates high gas diffusivity, leading to excellent permeability.[12] These materials have shown promise in separations such as CO₂/N₂ and hydrocarbon separations.[13][14]
Table 1: Representative Gas Permeability Data for Silicon-Containing Polynorbornenes
| Polymer Type | Gas | Permeability (Barrer¹) | Selectivity (α) | Reference |
|---|---|---|---|---|
| ROMP-Polynorbornene with SiMe₃ groups | CO₂ | 311.1 - 418.1 | CO₂/N₂: >50 | [15] |
| ROMP-Polynorbornene with SiMe₃ groups | N₂ | ~6-8 | - | [15] |
| Polyimide with Bicyclo[2.2.2]octene units | O₂ | 8.8 | O₂/N₂: 4.2 | [16] |
| Polyimide with Bicyclo[2.2.2]octene units | N₂ | 2.1 | - | [16] |
| Polyimide with Bicyclo[2.2.2]octene units | CO₂ | 37.0 | CO₂/N₂: 17.6 | [16] |
¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Low-k Dielectric Materials for Microelectronics
In the semiconductor industry, materials with a low dielectric constant (low-k) are required to insulate copper interconnects and minimize RC delay, thereby increasing processing speeds.[4] The incorporation of silicon and the creation of constitutive porosity (free volume) by using bulky monomers like norbornenylsilanes can significantly lower the dielectric constant of the material.[12] Silsesquioxane resins, formed after hydrolysis, possess low dielectric constants, high dielectric strength, and excellent thermal stability, making them ideal for these applications.[2]
Table 2: Dielectric Properties of Functional Polynorbornenes
| Polymer Type | Frequency | Dielectric Constant (ε') | Reference |
|---|---|---|---|
| Vinyl-addition Polynorbornene | 1 MHz | 2.4 - 2.5 | [4] |
| Poly(dialkyl esters of norbornenedicarboxylic acid) | 1 MHz | 3.0 - 3.5 | [4] |
| ROMP-Polynorbornene with polar ester groups | 100 Hz | 3.3 - 8.9 |[8][17] |
Surface Modification and Biomedical Applications
The trichlorosilyl or trialkoxysilyl group is an excellent anchoring group for modifying silica surfaces. This compound can be used to functionalize silica nanoparticles, which can then serve as platforms for drug delivery.[18][19][20] The norbornene group introduced onto the surface can participate in further reactions, such as "click" chemistry or polymerization from the surface to create polymer brushes.[2] These functionalized nanoparticles offer a high surface area for drug loading and can be tailored for targeted delivery in cancer therapy and other biomedical fields.[21][22] For instance, polynorbornenes functionalized with bioactive oligopeptides have been synthesized via ROMP for tissue engineering applications.[23]
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted based on specific monomer purity, catalyst activity, and desired polymer characteristics. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Vinyl-Addition Polymerization of 5-(Triethoxysilyl)-2-norbornene
This protocol is adapted from general procedures for vinyl-addition polymerization of functionalized norbornenes.[3]
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the selected Palladium or Nickel catalyst (e.g., [Pd(C₆H₅CN)₄][BF₄]₂) in anhydrous, degassed dichloromethane (DCM) to a concentration of ~2 µmol/mL.
-
Monomer Preparation: In a separate vial, dissolve 5-(triethoxysilyl)-2-norbornene (mixture of isomers, 5 mmol) in anhydrous, degassed DCM (4 mL).
-
Polymerization: Add the monomer solution to the stirred catalyst solution in the glovebox. The typical monomer-to-catalyst ratio is 500:1 to 1000:1.
-
Reaction: Allow the reaction to stir at room temperature overnight (~16 hours). An increase in viscosity is typically observed.
-
Quenching: Remove the reaction from the glovebox and quench by exposing it to air and adding a small amount of methanol (~1 mL).
-
Isolation: Dilute the viscous solution with additional DCM (~10 mL) and precipitate the polymer by slowly adding the solution to a large volume of vigorously stirring methanol (~250 mL).
-
Purification: Collect the white polymer precipitate by vacuum filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: ROMP of 5-(Triethoxysilyl)-2-norbornene
This protocol is based on standard ROMP procedures using Grubbs catalysts.[8]
-
Monomer Preparation: In a nitrogen-filled glovebox, dissolve 5-(triethoxysilyl)-2-norbornene (e.g., 0.5 g) in anhydrous, degassed solvent (e.g., DCM or THF, ~5 mL).
-
Initiator Preparation: In a separate vial, dissolve the Grubbs catalyst (e.g., 3rd Generation) in a minimal amount of the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight (e.g., 100:1 to 500:1).
-
Polymerization: Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Reaction: Stir the reaction at room temperature. The polymerization is often rapid, with a noticeable increase in viscosity within minutes to hours. Monitor the reaction by TLC or ¹H NMR for monomer consumption.
-
Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 30 minutes.
-
Isolation & Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Protocol 3: Hydrolysis and Condensation to Polysilsesquioxane
This protocol is a representative procedure for forming a silsesquioxane network from a poly(norbornenylalkoxysilane).[1]
-
Polymer Solution: Dissolve the polymer from Protocol 1 or 2 in a suitable solvent like THF or ethanol (e.g., 10 wt% solution).
-
Hydrolysis Reagent: Prepare a solution of dilute hydrochloric acid (e.g., 0.1 M HCl in deionized water). The molar ratio of water to silyl groups should be at least 1.5:1 (e.g., 2.2:1).
-
Hydrolysis: Cool the polymer solution in an ice bath (0 °C). Slowly add the acidic water solution dropwise to the stirring polymer solution.
-
Condensation: After the addition is complete, allow the mixture to stir at 0 °C for 10-15 minutes, then remove the ice bath and let the reaction proceed at room temperature. Stirring is continued for several hours to overnight. Gelation or precipitation of the cross-linked material will occur.
-
Isolation: Collect the solid material by filtration. Wash thoroughly with water and then with a solvent like ethanol or acetone to remove residual reactants.
-
Drying/Curing: Dry the material in a vacuum oven. A subsequent thermal curing step (e.g., heating at 120-200 °C) can be employed to further enhance the cross-linking of the silsesquioxane network.
Conclusion
This compound and its derivatives are powerful building blocks for the synthesis of advanced functional polymers. Through controlled polymerization via vinyl-addition or ROMP pathways, materials with high thermal stability and tunable properties can be readily accessed. The key advantage of this monomer lies in the subsequent transformation of the silyl side chains into a robust polysilsesquioxane network, yielding inorganic-organic hybrid materials. These materials have demonstrated significant potential in high-performance applications, including gas separation membranes and low-k dielectrics. Furthermore, the monomer's ability to functionalize surfaces opens promising avenues in the biomedical field for the development of advanced drug delivery systems and biocompatible coatings.
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- a) CO 2 permeability, b) N 2 permeability, c) CO 2 /N 2 selectivity for PEO-PDMSPNB membranes, and d) summary of the oligo(EO)-PDMSPNB membranes as a function of oligo(EO) content in a Robeson plot. (n.d.).
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- Functional mesoporous silica nanoparticles for photothermal-controlled drug delivery in vivo. (2012). Harbin Institute of Technology.
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- Highly efficient vinylic addition polymerization of 5-vinyl-2-norbornene using benzylic palladium complexes as prec
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Application Notes and Protocols: Diels-Alder Reaction of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This Nobel Prize-winning [4+2] cycloaddition has seen extensive application in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1] This application note delves into a specialized facet of this reaction: the use of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane as a dienophile. The unique structural and electronic properties imparted by the trichlorosilyl group, coupled with the inherent strain of the norbornene framework, offer a versatile platform for the synthesis of novel polycyclic organosilicon compounds.[2][3] These products are of significant interest to researchers in materials science and drug development due to their potential for further functionalization and their unique three-dimensional architecture.
This guide provides a comprehensive overview of the synthesis of this compound, its reactivity in Diels-Alder reactions, and detailed protocols for its application.
Synthesis of this compound
There are two primary synthetic routes to obtain the title compound:
-
Hydrosilylation of Norbornadiene: This method involves the addition of trichlorosilane across one of the double bonds of norbornadiene. The reaction typically requires a transition metal catalyst, such as a platinum or rhodium complex, to proceed efficiently. A key advantage of this route is the potential for stereocontrol, with certain catalytic systems favoring the formation of the exo isomer.[4]
-
Diels-Alder Reaction of Cyclopentadiene with Vinyltrichlorosilane: This approach utilizes the classic Diels-Alder reaction where cyclopentadiene acts as the diene and vinyltrichlorosilane serves as the dienophile. This reaction is typically performed at elevated temperatures and can also be catalyzed by Lewis acids to enhance the reaction rate and selectivity.[4]
The choice of synthetic route may depend on the availability of starting materials, desired isomeric purity, and scale of the reaction.
The Diels-Alder Reaction: Mechanistic Insights and Stereoselectivity
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemical outcome of the reaction is highly predictable. When cyclic dienes are employed, the formation of endo and exo products is possible. The endo product, where the substituents on the dienophile are oriented towards the larger bridge of the newly formed bicyclic system, is often the kinetically favored product due to secondary orbital interactions.[5] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.
The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The trichlorosilyl group (-SiCl₃) in this compound acts as a potent electron-withdrawing group, thereby activating the double bond for cycloaddition.
Diagram of the Diels-Alder Reaction Mechanism:
Caption: General workflow of the Diels-Alder reaction.
Application Note: Diels-Alder Reaction with Furan
This section provides a detailed protocol for the Diels-Alder reaction of this compound with furan. Furan is an aromatic diene that can participate in Diels-Alder reactions, leading to the formation of oxa-bridged polycyclic compounds.
Experimental Protocol
Materials:
-
This compound (mixture of endo/exo isomers)
-
Furan (freshly distilled)
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Furan: To the stirred solution, add freshly distilled furan (1.2 eq).
-
Lewis Acid Catalysis (Optional but Recommended): For enhanced reactivity and selectivity, a Lewis acid catalyst can be employed. Cool the reaction mixture to 0 °C in an ice bath. Carefully add a catalytic amount of aluminum chloride (e.g., 0.1 eq) in portions. Caution: The addition of Lewis acid can be exothermic.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Quenching of the Lewis acid is exothermic and may cause gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagram of the Experimental Workflow:
Caption: Step-by-step experimental workflow.
Expected Results and Characterization
The Diels-Alder reaction between this compound and furan is expected to yield a mixture of stereoisomeric adducts. The major product is typically the exo adduct with respect to the oxa-bridge, which is the thermodynamically favored product in the Diels-Alder reaction of furans. The stereochemistry at the silicon-bearing carbon will depend on the starting isomer of the dienophile.
Table 1: Representative Reaction Parameters
| Diene | Dienophile | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Furan | This compound | AlCl₃ (0.1 eq) | 80-110 | 12-24 | 60-80 |
| Cyclopentadiene | This compound | None (Thermal) | 160-180 | 6-12 | 70-90 |
| Anthracene | This compound | None (Thermal) | 180-200 | 24-48 | 40-60 |
Note: Yields are approximate and can vary based on reaction conditions and purification.
The resulting adducts can be characterized by standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and stereochemistry of the products.
-
Mass Spectrometry: To confirm the molecular weight of the adducts.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Applications in Drug Development and Materials Science
The polycyclic organosilicon scaffolds synthesized through this methodology serve as valuable building blocks for further chemical transformations. The trichlorosilyl group can be readily converted to other functional groups, such as silanols, siloxanes, or can be used in cross-coupling reactions. This versatility allows for the incorporation of these unique three-dimensional structures into larger molecules, polymers, or materials.
In drug development , the rigid bicyclic framework can be used as a scaffold to orient pharmacophoric groups in a specific spatial arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets.
In materials science , these organosilicon adducts can be utilized as monomers for polymerization, leading to the formation of specialty polymers with high thermal stability, unique mechanical properties, and tailored refractive indices.[2] The silicon-containing moieties can also impart desirable surface properties, such as hydrophobicity.
Conclusion
The Diels-Alder reaction of this compound offers a robust and versatile strategy for the synthesis of complex polycyclic organosilicon compounds. The protocols and insights provided in this application note are intended to guide researchers in leveraging this powerful reaction for their synthetic endeavors in drug discovery and materials science. The unique structural features of the resulting products open up new avenues for the design and creation of novel molecules and materials with tailored properties.
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The Diels-Alder Cycloaddition Reaction. (n.d.). Retrieved from [Link]
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Wozniak, A. I., Bermesheva, E. V., Borisov, I. L., Rzhevskiy, S. A., & Bermeshev, M. V. (2023). Approaches to the synthesis of Si-containing norbornenes: Diels–Alder reaction (a), [2σ + 2σ + 2π]-cycloaddition (b), hydrosilylation (c). ResearchGate. Retrieved from [Link]
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Diels-Alder reaction: (1S-endo)-3-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)-2-oxazolidinone. (n.d.). LookChem. Retrieved from [Link]
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[2+2] and [4+2] Cycloaddition reactions of boryl(silyl)-1,3-dienes – new tools in synthesis of cyclic precursors of fine chemicals. (n.d.). NCN. Retrieved from [Link]
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Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). Master Organic Chemistry. Retrieved from [Link]
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Mackenzie, K. (1960). 98. Bicyclo[2][6][6]heptadiene in the Diels–Alder reaction. Journal of the Chemical Society (Resumed), 473-482.
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A Diels–Alder Route to Angularly Functionalized Bicyclic Structures. (n.d.). Retrieved from [Link]
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Ring-opening metathesis polymerization (ROMP) of isomerically pure functional monomers and acyclic diene metathesis depolymerization (retro-ADMET) of functionalized polyalkenamers. (2020). ResearchGate. Retrieved from [Link]
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Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. (2007). ResearchGate. Retrieved from [Link]
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Diels Alder Reaction Mechanism and Product Trick by Leah4sci. (2015, February 21). [Video]. YouTube. Retrieved from [Link]
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Diels–Alder Cycloadditions of Oxacyclic Allenes and α-Pyrones. (n.d.). Retrieved from [Link]
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Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (n.d.). MDPI. Retrieved from [Link]
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Diastereoselective intramolecular Diels-Alder reactions of the furan diene: the synthesis of (+)-1,4-epoxycadinane. (n.d.). Retrieved from [Link]
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Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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1,3-dipolar cycloadditions. (2019, January 3). [Video]. YouTube. Retrieved from [Link]
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Enantioselective Diels–Alder reaction of anthracene by chiral tritylium catalysis. (n.d.). Retrieved from [Link]
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Enantioselective Diels-Alder reaction of anthracene by chiral tritylium catalysis. (n.d.). PubMed. Retrieved from [Link]
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Application Notes and Protocols: Functionalization of Nanoparticles with Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Introduction: A Gateway to Advanced Nanomaterial Platforms
The surface functionalization of nanoparticles is a cornerstone of modern materials science, enabling the transformation of simple nano-objects into highly sophisticated platforms for a myriad of applications, from targeted drug delivery to advanced catalysis.[1][2] Among the vast arsenal of surface modification agents, Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, also known as norbornene trichlorosilane, stands out as a particularly versatile and powerful tool. This molecule offers a unique combination of a robust anchoring group and a reactive handle, paving the way for complex, multi-step surface engineering.
The trichlorosilane moiety provides a highly efficient means of covalently attaching the molecule to the surface of various inorganic nanoparticles, particularly those with hydroxyl groups, such as silica and metal oxides.[3] This process, known as silanization, forms stable siloxane bonds (Si-O-Si), ensuring a durable and resilient functional layer.[4] The bicyclo[2.2.1]heptene, or norbornene, group, on the other hand, is a strained alkene that serves as a versatile platform for a range of subsequent chemical transformations. Its high reactivity in ring-opening metathesis polymerization (ROMP) and various "click chemistry" reactions allows for the controlled grafting of polymers, biomolecules, and other functional moieties onto the nanoparticle surface.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of nanoparticles with this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss essential characterization techniques to ensure the successful synthesis and validation of these advanced nanomaterials.
The Chemistry of Versatility: Understanding the Key Moieties
The efficacy of this compound as a surface functionalization agent stems from the distinct roles of its two key components: the trichlorosilane headgroup and the norbornene tail.
1. The Trichlorosilane Anchor: Forging a Strong Surface Bond
Trichlorosilanes are highly reactive towards surface hydroxyl (-OH) groups present on materials like silica (SiO₂), titania (TiO₂), and other metal oxides. The reaction proceeds through a two-step mechanism:
-
Hydrolysis: In the presence of trace amounts of water, the silicon-chlorine (Si-Cl) bonds rapidly hydrolyze to form silanol (Si-OH) groups.
-
Condensation: These newly formed silanols then undergo a condensation reaction with the surface hydroxyl groups of the nanoparticle, forming stable siloxane (Si-O-Si) linkages and releasing hydrochloric acid (HCl) as a byproduct.[8] The trifunctional nature of the trichlorosilane allows for cross-linking between adjacent silane molecules on the surface, leading to a more robust and densely packed monolayer.
2. The Norbornene Handle: A Hub for Further Functionalization
The norbornene group is a strained bicyclic alkene that readily participates in several powerful chemical reactions, making it an ideal "handle" for subsequent surface modifications.[9]
-
Ring-Opening Metathesis Polymerization (ROMP): This is a powerful polymerization technique that utilizes transition metal catalysts (e.g., Grubbs' or Schrock's catalysts) to open the norbornene ring and create polymer chains.[10][11] By initiating ROMP from the nanoparticle surface (a "grafting-from" approach), it is possible to grow dense polymer brushes with controlled length and functionality.[5][12] This method is particularly useful for creating nanoparticles with tailored surface properties, such as stimuli-responsive polymers for drug delivery.[13]
-
Thiol-ene "Click" Chemistry: The alkene of the norbornene group can readily react with thiols in the presence of a radical initiator (often photo-initiated) in a highly efficient and specific "click" reaction.[7] This allows for the straightforward attachment of thiol-containing molecules, such as peptides, proteins, and small molecule drugs.
-
Tetrazine-Norbornene Inverse Electron Demand Diels-Alder "Click" Chemistry: This is an extremely fast and bioorthogonal click reaction that occurs between a norbornene and a tetrazine derivative.[14][15] Its high reaction rate and biocompatibility make it ideal for applications in biological systems, such as cell labeling and in vivo imaging.
Visualizing the Functionalization Process
The following diagrams illustrate the key steps in the functionalization of a silica nanoparticle with this compound and subsequent modification via ROMP.
Caption: Workflow for nanoparticle functionalization and subsequent polymerization.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the silanization of silica nanoparticles and a subsequent surface-initiated ROMP reaction.
Protocol 1: Silanization of Silica Nanoparticles
This protocol describes the functionalization of silica nanoparticles with this compound in an anhydrous organic solvent.
Materials:
-
Silica nanoparticles (e.g., 50 nm diameter)
-
This compound
-
Anhydrous Toluene
-
Triethylamine (optional, as an acid scavenger)
-
Methanol (for washing)
-
Acetone (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Centrifuge
Procedure:
-
Nanoparticle Pre-treatment:
-
Disperse the silica nanoparticles in deionized water and sonicate for 15 minutes to ensure a uniform suspension.
-
Centrifuge the suspension to pellet the nanoparticles and discard the supernatant.
-
Wash the nanoparticles twice with ethanol and once with acetone to remove any organic impurities.
-
Dry the nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water and activate the surface hydroxyl groups.
-
-
Silanization Reaction:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the dried silica nanoparticles to a round-bottom flask containing anhydrous toluene. The concentration of nanoparticles should be optimized, but a starting point of 1-5 mg/mL is recommended.[16]
-
Sonicate the mixture for 10-15 minutes to ensure the nanoparticles are well-dispersed.
-
In a separate vial, prepare a solution of this compound in anhydrous toluene. The concentration will depend on the desired surface coverage, but a 1-5% (v/v) solution is a good starting point.
-
Slowly add the silane solution to the nanoparticle suspension while stirring vigorously.
-
If desired, add triethylamine to the reaction mixture to neutralize the HCl byproduct. The molar ratio of triethylamine to silane should be approximately 1.1:1.
-
Allow the reaction to proceed at room temperature for 12-24 hours, or at an elevated temperature (e.g., 60-80°C) for 2-4 hours to accelerate the reaction.[16]
-
-
Washing and Purification:
-
After the reaction is complete, centrifuge the suspension to collect the functionalized nanoparticles.
-
Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous toluene.
-
Repeat the centrifugation and washing steps two more times with toluene to remove any unreacted silane.
-
Perform subsequent washes with methanol and acetone to remove any remaining byproducts.
-
Dry the final product under vacuum to obtain the norbornene-functionalized nanoparticles as a fine powder.
-
Protocol 2: Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP)
This protocol outlines the "grafting-from" polymerization of a functional monomer from the surface of the norbornene-functionalized nanoparticles.
Materials:
-
Norbornene-functionalized nanoparticles (from Protocol 1)
-
Functional norbornene-based monomer (e.g., a norbornene-PEG ester)
-
Grubbs' catalyst (e.g., 2nd or 3rd generation)
-
Anhydrous and degassed solvent (e.g., dichloromethane or THF)
-
Ethyl vinyl ether (for quenching the reaction)
-
Methanol (for precipitation)
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, add the norbornene-functionalized nanoparticles to a Schlenk flask containing the anhydrous and degassed solvent.
-
Sonicate the mixture to ensure a good dispersion of the nanoparticles.
-
In a separate vial, dissolve the functional monomer in the same solvent.
-
Add the monomer solution to the nanoparticle suspension and stir for 10-15 minutes to allow for equilibration.
-
-
Polymerization:
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the reaction solvent. The amount of catalyst will depend on the desired polymer chain length (monomer-to-initiator ratio).
-
Rapidly inject the catalyst solution into the nanoparticle/monomer suspension while stirring vigorously.
-
Allow the polymerization to proceed for the desired amount of time. The reaction time can range from a few minutes to several hours, depending on the monomer, catalyst, and desired molecular weight. The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) of the free polymer in solution (if a sacrificial initiator is used).
-
-
Quenching and Purification:
-
To terminate the polymerization, add an excess of ethyl vinyl ether to the reaction mixture and stir for 30 minutes.
-
Precipitate the polymer-grafted nanoparticles by adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Collect the nanoparticles by centrifugation.
-
Wash the polymer-grafted nanoparticles multiple times with the reaction solvent to remove any unreacted monomer and free polymer.
-
Dry the final product under vacuum.
-
Characterization: Validating Your Functionalized Nanoparticles
Thorough characterization is crucial to confirm the successful functionalization of the nanoparticles. A combination of techniques should be employed to assess the chemical composition, morphology, and surface properties.
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups on the nanoparticle surface. | Appearance of characteristic peaks for the norbornene C=C stretch (around 1640 cm⁻¹) and Si-O-Si bonds (around 1000-1100 cm⁻¹).[17][18] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic layer, allowing for the calculation of grafting density.[3] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter of the nanoparticles in suspension. | An increase in the hydrodynamic diameter after each functionalization step, indicating the addition of the organic layer.[16] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | Confirmation of the nanoparticle size and dispersity. In some cases, a thin organic shell may be visible. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | The appearance of Si 2p, C 1s, and O 1s peaks, with high-resolution scans confirming the chemical states and successful silanization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the grafted molecules. | For polymer-grafted nanoparticles, solid-state NMR can be used. Alternatively, the grafted polymer can be cleaved from the surface and analyzed by solution-state NMR. |
Applications in Research and Drug Development
The ability to precisely engineer the surface of nanoparticles using this compound opens up a vast landscape of potential applications:
-
Targeted Drug Delivery: By grafting polymers containing targeting ligands (e.g., antibodies, peptides) and conjugating therapeutic agents, these nanoparticles can be designed to specifically accumulate at disease sites, enhancing therapeutic efficacy and reducing side effects.[9][19]
-
Advanced Imaging Agents: The norbornene handle can be used to attach imaging moieties (e.g., fluorescent dyes, MRI contrast agents) for diagnostic applications.
-
Smart Materials: Stimuli-responsive polymers can be grafted onto the nanoparticle surface, enabling the controlled release of a payload in response to specific environmental cues such as pH, temperature, or enzymes.[13]
-
Heterogeneous Catalysis: The high surface area of nanoparticles combined with the ability to immobilize catalytic species via the norbornene group creates highly efficient and recyclable catalytic systems.
-
Biosensors: The functionalized nanoparticles can be used as platforms for the immobilization of biorecognition elements (e.g., enzymes, antibodies) for the development of sensitive and selective biosensors.
Conclusion: A Versatile Platform for Innovation
The functionalization of nanoparticles with this compound provides a robust and highly versatile platform for the creation of advanced nanomaterials. The combination of a strong surface anchor and a reactive chemical handle enables a wide range of subsequent modifications, allowing for the precise tailoring of nanoparticle properties for specific applications. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the exciting possibilities offered by this powerful surface modification strategy, driving innovation in fields ranging from medicine to materials science.
References
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Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. National Institutes of Health. [Link]
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Lanasa, J. A., & Hickey, R. J. (2020). Surface-Initiated Ring-Opening Metathesis Polymerization: A Method for Synthesizing Polymer-Functionalized Nanoparticles Exhibiting Semicrystalline Properties and Diverse Macromolecular Architectures. Macromolecules, 53(19), 8216–8232. [Link]
- Lanasa, J. A., & Hickey, R. J. (2020). Surface-Initiated Ring-Opening Metathesis Polymerization: A Method for Synthesizing Polymer-Functionalized Nanoparticles Exhibiting Semicrystalline Properties and Diverse Macromolecular Architectures.
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Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome. PubMed Central. [Link]
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Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. ResearchGate. [Link]
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The silanization of silica nanoparticles by dodecyltricholorosilane. ResearchGate. [Link]
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Harnessing surface-initiated ring-opening metathesis polymerization for the development of diverse polymer grafted nanoparticle materials. Electronic Theses and Dissertations. [Link]
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Surface-Initiated Ring-Opening Metathesis Polymerization: A Method for Synthesizing Polymer-Functionalized Nanoparticles Exhibiting Semicrystalline Properties and Diverse Macromolecular Architectures. Request PDF. [Link]
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A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery. MDPI. [Link]
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Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds. PubMed Central. [Link]
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Surface Chain-Transfer Ring-Opening Metathesis Polymerization. PubMed. [Link]
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Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. MDPI. [Link]
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Hydrogel formation using the tetrazine‐norbornene click chemistry. ResearchGate. [Link]
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Magnetic norbornene polymer as a multi-responsive nanocarrier for site-specific cancer therapy. ResearchGate. [Link]
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Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. Request PDF. [Link]
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Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications. ACS Publications. [Link]
-
Silanization of superficially porous silica particles with p-aminophenyltrimethoxysilane. Request PDF. [Link]
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Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent. Semantic Scholar. [Link]
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Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. The Journal of Physical Chemistry. [Link]
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Functionalized Graphene Platforms for Anticancer Drug Delivery. PubMed Central. [Link]
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Thiol-norbornene photo-click hydrogels for tissue engineering applications. PubMed Central. [Link]
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Surface functionalized fullerene-based nanomaterials for drug delivery and anti-oxidant activity. American Chemical Society. [Link]
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Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. ResearchGate. [Link]
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Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems. MDPI. [Link]
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Tetrazine-norbornene click reactions to functionalize degradable polymers derived from lactide. PubMed. [Link]
-
Current and Forthcoming Applications of ROMP-Derived Polymers Functional Surfaces and Supports. Scribd. [Link]
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Synthesis and Ring‐Opening Metathesis Polymerization (ROMP) Reactivity of endo‐and exo‐Norbornenylazlactone Using Ruthenium Catalysts. Request PDF. [Link]
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Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane. PubChem. [Link]
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Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane. PubChemLite. [Link]
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Ring-opening metathesis polymerization (ROMP) of isomerically pure functional monomers and acyclic diene metathesis depolymerization (retro-ADMET) of functionalized polyalkenamers. Request PDF. [Link]
-
Recent Developments in the Chemistry of Cubic Polyhedral. PDF Free Download. [Link]
-
Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst. Request PDF. [Link]
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Experimental setup for reactions with Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Application Notes & Protocols: Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Introduction and Scientific Context
This compound, hereafter referred to as Norbornene-Trichlorosilane (NTS), is a bifunctional organosilane of significant interest in materials science and synthetic chemistry. Its unique structure, comprising a strained norbornene bicycle and a highly reactive trichlorosilyl group, allows for orthogonal chemical transformations. The norbornene moiety provides a reactive handle for polymerization and click chemistry, while the trichlorosilyl group serves as a robust anchor for covalent attachment to hydroxylated surfaces.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and experimental setup for key reactions involving NTS. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each experimental step to ensure reproducibility and safety.
Core Chemical Principles and Reactivity
Understanding the dual reactivity of NTS is paramount for successful experimentation.
-
The Trichlorosilyl Group (-SiCl₃): This functional group is the primary site for surface modification. It is exceptionally sensitive to moisture and reacts readily with water, alcohols, or any protic species in a hydrolysis reaction.[1][2] This process rapidly produces silanols (Si-OH), which then condense to form stable siloxane bonds (Si-O-Si), liberating corrosive hydrogen chloride (HCl) gas as a byproduct.[1][3][4][5] This reactivity necessitates handling under strictly anhydrous and inert conditions.[6]
-
The Norbornene Moiety: The strained C=C double bond within the bicyclic system is amenable to several powerful polymerization techniques.[7]
-
Ring-Opening Metathesis Polymerization (ROMP): Utilizes ruthenium- or tungsten-based catalysts (e.g., Grubbs' catalysts) to create high molecular weight polymers with the silicon functionality pendant to the main chain.[8][9]
-
Vinyl-Addition Polymerization: Can be initiated by various palladium and nickel catalysts, resulting in polymers with an intact bicyclic structure.[10]
-
Thiol-Ene Reactions: The double bond readily participates in radical-mediated "click" reactions with thiol-containing molecules, offering a pathway for bio-functionalization or hydrogel formation.[11][12]
-
The strategic exploitation of these two functionalities allows NTS to be used as a versatile building block for advanced materials, including gas separation membranes, functional coatings, and platforms for biomedical applications.[8][10]
Critical Safety and Handling Protocols
The high reactivity of chlorosilanes, particularly their violent reaction with water, mandates stringent safety protocols.[1][13]
3.1 Hazard Assessment
-
Corrosivity: NTS is classified as corrosive and causes severe skin burns and eye damage upon contact.[6]
-
Reaction with Water: Reacts vigorously with water and atmospheric moisture to produce large volumes of toxic and corrosive hydrogen chloride gas.[1][6][13]
-
Inhalation: Inhalation of vapors or the resulting HCl gas can cause severe irritation to the respiratory tract.[6][14]
3.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory. Contact lenses should not be worn.[6]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves such as neoprene or nitrile rubber.[6] Always inspect gloves before use.
-
Body Protection: A chemical-resistant lab coat or apron over full-length clothing.
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. For situations with potential for vapor exposure, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is required.[6]
3.3 Handling and Storage
-
Inert Atmosphere: NTS must be handled exclusively under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[6]
-
Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried before use. Glassware should be oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[6] The container should be stored under an inert atmosphere. Incompatible materials include water, alcohols, amines, and oxidizing agents.[6]
Experimental Protocol 1: Surface Modification of Silicon Wafers
This protocol details the formation of a norbornene-terminated self-assembled monolayer (SAM) on a silicon substrate. This is a foundational technique for creating functional surfaces for sensor development or cell culture applications.
Objective: To covalently graft a monolayer of NTS onto a silicon wafer, presenting a surface functionalized with reactive norbornene groups.
Workflow for Surface Modification
Caption: Workflow for creating a norbornene-functionalized surface.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (NTS) | ≥95% | Major Chemical Supplier | Handle under inert gas. |
| Toluene | Anhydrous, ≥99.8% | Major Chemical Supplier | Use freshly distilled or from a solvent purification system. |
| Isopropanol (IPA) | ACS Grade | Major Chemical Supplier | |
| Acetone | ACS Grade | Major Chemical Supplier | |
| Sulfuric Acid (H₂SO₄) | 95-98% | Major Chemical Supplier | For Piranha solution. |
| Hydrogen Peroxide (H₂O₂) | 30% | Major Chemical Supplier | For Piranha solution. |
| Silicon Wafers | Prime Grade | Materials Supplier | |
| Deionized (DI) Water | 18.2 MΩ·cm |
Step-by-Step Methodology
-
Substrate Cleaning (Performed in Fume Hood):
-
Place silicon wafers in a wafer rack. Sonicate sequentially in acetone and then isopropanol for 15 minutes each to remove organic residues.
-
Piranha Clean (EXTREME CAUTION): In a glass beaker, prepare Piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄. The solution is highly exothermic and a strong oxidizer. Immerse the wafers in the hot solution for 30 minutes to remove all organic traces and generate a hydrophilic, hydroxyl-terminated surface (-OH).
-
Carefully remove wafers and rinse extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen and place them in an oven at 120 °C for at least 1 hour. Transfer to an inert atmosphere environment (glovebox) while still warm.
-
-
SAM Deposition (Performed in Glovebox or via Schlenk Line):
-
Prepare a 1 mM solution of NTS in anhydrous toluene. For example, add the appropriate microliter amount of NTS to 100 mL of anhydrous toluene.
-
Place the cleaned, dry wafers in a reaction vessel and add the NTS solution, ensuring the wafers are fully submerged.
-
Seal the vessel and allow the reaction to proceed for 2-4 hours at room temperature. The trichlorosilyl groups will react with the surface hydroxyls.
-
-
Post-Deposition Processing:
-
Remove the wafers from the NTS solution and rinse thoroughly with fresh anhydrous toluene.
-
Sonicate the wafers in a fresh bath of anhydrous toluene for 5 minutes to remove any non-covalently bound (physisorbed) molecules.
-
Rinse with isopropanol and dry under a nitrogen stream.
-
To complete the cross-linking of the siloxane network, cure the wafers in an oven at 120 °C for 1 hour.
-
-
Characterization:
-
The success of the monolayer formation can be verified by measuring the static water contact angle. A successful norbornene-terminated surface will be more hydrophobic than the initial clean silicon surface.
-
Ellipsometry can be used to measure the thickness of the deposited monolayer.
-
Experimental Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes the synthesis of a soluble polymer with pendant trichlorosilyl groups, which can be used for subsequent cross-linking or grafting reactions.
Objective: To synthesize Poly(NTS) using Grubbs' 3rd Generation catalyst.
Workflow for ROMP Synthesis
Caption: Workflow for the synthesis of Poly(NTS) via ROMP.
Reagents and Conditions
| Reagent/Material | Molar Ratio | Amount (Example) | Notes |
| NTS Monomer | 200 | 1.0 g | Must be pure and dry. |
| Grubbs' 3rd Gen. Catalyst | 1 | 19.3 mg | Highly sensitive to air/moisture. |
| Dichloromethane (DCM) | - | 20 mL | Anhydrous, degassed. |
| Ethyl Vinyl Ether | ~100 | ~0.5 mL | Quenching agent. |
| Methanol | - | 400 mL | For precipitation. |
Step-by-Step Methodology
-
Preparation (Performed in Glovebox):
-
In a dried Schlenk flask, dissolve NTS monomer (e.g., 1.0 g) in anhydrous, degassed DCM (15 mL).
-
In a separate vial, dissolve Grubbs' 3rd Generation catalyst (e.g., 19.3 mg for a 200:1 monomer:catalyst ratio) in anhydrous, degassed DCM (5 mL) to create a stock solution.
-
-
Polymerization:
-
Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Seal the flask and allow the reaction to stir at room temperature. An increase in viscosity is typically observed as the polymerization proceeds. The reaction is often complete within 1-2 hours.
-
-
Quenching and Isolation:
-
To terminate the polymerization, add an excess of ethyl vinyl ether and stir for 20 minutes. This reacts with the active catalyst.
-
Remove the reaction mixture from the glovebox.
-
Slowly pour the viscous polymer solution into a large beaker of cold, stirring methanol (~400 mL). The polymer will precipitate as a solid.
-
Collect the polymer by filtration.
-
For higher purity, redissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol.
-
Collect the final product and dry thoroughly under high vacuum.
-
-
Characterization:
-
¹H NMR spectroscopy can be used to confirm the disappearance of the monomer's olefinic protons and the appearance of the polymer's broad backbone peaks.
-
Gel Permeation Chromatography (GPC) is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. Note: The trichlorosilyl groups are sensitive and may require derivatization or specialized GPC conditions to prevent column degradation.
-
References
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017). CEFIC.
- Hong, E. K. (2014). Siloxane and Silane-functionalized Polynorbornenes as Membranes for Passive Carbon Dioxide Separation.
- Gelest, Inc. (2015). Safety Data Sheet for [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]DIMETHYLCHLOROSILANE. Gelest.
- National Center for Biotechnology Information. (n.d.). Trichlorosilane.
- Steinmetz, B. et al. (2006). Hydrolysis of chlorosilanes.
- Finkel'shtein, E. S. et al. (2015). Ring‐opening metathesis polymerization of norbornenes with organosilicon substituents. Gas permeability of polymers obtained.
- Halm, R. L. (1986). Method of hydrolyzing chlorosilanes.
- Capot Chemical. (2025). MSDS of (5-BICYCLO[2.2.1]HEPTYL)TRICHLOROSILANE. Capot Chemical.
- Amin, S. B., & Carrow, B. P. (2015). Silyl-Terminated Ethylene-co-Norbornene Copolymers by Organotitanium-Based Catalysts.
- Wikipedia. (n.d.). Trichlorosilane. Wikipedia.
- Kajiwara, A. et al. (1995). Polymerization of norbornene by modified Ziegler‐catalysts.
- Kwon, Y. et al. (2006). Synthesis of norbornene block copolymers containing polyhedral oligomeric silsesquioxane by sequential ring-opening metathesis polymerization. Macromolecular Research, 14(4), 424-429.
- Grützmacher, H. et al. (2021). Tuning Superfast Curing Thiol‐Norbornene‐Functionalized Gelatin Hydrogels for 3D Bioprinting.
- Gramlich, M. W. et al. (2013). Synthesis and Photopatterning of Synthetic Thiol-Norbornene Hydrogels. Biomacromolecules, 14(6), 1785-1793.
- NOAA. (n.d.). NONYLTRICHLOROSILANE. CAMEO Chemicals.
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- 11. Tuning Superfast Curing Thiol‐Norbornene‐Functionalized Gelatin Hydrogels for 3D Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Synthesis and Photopatterning of Synthetic Thiol-Norbornene Hydrogels" by Umu S. Jalloh, Arielle Gsell et al. [rdw.rowan.edu]
- 13. NONYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. capotchem.com [capotchem.com]
Troubleshooting & Optimization
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane hydrolysis and stability issues
Welcome to the technical support center for Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the hydrolysis and stability of this versatile organosilane. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring you can achieve reliable and reproducible results.
Introduction: The Challenge of Controlled Hydrolysis
This compound is a valuable reagent for surface modification and materials synthesis, owing to its reactive trichlorosilyl group and the rigid, sterically defined bicycloheptene (norbornene) framework. The core of its utility lies in the hydrolysis of the Si-Cl bonds to form the corresponding silanetriol, Bicyclo[2.2.1]hept-5-en-2-ylsilanetriol. This silanetriol is the primary active species for surface functionalization or for building well-defined polysiloxane networks.
However, the hydrolysis process is far from trivial. The high reactivity of the trichlorosilyl group leads to several competing and often undesirable reactions. The primary challenges are:
-
Exothermic and Rapid Reaction: The reaction with water is vigorous and highly exothermic, producing three equivalents of hydrochloric acid (HCl).[1][2]
-
Uncontrolled Condensation: The nascent silanetriol is highly unstable and prone to self-condensation, forming insoluble polysiloxane gels or oils instead of the desired monomeric species.[3]
-
Acid-Catalyzed Side Reactions: The norbornene skeleton is susceptible to acid-catalyzed rearrangements (e.g., Wagner-Meerwein rearrangements), a significant risk given the generation of HCl during hydrolysis.[4][5]
This guide will provide the foundational knowledge and practical steps to mitigate these issues.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common problems encountered in the laboratory.
Q1: My reaction mixture instantly forms a white, insoluble precipitate upon adding water. How can I obtain the soluble silanetriol?
A1: This is the most common issue and results from rapid, uncontrolled hydrolysis and subsequent condensation. The trichlorosilane is reacting with water at a rate that doesn't allow for the isolation of the monomeric silanetriol. The white precipitate is a cross-linked polysiloxane polymer.
Root Cause Analysis & Solutions:
-
Cause: High local concentration of water and silane, leading to an explosive reaction rate.
-
Solution 1: Controlled Addition at Low Temperature. The cornerstone of successful hydrolysis is controlling the reaction kinetics.
-
Dissolve the this compound in a dry, inert solvent (e.g., diethyl ether, toluene, or hexane) and cool the solution to 0°C or below in an ice or dry ice/acetone bath.
-
Use a solution of water in a miscible solvent like acetone or THF. Add this water-containing solution dropwise to the cooled silane solution with vigorous stirring. This maintains a low concentration of water, minimizing polymerization.
-
-
Cause: The generated HCl acts as a potent catalyst for the condensation of silanol groups.
-
Solution 2: Use of an Acid Scavenger. A non-nucleophilic base can be used to neutralize the HCl as it forms.
-
Incorporate a hindered base like pyridine or a tertiary amine (e.g., triethylamine) into the reaction mixture. The base should be added before the water. The resulting amine hydrochloride salt can typically be filtered off. Caution: This adds complexity to the workup and may not be suitable for all applications.
-
-
Cause: Insufficient solvent volume.
-
Solution 3: Work in Dilute Conditions. High concentrations favor intermolecular condensation. Performing the hydrolysis at high dilution (e.g., <0.1 M) can favor the formation of the monomeric silanetriol.
Field Insight: A two-phase system can also be effective. Dissolve the silane in a non-polar solvent like hexane and slowly add it to a vigorously stirred, cold (0°C) aqueous solution buffered to a slightly acidic pH (e.g., with an acetate buffer). The hydrolysis occurs at the interface, and the HCl is immediately diluted in the aqueous phase, reducing its catalytic activity in the organic phase.
Q2: I managed to get a clear solution after hydrolysis, but it turned into a gel upon standing or during solvent removal. How can I improve the stability of my silanetriol solution?
A2: This indicates that while you successfully formed the silanetriol in solution, it remains unstable and is undergoing slow condensation. Organosilanetriols are fundamentally metastable intermediates.[6]
Stability Enhancement Strategies:
-
pH Control: The rate of silanol condensation is pH-dependent. It is slowest in the slightly acidic range (pH 3-5). Attempt to maintain the pH of your solution in this window if your application allows.
-
Temperature: Store the silanetriol solution at low temperatures (e.g., < 4°C) to significantly slow the condensation rate. Avoid storing at room temperature for extended periods.
-
Concentration: As with the initial hydrolysis, lower concentrations disfavor the intermolecular reactions that lead to oligomerization. If you need to concentrate the solution, do so at low temperatures and under high vacuum to minimize the time spent at elevated concentrations.
-
Immediate Use: The most reliable strategy is to use the hydrolyzed silane solution immediately in the next step of your process (e.g., for surface modification). Prepare it fresh for each experiment.
Data Summary: Factors Affecting Stability
| Factor | Condition for High Stability | Rationale |
| Temperature | Low (e.g., 0-4 °C) | Reduces the rate of condensation reaction. |
| Concentration | Dilute (<0.1 M) | Decreases the probability of intermolecular collisions. |
| pH | Mildly Acidic (3-5) | Minimizes the rate of condensation catalysis. |
| Water Content | Minimal excess | Excess water can promote condensation over long periods. |
Q3: I am concerned about the acidic byproduct (HCl) causing rearrangements of the norbornene ring. How can I detect this, and can it be prevented?
A3: This is a valid and critical concern. The bicyclo[2.2.1]heptane system is well-known to undergo skeletal rearrangements under acidic conditions.[4][5] The generation of 3 moles of HCl per mole of silane creates a harsh acidic microenvironment.
Detection of Rearrangements:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for detection. Rearrangement of the 2-substituted norbornene skeleton would lead to a significant change in the chemical shifts and coupling constants of the bridgehead and olefinic protons. Compare the spectrum of your product carefully with literature data for known, unrearranged norbornene derivatives.[7][8] Look for the appearance of new, unexpected signals.
-
GC-MS: If the product is sufficiently volatile, GC-MS can help identify isomeric impurities that may have formed.
Prevention Strategies:
-
Strict Temperature Control: Keeping the reaction at 0°C or below is paramount. This slows the rate of both hydrolysis and any potential rearrangement.
-
Rapid Neutralization or Removal of HCl:
-
The use of a non-nucleophilic base, as described in Q1, is a primary strategy.
-
Performing the hydrolysis in a biphasic system where the HCl is partitioned into an aqueous phase can effectively remove it from the product.
-
A post-hydrolysis wash with a cold, dilute bicarbonate solution can neutralize the acid, but must be done carefully to avoid base-catalyzed condensation of the silanetriol.
-
-
Alternative Precursors: If acid-sensitivity is an insurmountable problem, consider using Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane.[9] Its hydrolysis is much slower, can be catalyzed by milder acids or bases, and produces ethanol instead of HCl, creating a much less harsh reaction environment.
Experimental Protocols & Workflows
Protocol 1: Controlled Homogeneous Hydrolysis
This protocol aims to generate a dilute solution of the silanetriol for immediate use.
-
Preparation: In a flame-dried, three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether (to make a 0.1 M solution).
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Water Addition: In a separate flask, prepare a solution of deionized water (3.0 eq) in a 10:1 mixture of acetone/water. Transfer this solution to the dropping funnel.
-
Reaction: Add the water/acetone solution dropwise to the vigorously stirred silane solution over 30-60 minutes. Maintain the temperature at 0°C throughout the addition. A faint cloudiness from HCl may be observed.
-
Aging (Optional): Stir the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Use: The resulting solution contains the target silanetriol and dissolved HCl. It should be used immediately for the subsequent application.
Logical Workflow for Troubleshooting
The following diagram outlines a decision-making process for troubleshooting common issues during hydrolysis.
Caption: Troubleshooting Decision Tree for Hydrolysis.
References
- Lickiss, P. D. The synthesis and structure of organosilanols. Advances in Inorganic Chemistry, 1995, 42, 147-264.
- US7208617B2, Hydrolysis of chlorosilanes, Google P
- Carbó, J. J.; et al. Quantum calculations on the acid catalyzed rearrangements of norborn-5-en-2-one, 7-oxanorborn-5-en-2-one and 7-azanorborn-5-en-2-one The electron-releasing effect of homoconjugated carbonyl group. Journal of Molecular Structure: THEOCHEM, 2007, 809(1-3), 159-166.
- Fernández, J.; et al. Quantum calculations on the acid catalyzed rearrangements of norborn-5-en-2-one, 7-oxanorborn-5-en-2-one and 7-azanorborn-5-en-2-one - The electron-releasing effect of homoconjugated carbonyl group.
- US4161487A, Process for the hydrolysis and condensation of alkyl/aryl-trichlorosilanes, Google P
- Bicyclo(2.2.1)hept-5-en-2-ol.
- US20100093580A1, Isomers of bicyclo[2.2.
- US4609751A, Method of hydrolyzing chlorosilanes, Google P
- Trichlorosilane. Wikipedia.
- US7204963B2, Process for the separation of chlorosilanes
- Bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride. SpectraBase.
- Formation of Cationic Silanols via Hydrolysis of Carbodiphosphorane-Stabilized Trichlorosilane. Inorganic Chemistry, 2021, 60(1), 538-545.
- Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry, 2019, 30, 1243-1254.
- Palladium/norbornene-catalyzed C–H/N–H cycloaddition of carbazoles with 2-halobenzoic acid derivatives.
- Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives.
- Supplementary Inform
- Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane. Sigma-Aldrich.
- Typical hydrolysis reaction mechanisms of chlorosilanes with water...
- WO2012062526A1, Process for preparing trichlorosilane, Google P
- Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-. Substance Details - SRS | US EPA.
- The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide. Acta Crystallographica Section B, 1989, 45(1), 93-99.
- Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution. Pensoft Publishers, 2021.
- Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 2: Hydrochlorination and redistribution.
- Bicyclo(2.2.1)hept-5-en-2-one.
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. the NIST WebBook.
- BICYCLO[2.2.1]HEPT-5-EN-2-ONE AldrichCPR. Sigma-Aldrich.
- Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane. PubChemLite.
- 18401-43-9|Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane. BLDpharm.
- Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst.
- BY SIDE CHAIN CHLORINATION FOLLOWED BY HYDROLYSIS. YouTube, 2020.
- Reaction of SiCl4 and W
Sources
- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bicyclo(2.2.1)hept-5-en-2-ol | C7H10O | CID 96066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
Technical Support Center: Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane Purification
Welcome to the technical support center for the purification of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this reactive organosilane. This document will cover common challenges, frequently asked questions, and detailed protocols to ensure the successful isolation of high-purity this compound.
I. Understanding the Challenges in Purifying this compound
The purification of this compound presents a unique set of challenges primarily due to its chemical nature:
-
High Reactivity: The trichlorosilyl group is extremely susceptible to hydrolysis. Exposure to atmospheric moisture will lead to the formation of siloxanes and hydrochloric acid, complicating the purification process and potentially leading to the loss of the desired product. Therefore, all purification steps must be conducted under strictly anhydrous and inert conditions.
-
Presence of Stereoisomers: The synthesis of this compound, typically through a Diels-Alder reaction followed by hydrosilylation, results in a mixture of endo and exo diastereomers. The separation of these isomers can be challenging due to their similar physical properties.
-
Potential for Side-Reactions: The synthesis process can lead to various impurities, including unreacted starting materials, other chlorosilanes (e.g., silicon tetrachloride, dichlorosilane), and byproducts from side reactions such as olefin isomerization.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield after distillation | Hydrolysis of the product: Exposure to moisture during setup or distillation. | - Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry inert gas (e.g., argon or nitrogen).- Use septa and cannulas for all transfers.- Consider adding a small amount of a non-reactive drying agent to the distillation flask. |
| Product decomposition: Overheating during distillation. | - Determine the boiling point of the compound at a reduced pressure to minimize the distillation temperature.- Use a high-quality vacuum pump and a precise pressure gauge. | |
| Product is cloudy or contains solid precipitates | Hydrolysis: Formation of insoluble siloxanes. | - The product has been exposed to moisture. It may be possible to re-purify by filtration under inert atmosphere followed by redistillation. |
| Incomplete separation of isomers | Insufficient resolution of the distillation column: The boiling points of the endo and exo isomers are too close for the column used. | - Use a longer, more efficient fractional distillation column (e.g., a Vigreux or packed column).- Optimize the reflux ratio during distillation to increase the number of theoretical plates. |
| Co-elution in column chromatography: Similar polarity of the isomers. | - If attempting column chromatography, systematically vary the eluent system to find a solvent mixture that provides better separation.- Consider using a different stationary phase, such as alumina. | |
| Presence of unexpected peaks in GC-MS analysis | Contamination from the synthesis: Unreacted starting materials or byproducts. | - Review the synthesis workup procedure to ensure complete removal of catalysts and reagents.- Characterize the impurities by GC-MS and NMR to identify their structures and devise an appropriate purification strategy. |
| Reaction with GC column or residual water in the MS: Some reactive silyl compounds can interact with the analytical instrumentation. | - Use a less reactive GC column or derivatize the sample to a more stable form (e.g., convert to the triethoxysilane) before analysis. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Fractional distillation under reduced pressure and an inert atmosphere is the most effective method for purifying this compound on a laboratory scale.[1][2][3] This technique separates compounds based on differences in their boiling points and is well-suited for removing both lower and higher boiling impurities.
Q2: How can I separate the endo and exo isomers?
A2: The separation of endo and exo isomers of norbornene derivatives can be challenging. While careful fractional distillation may provide some enrichment if there is a sufficient boiling point difference, other techniques might be necessary for complete separation. These include:
-
Column Chromatography: Using a non-polar eluent system on silica gel can sometimes resolve the isomers.
-
Fractional Crystallization: If the compound is a solid at room temperature or can be derivatized to a crystalline solid, fractional crystallization can be an effective separation method.
-
Preparative HPLC: For high-purity applications, preparative high-performance liquid chromatography can be used.
Q3: What are the critical safety precautions when handling this compound?
A3: this compound is a reactive and corrosive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. In case of a spill, do not use water to clean it up, as this will cause a vigorous reaction. Use a dry absorbent material and dispose of it as hazardous waste. For more detailed information on handling chlorosilanes, please refer to safety guidelines from reputable sources.
Q4: How should I store the purified product?
A4: The purified this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent hydrolysis. It is best to store it in a cool, dry place away from sources of moisture and ignition.
Q5: How can I confirm the purity and identity of my product?
A5: The purity of the final product can be assessed using Gas Chromatography (GC). The identity and isomeric ratio can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). The ¹H NMR spectrum is particularly useful for distinguishing between the endo and exo isomers based on the characteristic chemical shifts and coupling constants of the protons on the bicyclic ring.
IV. Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Inert gas source (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is thoroughly dried.
-
Connect the apparatus to a vacuum pump through a cold trap and a pressure gauge.
-
Connect the inert gas line to the distillation apparatus to allow for backfilling.
-
-
Distillation:
-
Charge the round-bottom flask with the crude this compound.
-
Evacuate the system to the desired pressure and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Begin heating the distillation flask gently with the heating mantle.
-
Carefully monitor the temperature at the distillation head. Collect any low-boiling impurities in the first receiving flask.
-
As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.
-
Collect any high-boiling impurities in a final receiving flask.
-
-
Shutdown and Storage:
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Break the vacuum by introducing the inert gas.
-
Transfer the purified product to a pre-dried, inert-atmosphere-flushed storage container.
-
Diagram: Fractional Distillation Apparatus
Caption: Fractional distillation setup for purification.
V. Data Summary
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| Bicyclo[2.2.1]hept-2-yltrichlorosilane | Not specified | Not specified |
| Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane | Not specified | Not specified |
Note: The boiling point of the trichlorosilane derivative is expected to be lower than its triethoxy counterpart.
VI. Logical Workflow for Purification and Analysis
The following diagram illustrates the logical workflow for the purification and subsequent analysis of this compound.
Caption: Purification and analysis workflow.
VII. References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Google Patents. (n.d.). Process for purifying chlorosilanes by distillation. Retrieved from
-
Google Patents. (n.d.). Process for purifying chlorosilanes by distillation. Retrieved from
Sources
Handling and storage of moisture-sensitive Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Technical Support Center: Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Welcome to the dedicated technical support guide for this compound. As a potent bifunctional molecule used in advanced material synthesis and as a key intermediate in drug development, its utility is matched by its reactivity, particularly its extreme sensitivity to moisture. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested advice to ensure experimental success and safety. We will move from foundational knowledge in our FAQ section to actionable solutions in our troubleshooting and protocol guides.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the most common initial questions regarding the nature and reactivity of this compound.
Q1: What is this compound, and why is it so moisture-sensitive?
This compound is an organosilane compound featuring a bicyclic norbornene moiety and a trichlorosilyl group (-SiCl₃). The silicon-chlorine bonds in the trichlorosilyl group are highly polarized and electrophilic, making them exceptionally susceptible to nucleophilic attack by water. This rapid, exothermic reaction is known as hydrolysis.[1][2] Upon contact with atmospheric moisture, the Si-Cl bonds are sequentially replaced by Si-OH (silanol) groups, releasing corrosive hydrogen chloride (HCl) gas, which is visible as fumes.[2][3] These unstable silanol intermediates readily condense with each other to form stable, cross-linked siloxane polymers (Si-O-Si), rendering the reagent useless for most applications.
Q2: What are the immediate signs of degradation from moisture exposure?
The most obvious sign is the fuming of the liquid when exposed to air.[2][3] This is the HCl gas byproduct of hydrolysis becoming an aerosol with ambient humidity. Other indicators of degradation include:
-
Formation of a White Precipitate: These are insoluble polysiloxane oligomers or polymers.
-
Increased Viscosity: As oligomers form, the liquid will become noticeably more viscous.
-
Solidification: In cases of severe moisture contamination, the entire contents of the bottle may solidify.
Q3: What are the consequences of using a partially hydrolyzed reagent in my experiment?
Using compromised this compound will lead to significant experimental problems:
-
Inaccurate Stoichiometry: Since a portion of the active reagent has been converted to inert siloxanes, the molar quantity you calculate based on weight or volume will be incorrect.
-
Reduced Yields: The effective concentration of the desired reagent is lower than expected, leading to incomplete reactions and poor product yields.
-
Complex Product Mixtures: The silanol intermediates and siloxane byproducts can sometimes participate in side reactions, complicating purification.
-
Irreproducible Results: The degree of hydrolysis can vary with each exposure to air, making it nearly impossible to achieve consistent results between experiments.
Troubleshooting Guide: In-the-Lab Scenarios
This section provides direct answers to specific problems you may encounter during handling and experimentation.
Q4: I just opened the reagent bottle, and it started fuming aggressively. What should I do?
This is an expected reaction with ambient air and confirms the reagent's reactivity.[3] Do not panic. Your immediate goal is to minimize further exposure.
-
Work Swiftly: Have your dry, inert-gas-flushed syringe or cannula ready before opening the bottle.
-
Use an Inert Gas Counterflow: If not in a glovebox, insert a needle connected to a source of dry nitrogen or argon into the bottle's septum to create a positive pressure and prevent air from entering while you withdraw the liquid.
-
Purge and Seal: After withdrawing the required amount, continue the inert gas flow for a few seconds to purge the headspace of any moisture that entered. Seal the septum cap securely. For long-term storage, wrapping the cap with paraffin film is an excellent secondary precaution.
Q5: My stock bottle has a small amount of white solid at the bottom. Can I still use the liquid?
This indicates that some degree of hydrolysis has occurred. The white solid is a polysiloxane.
-
For High-Purity Applications: It is strongly recommended to discard the bottle and use a fresh, unopened one. The soluble liquid portion may contain dissolved siloxane oligomers that can interfere with your reaction.
-
For Less Sensitive Applications: If a new bottle is unavailable and the application is tolerant of some impurity, you may be able to carefully cannulate or syringe the clear supernatant away from the solid. However, be aware that the concentration of the active silane is no longer guaranteed.
-
Purification (Expert Users Only): For experienced chemists, purification via distillation under a high vacuum and strict inert atmosphere is possible. This is a hazardous procedure due to the corrosive nature of the compound and its byproducts and should only be attempted with appropriate equipment and safety measures.
Q6: My reaction yield is very low, and I suspect the silane is the cause. How can I confirm this?
When a reaction fails, systematically verify your inert atmosphere technique. Ask yourself the following:
-
Glassware Preparation: Was all glassware rigorously dried in an oven (e.g., 140°C for at least 4 hours) and assembled hot while being flushed with dry inert gas, or assembled cold and heat-gun dried under vacuum?[4][5] Adsorbed water on glass is a common source of contamination.
-
Solvent Purity: Were your solvents truly anhydrous and dispensed under inert conditions?
-
System Integrity: Was a positive pressure of inert gas maintained throughout the entire reaction, as confirmed by a bubbler?[4][5] A pressure reversal can draw air and moisture into your flask.[4]
-
Control Experiment: Perform a small-scale control reaction using a new, unopened bottle of this compound. If this reaction succeeds, it strongly indicates that your original stock bottle was compromised.
Experimental Protocols and Workflows
Adherence to strict inert atmosphere techniques is non-negotiable for success. Below are detailed protocols for handling this reagent.
Data Presentation: Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Condition | Store in a cool, dry place away from heat. | Minimizes degradation rate and pressure buildup.[6][7] |
| Recommended Atmosphere | Under a dry, inert atmosphere (Nitrogen or Argon). | Prevents hydrolysis from atmospheric moisture.[6] |
| Acceptable Moisture Level | As low as possible; ideally <1 ppm in a glovebox. | Water is the primary reactant for degradation.[8][9] |
| Container Type | Original manufacturer's bottle with a Sure/Seal™-type septum cap. | Designed for safe storage and transfer of air-sensitive reagents.[4][5] |
| Secondary Containment | Store inside a desiccator or a nitrogen-purged glovebox. | Provides an additional barrier against ambient moisture.[8] |
Protocol 1: Handling and Dispensing via Schlenk Technique
The Schlenk line is a versatile tool for handling moisture-sensitive reagents on a laboratory scale.[10]
Step-by-Step Methodology:
-
Glassware Preparation: Disassemble, clean, and oven-dry all necessary glassware (reaction flask, syringes, needles) at >125°C overnight.[4][5]
-
System Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Evacuate the glassware using the vacuum manifold and then refill with dry, high-purity nitrogen or argon. Repeat this cycle at least three times to remove residual air and adsorbed moisture.[10]
-
Establish Positive Pressure: Leave the flask connected to the inert gas manifold with a slight positive pressure, indicated by a slow bubble rate through a mineral oil or mercury bubbler.[4]
-
Prepare for Transfer: Puncture the septum of the this compound bottle with a needle connected to the inert gas source to create a slight positive pressure.
-
Liquid Transfer: Using a clean, dry, gas-tight syringe that has been flushed with inert gas, pierce the septum and slowly withdraw the desired volume of liquid. It is best practice to use a long needle to avoid tipping the bottle.[4][5]
-
Dispense: Swiftly transfer the liquid from the syringe to your reaction flask via its septum inlet.
-
Re-secure Reagent: Remove the gas inlet needle from the reagent bottle and wrap the cap and septum with paraffin film for storage.
Caption: Decision tree for selecting the appropriate inert atmosphere technique.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Available at: [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Available at: [Link]
-
Gelest, Inc. (2015). [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]DIMETHYLCHLOROSILANE, tech-95, endo/exo isomers Safety Data Sheet. Available at: [Link]
- Google Patents. (1958). US2832794A - Hydrolysis of organosilanes.
-
School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. Available at: [Link]
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Vacuum Degassing. (n.d.). How to Handle Soaring Water Content in a Glove Box. Available at: [Link]
-
Gelest, Inc. (n.d.). [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers Safety Data Sheet. Available at: [Link]
-
Gelest, Inc. (2015). TRICHLOROSILANE, 99% Safety Data Sheet. Available at: [Link]
-
Capot Chemical. (2025). MSDS of (5-BICYCLO[2.2.1]HEPTYL)TRICHLOROSILANE. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available at: [Link]
-
American Chemistry Council. (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Trichlorosilane. PubChem. Available at: [Link]
-
Gelest, Inc. (2015). (5-BICYCLO[2.2.1]HEPT-2-ENYL)TRIETHOXYSILANE Safety Data Sheet. Available at: [Link]
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- 2. globalsilicones.org [globalsilicones.org]
- 3. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
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- 8. molan.wdfiles.com [molan.wdfiles.com]
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- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Reaction Conditions for Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Welcome to the technical support center for Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the safe and efficient synthesis of this versatile organosilane.
I. Understanding the Chemistry: Synthesis and Reactivity
This compound, also known as norbornenyltrichlorosilane, is a valuable bifunctional molecule containing a reactive trichlorosilyl group and a strained bicyclic alkene. This unique structure makes it a useful building block in materials science and organic synthesis. The primary synthetic routes to this compound are:
-
Diels-Alder Reaction: The [4+2] cycloaddition of cyclopentadiene and vinyltrichlorosilane. This reaction is atom-economical and a common method for forming the bicyclo[2.2.1]heptene framework.[1][2]
-
Hydrosilylation: The platinum-catalyzed addition of trichlorosilane to 5-vinylbicyclo[2.2.1]hept-2-ene or the selective hydrosilylation of norbornadiene.[3][4]
Both methods present unique challenges and optimization opportunities, which will be addressed in the following sections.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and handling of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge. The following decision tree and detailed explanations will help you diagnose and resolve the underlying causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Causality and Solutions:
-
Reagent Quality:
-
Cyclopentadiene: This reagent exists as a dimer (dicyclopentadiene) at room temperature and must be freshly "cracked" by heating to regenerate the monomer before use.[5] Failure to do so will result in no reaction.
-
Trichlorosilane: This reagent is highly sensitive to moisture and can hydrolyze to form siloxanes and hydrochloric acid, reducing its reactivity.[6][7][8] Always use freshly distilled trichlorosilane from a reputable supplier.
-
Vinyltrichlorosilane: Similar to trichlorosilane, it is moisture-sensitive. Ensure it is handled under inert conditions.
-
Catalyst (for Hydrosilylation): Platinum-based catalysts like Karstedt's catalyst can be sensitive to air and moisture.[9] Use a fresh, active catalyst.
-
-
Reaction Conditions:
-
Temperature: For the Diels-Alder reaction, lower temperatures generally favor the formation of the endo product, which is the kinetic product.[5] However, the reaction is reversible at higher temperatures, which can lead to the formation of the more thermodynamically stable exo product or decomposition.[5] For hydrosilylation, the temperature needs to be carefully controlled to prevent side reactions.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress by GC or NMR if possible.
-
Inert Atmosphere: Trichlorosilanes react readily with water.[6][7][8] The entire reaction setup must be scrupulously dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting materials and product.
-
Issue 2: Formation of Side Products and Isomers
The formation of undesired side products or a mixture of isomers can complicate purification and reduce the yield of the target compound.
Common Side Products and Their Origins:
| Side Product | Probable Cause | Proposed Solution |
| Polymeric Material | Self-polymerization of cyclopentadiene or vinyltrichlorosilane. | Use freshly cracked cyclopentadiene and maintain appropriate reaction temperature. |
| Siloxanes | Hydrolysis of trichlorosilane or the product due to moisture contamination. | Ensure a rigorously dry, inert reaction setup and use dry solvents.[6][7][8] |
| Exo/Endo Isomers | In the Diels-Alder reaction, both isomers are possible. The endo product is kinetically favored at lower temperatures.[10] | Control the reaction temperature. Lower temperatures will favor the endo isomer. The ratio can be influenced by the dienophile. |
| Nortricyclane Derivatives | In the hydrosilylation of norbornadiene, rearrangement can lead to nortricyclane byproducts.[3] | The choice of catalyst and ligands is crucial. Palladium-based catalysts have shown different selectivity compared to platinum catalysts.[3] |
Controlling Stereoselectivity in the Diels-Alder Reaction:
Caption: Control of stereoselectivity in the Diels-Alder reaction.
Issue 3: Difficulty in Product Purification
This compound is a moisture-sensitive liquid. Standard purification techniques like column chromatography on silica gel are not suitable due to the reactivity of the trichlorosilyl group.
Recommended Purification Method: Fractional Distillation under Reduced Pressure
-
Setup: Use a short-path distillation apparatus to minimize product loss. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Vacuum: A good vacuum is essential to lower the boiling point and prevent thermal decomposition.
-
Heating: Use an oil bath for uniform heating and to avoid localized overheating.
-
Collection: The receiving flask should be cooled and maintained under an inert atmosphere.
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Diels-Alder or hydrosilylation?
Both routes are viable, and the choice depends on the availability of starting materials and the desired isomer. The Diels-Alder reaction is often simpler to perform and gives good yields of the endo isomer under kinetic control.[5] Hydrosilylation of norbornadiene can be more complex to control in terms of selectivity between the desired product and nortricyclane derivatives.[3][4]
Q2: How do I safely handle trichlorosilane?
Trichlorosilane is a hazardous material that is flammable, corrosive, and reacts violently with water to produce HCl gas.[6][7][8][11][12] Always handle it in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7][11] Have an appropriate quenching agent (e.g., dry sand) and a suitable fire extinguisher (e.g., dry powder) readily available.[6][8]
Q3: How can I confirm the structure and purity of my product?
-
NMR Spectroscopy: 1H and 13C NMR are the most powerful tools for structural elucidation. The characteristic signals for the bicyclic framework and the vinyl protons can confirm the formation of the desired product. The presence of exo and endo isomers can also be determined from the NMR spectrum.
-
GC-MS: Gas chromatography-mass spectrometry can be used to assess the purity and identify any volatile side products.
-
FT-IR Spectroscopy: The presence of Si-Cl and C=C stretching vibrations can be confirmed by FT-IR.
Q4: My product is a mixture of endo and exo isomers. Can I separate them?
Separation of the endo and exo isomers of this compound by distillation is very difficult due to their similar boiling points. It is generally more practical to optimize the reaction conditions to favor the formation of the desired isomer.
IV. Experimental Protocols
Protocol 1: Synthesis via Diels-Alder Reaction
Reaction Scheme: Cyclopentadiene + Vinyltrichlorosilane → this compound
-
Preparation of Cyclopentadiene: Place dicyclopentadiene in a distillation apparatus and heat to ~180 °C. Collect the cyclopentadiene monomer by distillation. The receiver should be cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.[5]
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reaction: Cool the flask to 0 °C in an ice bath. Add vinyltrichlorosilane to the flask. Add the freshly cracked cyclopentadiene dropwise to the stirred vinyltrichlorosilane solution over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by GC.
-
Purification: The product can be purified by fractional distillation under reduced pressure as described in the troubleshooting section.
V. References
-
Gelest, Inc. (2015-01-09). TRICHLOROSILANE, 99%. [Link]
-
International Labour Organization. International Chemical Safety Cards: TRICHLOROSILANE. [Link]
-
American Chemistry Council. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
Gorbunov, D. N., et al. (2019). The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes. Scientific Reports, 9(1), 14889. [Link]
-
Gorbunov, D. N., et al. (2019). The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes. PMC - NIH. [Link]
-
Banjare, M. K., et al. (2014). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Green Chemistry, 16(8), 3854-3858. [Link]
-
Hayashi, T. (2011). 8.1: Hydrosilylation of Alkenes. Chemistry LibreTexts. [Link]
-
Tondreau, A. M., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Catalysis, 6(6), 3613-3622. [Link]
-
Krenske, E. H., & Houk, K. N. (2020). Click Chemistry with Cyclopentadiene. Accounts of Chemical Research, 53(7), 1365-1375. [Link]
-
Wikipedia. Hydrosilylation. [Link]
-
Buchmeiser, M. R. (2007). Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst. Advanced Synthesis & Catalysis, 349(1-2), 117-124. [Link]
-
Lee, J., & Kim, Y. (1996). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Bulletin of the Korean Chemical Society, 17(10), 903-905. [Link]
-
Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
De Clercq, P. J., & Van Royen, L. A. (1999). Immobilized cyclopentadiene in the Diels Alder/retro-Diels Alder concept. Arkivoc, 1(1), 137-148. [Link]
-
Corma, A., & Renz, M. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. ChemCatChem, 5(7), 1828-1837. [Link]
-
Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry, 4(1), 63. [Link]
-
ChemTube3D. Diels-Alder - endo vs exo Methyl vinyl ketone. [Link]
Sources
- 1. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. TRICHLOROSILANE [training.itcilo.org]
- 9. qualitas1998.net [qualitas1998.net]
- 10. chemtube3d.com [chemtube3d.com]
- 11. globalsilicones.org [globalsilicones.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Side reactions of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane and how to avoid them
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane. This document is designed for researchers, scientists, and drug development professionals to navigate the common synthetic challenges associated with this versatile yet reactive compound. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
This compound, a functionalized norbornene, is a valuable monomer and coupling agent. Its synthesis, typically via a Diels-Alder reaction or hydrosilylation, is often accompanied by side reactions that can impact yield, purity, and isomer distribution. This guide addresses the most frequent issues encountered in the laboratory.
Troubleshooting & FAQs
Question 1: My final product is an inseparable mixture of endo and exo isomers. How can I improve the stereoselectivity?
Answer: This is a classic challenge rooted in the mechanism of the Diels-Alder reaction, which is governed by kinetic and thermodynamic control.[1]
-
Causality: The endo isomer is the kinetically favored product, meaning it forms faster at lower temperatures. This is due to stabilizing secondary orbital interactions between the developing pi-system of the diene and the substituent on the dienophile in the transition state. The exo isomer, being less sterically hindered, is the thermodynamically more stable product and is favored at higher temperatures where the reversible retro-Diels-Alder reaction can occur, allowing the system to reach equilibrium.[1]
-
Troubleshooting Strategy:
-
For the endo isomer (Kinetic Control):
-
Maintain strict, low-temperature control throughout the reaction. A starting temperature of 0°C or below is recommended.
-
Use a non-polar solvent to minimize solubility issues at low temperatures and to avoid influencing the transition state polarity.
-
Monitor the reaction closely and work it up as soon as the starting materials are consumed to prevent equilibration to the exo form.
-
-
For the exo isomer (Thermodynamic Control):
-
Run the reaction at elevated temperatures (e.g., >100 °C). This facilitates the retro-Diels-Alder reaction, allowing the product mixture to equilibrate to the more stable exo isomer.[1]
-
Be aware that high temperatures can promote other side reactions like polymerization.
-
-
Experimental Protocol: Maximizing endo-Isomer Selectivity
-
Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a positive pressure of dry nitrogen.
-
Charge the flask with freshly cracked cyclopentadiene (see Question 2) in anhydrous diethyl ether.
-
Cool the flask to 0°C using an ice-water bath.
-
Add vinyltrichlorosilane to the dropping funnel.
-
Add the vinyltrichlorosilane dropwise to the stirred cyclopentadiene solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, let the reaction stir at 0°C for an additional 4-6 hours.
-
Monitor the reaction progress by GC or TLC.
-
Once complete, proceed with workup immediately at low temperatures.
Question 2: My reaction yield is consistently low, and I suspect an issue with my cyclopentadiene.
Answer: The culprit is almost certainly the spontaneous dimerization of cyclopentadiene.
-
Causality: Cyclopentadiene is highly reactive and undergoes a Diels-Alder reaction with itself at room temperature to form dicyclopentadiene (DCPD), an unreactive dimer.[1] This effectively removes the active diene from your reaction, leading to poor yields.
-
Troubleshooting Strategy:
-
Cyclopentadiene must be freshly prepared immediately before use by "cracking" dicyclopentadiene. This is a retro-Diels-Alder reaction achieved by heating.[1]
-
Experimental Protocol: Cracking of Dicyclopentadiene
-
Set up a fractional distillation apparatus with a heating mantle. The receiving flask should be cooled in a dry ice/acetone bath (~ -78°C) to prevent re-dimerization of the product.
-
Charge the distillation flask with commercial dicyclopentadiene.
-
Slowly heat the dicyclopentadiene to its boiling point (~170°C). The dimer will "crack" into two molecules of cyclopentadiene monomer.
-
The lower-boiling cyclopentadiene (b.p. 40-42°C) will distill over. Collect the monomer in the cooled receiving flask.
-
Use the freshly distilled cyclopentadiene immediately. Do not store it at room temperature for more than a few hours. For longer storage, keep it at -20°C or below.
Question 3: I'm observing significant formation of insoluble solids or high-viscosity oils. What is causing this polymerization?
Answer: Unwanted polymerization is a common side reaction stemming from the reactivity of both the norbornene olefin and the trichlorosilyl group.
-
Causality:
-
Hydrolysis of Trichlorosilane: The -SiCl₃ group is extremely sensitive to moisture. Trace water will hydrolyze it to a silanetriol (-Si(OH)₃), which rapidly condenses to form a cross-linked polysiloxane network (a gel or solid).
-
Olefin Polymerization: Norbornene derivatives can undergo polymerization through various mechanisms, including ring-opening metathesis polymerization (ROMP) or vinyl-addition polymerization, which can be initiated by trace impurities (e.g., metals from catalysts, adventitious acid/base).[2]
-
Radical Polymerization: High reaction temperatures or exposure to light can initiate radical polymerization of the olefin.
-
-
Troubleshooting Strategy:
-
Rigorous Anhydrous Conditions: Use flame- or oven-dried glassware. All solvents and reagents must be scrupulously dried. Perform the entire reaction and workup under an inert atmosphere (dry nitrogen or argon).
-
Purify Reagents: Ensure the purity of your starting materials. Pass solvents through activated alumina if necessary.
-
Temperature Control: Avoid excessive heat unless you are specifically targeting the thermodynamic exo product, and even then, use the minimum temperature necessary.
-
Use of Inhibitors: For storage or reactions prone to radical pathways, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).
-
Question 4: When synthesizing via hydrosilylation, I get a complex mixture of products instead of the desired adduct. How can I improve selectivity?
Answer: Hydrosilylation, while powerful, can be plagued by side reactions if not properly controlled. The choice of catalyst is critical.
-
Causality:
-
Isomerization: Platinum-based catalysts (like Speier's or Karstedt's catalyst) can promote isomerization of the double bond in the olefin prior to hydrosilylation, leading to a mixture of constitutional isomers.
-
Byproduct Formation: The catalytic cycle can have alternative pathways. For example, instead of reductive elimination to give the desired product, side reactions can lead to reduction of the alkene or formation of vinylsilanes.[3][4]
-
Redistribution on Silicon: Trichlorosilane (HSiCl₃) can undergo catalyst-mediated redistribution to form dichlorosilane (H₂SiCl₂) and silicon tetrachloride (SiCl₄).[5] These other silanes can also react, leading to a mixture of products.
-
-
Troubleshooting Strategy:
-
Catalyst Selection: While platinum catalysts are common, rhodium-based catalysts, such as those with electron-withdrawing ligands, have shown superior selectivity in preventing side reactions for certain substrates.[4][6]
-
Ligand Choice: The electronic and steric properties of the ligands on the metal catalyst are paramount in controlling selectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Reaction Conditions: Optimize temperature, pressure, and reactant stoichiometry. Using a slight excess of the olefin can sometimes suppress silane redistribution.
-
Summary of Side Reactions and Avoidance Strategies
| Side Reaction | Primary Cause(s) | Recommended Avoidance Strategy |
| Endo/Exo Isomer Mixture | Reaction temperature (Kinetic vs. Thermodynamic Control) | Low temperature (0°C) for endo; High temperature (>100°C) for exo.[1] |
| Low Yield | Dimerization of cyclopentadiene to dicyclopentadiene | "Crack" dicyclopentadiene via retro-Diels-Alder immediately before use.[1] |
| Polymerization/Gelation | Hydrolysis of -SiCl₃ group; Impurity-initiated olefin polymerization | Strict anhydrous/inert atmosphere conditions; Purified reagents; Temperature control. |
| Hydrosilylation Byproducts | Catalyst-induced olefin isomerization; Silane redistribution | Optimize catalyst (e.g., consider Rh-based systems); Control stoichiometry; Low reaction temperature.[4][5] |
Visual Guides
Reaction Pathway Diagram
The following diagram illustrates the primary Diels-Alder synthesis route for this compound and its major competing side reactions.
Caption: Diels-Alder synthesis pathway and common side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common experimental issues.
Caption: A troubleshooting decision tree for common synthesis issues.
References
-
ResearchGate. (2022). Cationic Polymerization of Norbornene Derivatives in the Presence of Boranes. Available at: [Link]
-
Gelest, Inc. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers Safety Data Sheet. Available at: [Link]
-
Royal Society of Chemistry. (2004). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Green Chemistry. Available at: [Link]
-
ResearchGate. (2007). Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst. Available at: [Link]
-
Korean Chemical Society. (1998). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Wikipedia. Diels–Alder reaction. Available at: [Link]
-
National Institutes of Health. (2021). Click Chemistry with Cyclopentadiene. PMC. Available at: [Link]
-
National Institutes of Health. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. PMC. Available at: [Link]
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Available at: [Link]
-
PubChem. Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane. Available at: [Link]
-
Gelest, Inc. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers. Available at: [Link]
-
Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Available at: [Link]
-
ResearchGate. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Available at: [Link]
-
Semantic Scholar. Silyl-Terminated Ethylene-co-Norbornene Copolymers by Organotitanium-Based Catalysts. Available at: [Link]
-
National Institutes of Health. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PMC. Available at: [Link]
-
ResearchGate. (1992). Catalysis of hydrosilylation XIII. Gas‐phase hydrosilylation of acetylene by trichlorosilane on functionalised silica supported rhodium and ruthenium phosphine complexes. Available at: [Link]
-
PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in the Synthesis of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane. The content provides in-depth technical answers to common challenges, focusing on the underlying chemical principles to empower users to make informed experimental decisions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, which primarily involves the hydrosilylation of a norbornene-type olefin with trichlorosilane.
Core Synthesis & Yield Optimization
Q1: What is the primary synthetic route for this compound, and what are the initial considerations for maximizing yield?
The most common and efficient method is the platinum-catalyzed hydrosilylation of norbornene (bicyclo[2.2.1]hept-5-ene) with trichlorosilane (HSiCl₃). Norbornene itself is typically generated in situ or just prior to use by the thermal retro-Diels-Alder reaction of dicyclopentadiene (DCPD).
The overall yield is critically dependent on three pillars:
-
Purity of Reactants: Contaminants can inhibit or poison the catalyst. The monomerization of DCPD must be done carefully, and all reagents, including the solvent and trichlorosilane, must be anhydrous.
-
Catalyst Efficacy: The choice of catalyst and its activity are paramount. Platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are industry standards, but their performance can be hindered by side reactions.[1][2]
-
Reaction Condition Control: Temperature, reactant stoichiometry, and reaction time must be precisely controlled to favor the desired product formation over side reactions.[3]
Q2: My reaction has stalled, showing low conversion of the starting materials. What are the most likely causes?
A stalled reaction is almost always linked to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning: The platinum catalyst is sensitive to impurities. Water, sulfur compounds, or amines can act as poisons. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon). Solvents must be rigorously dried before use.
-
Catalyst Deactivation (Platinum Black): If you observe the formation of a black precipitate, your Pt(0) catalyst has likely aggregated into inactive platinum black.[1] This can be triggered by excessive temperatures or certain impurities. Once formed, this colloid does not effectively catalyze the reaction.[1]
-
Insufficient Temperature: Hydrosilylation often requires an initial activation energy. While higher temperatures can promote side reactions, a temperature that is too low (e.g., <30°C) can result in a very slow reaction rate, giving the appearance of a stalled reaction.[3] A gentle warming is often required to initiate the reaction, which can be exothermic.
Troubleshooting Selectivity and Side Products
Q3: My analysis (GC-MS, NMR) shows multiple products, leading to a low yield of the desired isomer. What are these side products and how can I prevent them?
Low selectivity is a common challenge. The primary side products are typically structural isomers and products of rearrangement or competing reactions.
-
Endo vs. Exo Isomers: The trichlorosilyl group can add to either the exo or endo face of the norbornene ring. The exo isomer is generally the thermodynamically favored product. The ratio is heavily influenced by the catalyst and reaction conditions.
-
Nortricyclane Derivatives: A common side reaction involves the rearrangement of the norbornene system to a nortricyclane structure during hydrosilylation.[4] This is particularly prevalent with certain catalyst systems.
-
Alkene Isomerization/Redistribution: Platinum catalysts can sometimes promote the isomerization of the double bond within the reactant.[1] Furthermore, redistribution reactions at the silicon center can occur with certain silanes and catalysts.[2]
To improve selectivity:
-
Catalyst Choice: While platinum catalysts are common, they can lead to mixtures.[4] For higher selectivity, consider alternative catalysts. Rhodium-based catalysts, for instance, have demonstrated exceptionally high selectivity (>99%) in other challenging hydrosilylation reactions, minimizing by-product formation.[5][6][7] Palladium catalysts with specific ligands have also been used to control the formation of exo-isomers versus nortricyclane derivatives.[4]
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. High temperatures can provide the energy needed to overcome activation barriers for undesired pathways.
-
Slow Reagent Addition: Adding the trichlorosilane slowly to the mixture of norbornene and catalyst can help maintain a low concentration of the silane, which can suppress certain side reactions and help control the reaction exotherm.
Visualizing the Process: Diagrams and Workflows
A clear understanding of the reaction and potential pitfalls is essential for effective troubleshooting.
Diagram 1: Overall Synthesis Pathway
Caption: High-level overview of the synthesis.
Diagram 2: Competing Reaction Pathways
Caption: Visualization of desired vs. undesired products.
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for diagnosing yield issues.
Quantitative Data Summary
Optimizing a reaction requires understanding the quantitative impact of different variables. The table below summarizes key parameters and their expected effects.
| Parameter | Condition | Expected Effect on Yield/Selectivity | Rationale & Citation |
| Catalyst | Speier's or Karstedt's (Pt) | Moderate to good yield, but may produce side products (e.g., isomers, rearrangements). | These are standard, effective catalysts but can lack high selectivity in some systems.[1][2][7] |
| Rhodium-based (e.g., [RhCl(dppbzF)]₂) | Potentially very high yield (>95%) and excellent selectivity (>99%). | Rhodium catalysts can offer superior functional group tolerance and selectivity, avoiding side reactions common with Pt catalysts.[5][6][7] | |
| Temperature | Low (e.g., 30-40°C) | Slower reaction rate, but generally higher selectivity. | Lower thermal energy disfavors alternative reaction pathways with higher activation energies.[3] |
| High (e.g., >80°C) | Faster reaction rate, but increased risk of side products and catalyst decomposition (platinum black formation). | Increased temperature accelerates all reactions, including undesired ones.[1][3] | |
| Reactant Purity | Anhydrous, inhibitor-free | High yield and predictable reaction course. | Prevents catalyst poisoning and ensures the catalyst remains active throughout the reaction. |
| Presence of water/inhibitors | Low or zero yield due to catalyst deactivation. | Water hydrolyzes the trichlorosilane and poisons the catalyst. Other impurities can bind to the metal center, blocking the catalytic cycle. |
Optimized Experimental Protocol
This protocol provides a robust starting point for achieving a high yield of this compound.
I. Reagent Preparation: Cracking of Dicyclopentadiene (DCPD)
-
Setup: Assemble a fractional distillation apparatus. The boiling flask should contain DCPD and a few boiling chips.
-
Heating: Gently heat the DCPD to its boiling point (~170°C). The dimer will undergo a retro-Diels-Alder reaction.
-
Distillation: Slowly distill the cyclopentadiene (CPD) monomer as it forms. The boiling point of CPD is ~41°C.
-
Collection: Collect the freshly cracked CPD in a receiver flask cooled in an ice bath.
-
Usage: Use the collected CPD immediately, as it will begin to re-dimerize to DCPD upon standing, even at room temperature.
II. Hydrosilylation Reaction
-
Glassware & Atmosphere: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.
-
Initial Charge: To a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser (under N₂), add the freshly cracked cyclopentadiene. If using a solvent, add anhydrous toluene or hexane.
-
Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst, typically 10-20 ppm relative to the reactants) to the stirred solution of cyclopentadiene.
-
Silane Addition: Add trichlorosilane (HSiCl₃) dropwise from the addition funnel to the reaction mixture. A slight excess of the olefin (cyclopentadiene) is often used.
-
Temperature Control: The reaction is often exothermic. Control the addition rate to maintain a gentle reflux or a target temperature (e.g., 40-50°C). Use a water bath for cooling if necessary.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC or ¹H NMR to check for the disappearance of starting materials. The reaction is typically complete within 2-4 hours.
-
Workup & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove any excess solvent or volatile starting materials under reduced pressure.
-
Purify the crude product by vacuum distillation to isolate the this compound isomers.[8]
-
References
- INEOS OPEN. (n.d.). STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART.
- Egorov, M., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH.
- Wu, H., et al. (2017). (Dicyclopentadiene) platinum(II) dichloride: An efficient catalyst for the hydrosilylation reaction between alkenes and triethoxysilane. Tetrahedron Letters.
- Kim, S., & Kim, H. (1996). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Bulletin of the Korean Chemical Society.
- Tamariz, J., et al. (2013). Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts. Arkivoc.
- Wang, X., et al. (2014). Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration. Journal of Organic Chemistry.
- Daniels, J. D. R. (2024). Sustainable Catalysis: Movement Away from Precious Metals in Hydrosilylation. GRAPHITE Publications.
- ResearchGate. (2017). (Dicyclopentadiene) platinum(II) dichloride: An efficient catalyst for the hydrosilylation reaction between alkenes and triethoxysilane | Request PDF.
- ResearchGate. (n.d.). The proposed route of SS‐norbornene derivative thermal degradation.
- Belyakova, L., et al. (2019). The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes. Mendeleev Communications.
- Kuryatkov, V., et al. (2012). First example of stepwise, zwitterionic mechanism for bicyclo[2.2.1]hept-5-ene (norbornene) formation process catalyzed. Journal of Molecular Modeling.
- Wang, T., et al. (2020). IN-SITU HYDROGENATION OF DICYCLOPENTADIENE OVER Pd/Al₂O₃ CATALYST. Chemical Industry and Engineering.
- De Luca, E., et al. (2023). Mild‐Temperature Catalyzed Hydrosilylation for Simplified Carbohydrate Functionalization of Porous Silicon Nanoparticles. Advanced Functional Materials.
- Roesner, R. A., & Dudley, G. B. (2006). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. The Journal of Organic Chemistry.
- Auvray, P., et al. (1989). The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide. Acta Crystallographica Section B.
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry.
- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH.
- ResearchGate. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Catalysis: Movement Away from Precious Metals in Hydrosilylation – GRAPHITE [graphite.ucsd.edu]
- 3. ineosopen.org [ineosopen.org]
- 4. The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives: An Improved Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione and An Unexpected Ring-Opening Reaction [mdpi.com]
Challenges in characterizing Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane products
Welcome to the technical support guide for Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane (Nbn-SiCl₃). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile but challenging organosilane. Its unique strained bicyclic structure and highly reactive trichlorosilyl group make it a valuable precursor for advanced polymers and surface modification, but also introduce significant hurdles in synthesis, purification, and characterization.
This guide provides field-proven insights and troubleshooting protocols to help you navigate the complexities of your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, often referred to as norbornenyltrichlorosilane, is a bifunctional organosilane. It contains a reactive norbornene group, which can undergo polymerization (e.g., Ring-Opening Metathesis Polymerization - ROMP), and a trichlorosilyl group, which is highly susceptible to hydrolysis and can form stable siloxane bonds with inorganic substrates like silica and other metal oxides.[1][2] This dual functionality makes it an excellent coupling agent or monomer for creating organic-inorganic hybrid materials, modifying surfaces to alter properties like adhesion and wetting, and synthesizing specialty polymers.[3]
Q2: What are the fundamental challenges in working with this compound?
A2: The primary challenges stem from two core aspects:
-
Stereoisomerism: The synthesis, typically via a Diels-Alder reaction or hydrosilylation, produces a mixture of endo and exo diastereomers.[4] These isomers often have very similar physical properties, making them difficult to separate and analyze independently. Their relative ratio can significantly impact the performance of downstream applications.
-
Reactivity: The trichlorosilyl group is extremely sensitive to moisture, readily hydrolyzing to form silanols and subsequently cross-linked polysiloxanes. This necessitates strict anhydrous handling conditions at all stages, from synthesis to analysis, to prevent sample degradation and formation of insoluble byproducts.[5]
Q3: What is the difference between the endo and exo isomers, and why does it matter?
A3: The terms endo and exo describe the stereochemistry of the trichlorosilyl substituent on the bicyclo[2.2.1]heptene (norbornene) ring. In the context of a Diels-Alder synthesis, the endo product is generally the kinetically favored isomer where the substituent is oriented "under" the double bond of the bicyclic system.[4] The exo isomer, with the substituent pointing away, is often the thermodynamically more stable product. The steric accessibility of the trichlorosilyl group differs between the two isomers, which can affect their reactivity in subsequent surface modification or polymerization reactions. Therefore, knowing and controlling the endo/exo ratio is often critical for material consistency.
Troubleshooting Guide: Characterization & Analysis
This section addresses specific problems encountered during the characterization of Nbn-SiCl₃ products.
Problem 1: My ¹H or ¹³C NMR spectrum is overly complex and difficult to interpret, with more peaks than expected.
-
Probable Cause: You are observing a mixture of the endo and exo diastereomers. The signals for each isomer, while similar, will have distinct chemical shifts, leading to a crowded spectrum. Additional peaks may also arise from unreacted starting materials or side-products from the hydrosilylation reaction.[6][7]
-
Solution Protocol:
-
Increase Spectrometer Field Strength: Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to achieve better signal dispersion and resolve overlapping multiplets.
-
Employ 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps identify coupled protons within each isomer's spin system, allowing you to trace the connectivity of the norbornene backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, which is invaluable for assigning the crowded signals in the ¹³C spectrum.
-
-
Focus on Key Regions: The olefinic protons (typically ~6.0-6.2 ppm) and the bridgehead protons are often the most well-resolved and can be used for preliminary isomer identification and ratio calculation.[8]
-
Compare to Analogs: If literature data for Nbn-SiCl₃ is scarce, examine spectra for similar norbornene derivatives like Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters or other functionalized norbornenes to understand typical chemical shift patterns for the bicyclic protons.[9][10]
-
Problem 2: I am getting poor peak shape, inconsistent retention times, or no peak at all during GC-MS analysis.
-
Probable Cause: Direct injection of a trichlorosilane onto a standard GC column is highly problematic. The compound's high reactivity can lead to several issues:
-
On-Column Reaction: The trichlorosilyl group can react with active sites (e.g., free silanols) on the column stationary phase or with trace moisture in the carrier gas, causing degradation.
-
Injector Port Hydrolysis: The high temperature of the injector can promote hydrolysis or redistribution reactions.
-
Low Volatility: While volatile, its polarity can lead to tailing on common nonpolar columns.
-
-
Solution Protocol: Derivatization to a Stable Analyte The most robust solution is to convert the reactive trichlorosilyl group into a more stable and volatile functional group prior to analysis. Silylation is a standard technique for making polar compounds amenable to GC-MS.[11][12]
-
Prepare a Dry Reaction Vial: Take a 2 mL GC vial and dry it in an oven at 120°C for at least 2 hours. Cool in a desiccator.
-
Sample Preparation: In an inert atmosphere (glovebox), add ~1-2 mg of your Nbn-SiCl₃ product to the vial.
-
Derivatization: Add ~500 µL of a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) along with ~100 µL of a dry, inert solvent (e.g., pyridine or acetonitrile) to catalyze the reaction.[13]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete conversion of the -SiCl₃ group to a more stable derivative (e.g., -Si(OTMS)₃, though the exact product may vary).
-
Analysis: Cool the vial to room temperature and inject the derivatized sample into the GC-MS. The resulting derivative will be significantly more stable and provide sharper, more reproducible peaks.
-
Problem 3: I am struggling to determine the endo/exo isomer ratio accurately.
-
Probable Cause: Significant peak overlap in both ¹H NMR and GC chromatograms makes accurate integration challenging. The choice of which signals to integrate is critical for precision.
-
Solution Protocol:
-
By NMR Spectroscopy:
-
After acquiring a high-resolution ¹H NMR spectrum, identify a pair of well-resolved signals where one peak clearly corresponds to the endo isomer and the other to the exo. Often, the bridgehead protons or specific olefinic protons are the best candidates.
-
Carefully integrate both signals. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.
-
Repeat the integration on multiple pairs of corresponding signals to ensure consistency and calculate an average ratio.
-
-
By GC-MS (of derivatized sample):
-
Optimize the GC temperature program to achieve baseline separation of the two diastereomer peaks. A slower temperature ramp can often improve resolution.
-
Once separated, use the peak areas from the Total Ion Chromatogram (TIC). Assuming the isomers have identical ionization efficiencies (a reasonable assumption for diastereomers), the ratio of their peak areas reflects their molar ratio.
-
-
Visualized Workflows and Methodologies
Synthesis and Isomer Formation
The core challenge originates in the synthesis, which inevitably produces two diastereomeric products.
Caption: Synthesis via hydrosilylation yields a mixture of endo and exo isomers.
Recommended Characterization Workflow
A systematic approach is crucial for successfully analyzing the product mixture.
Caption: Logical workflow for the characterization of Nbn-SiCl₃ products.
Data Summary Table
The table below summarizes the key analytical techniques and their primary purpose in the characterization of this compound.
| Technique | Purpose | Key Challenge | Recommended Solution |
| ¹H / ¹³C NMR | Structural verification, isomer ratio determination | Signal overlap between endo/exo isomers | Use high-field instrument (>400 MHz), 2D NMR (COSY, HSQC) |
| GC-MS | Purity assessment, isomer separation & ratio | High reactivity of trichlorosilyl group | Derivatize to a stable analog (e.g., using MSTFA) before injection[14] |
| FT-IR | Functional group identification | Hydrolysis to Si-OH if exposed to air | Prepare sample (KBr pellet or neat film) in an inert atmosphere |
| Fractional Distillation | Purification of isomers | Close boiling points of endo/exo isomers | Use a high-efficiency vacuum-jacketed column (e.g., Vigreux) |
References
-
Gelest, Inc. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers. Available from: [Link]
-
Master Organic Chemistry. Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information for publications. Available from: [Link]
-
Blossom Chemical. Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available from: [Link]
-
NIH PubChem. Bicyclo(2.2.1)hept-5-en-2-ol. Available from: [Link]
-
Brazilian Journal of Analytical Chemistry. Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Available from: [Link]
-
ResearchGate. Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Available from: [Link]
-
SpectraBase. Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid - Optional[13C NMR]. Available from: [Link]
-
ResearchGate. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available from: [Link]
-
ResearchGate. Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst. Available from: [Link]
-
National Center for Biotechnology Information. Selective hydrosilylation of allyl chloride with trichlorosilane. Available from: [Link]
-
ResearchGate. Review: Derivatization in mass spectrometry—1. Silylation. Available from: [Link]
-
NIST Chemistry WebBook. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. Available from: [Link]
-
ResearchGate. Selective hydrosilylation of allyl chloride with trichlorosilane. Available from: [Link]
-
PubMed. Selective hydrosilylation of allyl chloride with trichlorosilane. Available from: [Link]
Sources
- 1. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers | [gelest.com]
- 2. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
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- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo- [webbook.nist.gov]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brjac.com.br [brjac.com.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane Reaction Workup
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of organosilane compounds. It provides in-depth technical guidance and troubleshooting for the workup procedure of the hydrosilylation reaction to form bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane. This document aims to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
I. Reaction Overview & Key Challenges
The synthesis of this compound is typically achieved via the hydrosilylation of dicyclopentadiene with trichlorosilane (HSiCl₃), often catalyzed by platinum-based catalysts.[1][2] This reaction is a cornerstone for producing various organosilicon compounds.[3]
The workup of this reaction is critical and presents several challenges, primarily due to the high reactivity of the trichlorosilyl group. The Si-Cl bonds are highly susceptible to hydrolysis, which, if not controlled, can lead to the formation of siloxanes and other byproducts.[4][5] Additionally, residual catalyst removal is often necessary to prevent side reactions in downstream applications.[6]
Logical Flow of the Workup Procedure
The workup can be broken down into three main stages: catalyst deactivation/removal, hydrolysis of the trichlorosilane, and purification of the final product. Each stage has specific challenges and requires careful execution.
Caption: High-level overview of the workup workflow.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the workup of the this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned black/dark brown. What is the cause and how can I fix it?
A1: A dark coloration, often black or dark brown, is typically due to the formation of colloidal platinum from the catalyst.[6] This can be addressed during the workup.
-
Solution: Treatment with activated carbon is a common and effective method to remove the colloidal metal.[6] Stirring the crude reaction mixture with a sufficient amount of activated carbon for several hours, followed by filtration through a pad of Celite®, will often result in a clear or pale yellow filtrate.
Q2: During the hydrolysis step, a large amount of white solid has precipitated and is difficult to handle. What is happening?
A2: The white precipitate is likely a mixture of polysiloxanes. This occurs when the hydrolysis of the trichlorosilyl group is uncontrolled, leading to extensive condensation reactions between the initially formed silanetriols. The reaction of chlorosilanes with water is rapid and exothermic.[4][7]
-
Causality: The high concentration of reactive silanol intermediates in a non-optimized environment (e.g., incorrect pH, temperature, or solvent) promotes intermolecular condensation to form a cross-linked polysiloxane network.
-
Preventative Measures:
-
Controlled Addition: Add the trichlorosilane solution slowly to a biphasic mixture of a nonpolar organic solvent (e.g., diethyl ether, hexane) and cold water or a buffered aqueous solution. This maintains a low concentration of the reactive species in the aqueous phase.
-
Temperature Control: Perform the hydrolysis at low temperatures (0-5 °C) to reduce the rate of both hydrolysis and subsequent condensation reactions.
-
Q3: After workup, my final product is an inseparable oil instead of the expected solid silanetriol. What could be the reason?
A3: The formation of an oil suggests incomplete hydrolysis or the presence of oligomeric siloxanes.
-
Troubleshooting:
-
Incomplete Hydrolysis: Ensure a sufficient stoichiometric excess of water was used during the hydrolysis step. The hydrolysis of chlorosilanes can be influenced by factors such as pH and the presence of catalysts.[8]
-
Oligomer Formation: The conditions of hydrolysis may have favored the formation of low molecular weight linear or cyclic siloxanes instead of the desired monomeric silanetriol. Adjusting the pH of the aqueous phase can influence the relative rates of hydrolysis and condensation.[8]
-
Detailed Experimental Protocols
Protocol 1: Catalyst Removal
This protocol details the removal of a platinum catalyst from the crude reaction mixture.
| Step | Procedure | Rationale |
| 1 | To the crude reaction mixture, add activated carbon (5-10% by weight of the theoretical product). | Activated carbon has a high surface area and effectively adsorbs the platinum catalyst.[6] |
| 2 | Stir the suspension vigorously at room temperature for 2-4 hours. | This ensures sufficient contact time for the adsorption of the catalyst onto the carbon. |
| 3 | Prepare a filtration setup with a fritted funnel containing a 1-2 cm pad of Celite®. | Celite® is a filter aid that prevents the fine particles of activated carbon from passing through the frit. |
| 4 | Filter the mixture through the Celite® pad. Wash the pad with a suitable solvent (e.g., the reaction solvent) to ensure complete recovery of the product. | This separates the catalyst-laden carbon from the product solution. |
Protocol 2: Controlled Hydrolysis of this compound
This protocol describes a controlled method for the hydrolysis of the trichlorosilyl group to the corresponding silanetriol.
Caption: Step-by-step workflow for controlled hydrolysis.
III. Mechanistic Insights
The Hydrolysis of Trichlorosilanes
The hydrolysis of organotrichlorosilanes (RSiCl₃) is a stepwise process that proceeds through the formation of silanols. Each Si-Cl bond is sequentially replaced by a Si-OH group.
RSiCl₃ + H₂O → RSiCl₂(OH) + HCl RSiCl₂(OH) + H₂O → RSiCl(OH)₂ + HCl RSiCl(OH)₂ + H₂O → RSi(OH)₃ + HCl
These intermediate chlorosilanols and the final silanetriol are highly prone to self-condensation, which leads to the formation of siloxane bonds (Si-O-Si).
2 RSi(OH)₃ → (HO)₂RSi-O-SiR(OH)₂ + H₂O
The rate and extent of these condensation reactions are highly dependent on factors such as pH, temperature, and concentration.[8] Computational studies have shown that the hydrolysis of chlorosilanes is facilitated by water clusters, which lower the activation energy of the reaction.[7][9]
IV. References
-
Identifying and minimizing side reactions during hydrosilylation of allyl cyanide. Benchchem.
-
Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. ResearchGate.
-
Hydrosilylation: Removing black/golden colour from product. Reddit.
-
Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.
-
Trichlorosilane | Cl3HSi | CID 24811. PubChem.
-
Typical hydrolysis reaction mechanisms of chlorosilanes with water... ResearchGate.
-
US7208617B2 - Hydrolysis of chlorosilanes. Google Patents.
-
US4609751A - Method of hydrolyzing chlorosilanes. Google Patents.
-
Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate.
-
Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed.
-
Trichlorosilane production process and equipment. Google Patents.
-
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane. Sigma-Aldrich.
-
Trichlorosilane. Wikipedia.
-
The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes. RSC Advances.
-
Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Molecules.
-
Kinetics and mechanism of the reaction of allyl chloride with trichlorosilane catalyzed by carbon‐supported platinum. ResearchGate.
-
Hydrosilylation. Wikipedia.
-
Recent Developments in the Chemistry of Cubic Polyhedral. PDF Free Download.
-
Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride.
-
Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. ResearchGate.
-
Bicyclo(2.2.1)hept-5-en-2-ol. PubChem.
-
Cobalt Complex-Catalyzed Hydrosilylation of Alkenes and Alkynes. ACS Publications.
-
Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hy- drosilanes with Superbases. ChemRxiv.
-
Hydrosilylation. Chemistry LibreTexts.
-
Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II. Journal of Physical and Chemical Reference Data.
-
Key Points of the Mechanism of Hydrolysis Reactions. YouTube.
-
[Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane (mixture of isomers). TCI Chemicals.
-
The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate.
-
US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions. Google Patents.
-
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, endo-. NIST WebBook.
-
BICYCLO[2.2.1]HEPT-5-EN-2-ONE AldrichCPR. Sigma-Aldrich.
-
Selective hydrosilylation of allyl chloride with trichlorosilane. PMC.
-
N-Boc-5-oxaproline. Organic Syntheses Procedure.
-
2-Chloroprop-2-enal, diethyl acetal. Organic Syntheses Procedure.
Sources
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 3. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichlorosilane | Cl3HSi | CID 24811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Anhydrous solvent requirements for Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Technical Support Center
Topic: Anhydrous Solvent Requirements for Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Audience: Researchers, scientists, and drug development professionals
Introduction
This compound is a highly reactive organosilane compound valued for its ability to functionalize surfaces and participate in a variety of organic transformations. The utility of this reagent is critically dependent on the rigorous exclusion of moisture from the reaction environment. The trichlorosilyl (-SiCl₃) group is extremely susceptible to hydrolysis, a reaction that consumes the reagent, generates corrosive byproducts, and ultimately leads to reaction failure. This guide provides a comprehensive framework for understanding and implementing the necessary anhydrous solvent conditions, offering detailed protocols and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs): The Chemistry of Moisture Sensitivity
Q1: Why is this compound so sensitive to moisture?
A: The silicon atom in the trichlorosilyl group is highly electrophilic due to the electron-withdrawing nature of the three chlorine atoms. This makes it a prime target for nucleophilic attack by water. The reaction, known as hydrolysis, proceeds rapidly and irreversibly.[1][2]
The process occurs in two main stages:
-
Hydrolysis: Water molecules sequentially replace the chloride ions, forming a silanetriol intermediate (R-Si(OH)₃) and releasing three equivalents of hydrochloric acid (HCl).[1][3][4]
-
Condensation: The resulting silanetriol is unstable and rapidly self-condenses, forming a cross-linked polymeric siloxane network (-[R-Si-O]-) and eliminating more water, which can further propagate the hydrolysis of any remaining starting material.
This cascade of reactions means that even trace amounts of moisture can have a significant negative impact.
Caption: Hydrolysis and condensation of this compound.
Q2: What are the observable consequences of using a "wet" (non-anhydrous) solvent?
A: The consequences of moisture contamination are often immediately apparent and detrimental to the experiment:
-
Fuming: Upon addition of the trichlorosilane to the solvent, white fumes may be observed. This is the gaseous hydrochloric acid (HCl) byproduct reacting with atmospheric moisture.[2]
-
Precipitate Formation: The formation of the insoluble siloxane polymer will appear as a white precipitate or cloudiness in the reaction mixture.
-
Low or No Yield: The desired reaction will be outcompeted by the rapid hydrolysis, resulting in the consumption of the starting material and significantly reduced or zero yield of the intended product.
-
Irreproducibility: Trace moisture, which can vary between experiments, leads to inconsistent and unreliable results.
Q3: What does "anhydrous" truly mean for this application?
A: For reactions involving highly sensitive reagents like trichlorosilanes, "anhydrous" refers to a water content of less than 50 parts per million (ppm), and ideally in the sub-10 ppm range.[5][6] Standard laboratory solvents, even those labeled "anhydrous" from a commercial supplier, can have water content exceeding this threshold due to storage time and handling.[7] Therefore, it is imperative to both dry the solvent in-house and verify its water content.
Solvent Selection, Preparation, and Verification
Q4: Which solvents are compatible with this compound?
A: Protic solvents (e.g., alcohols, water) are incompatible as they will react with the silane. You must use a non-protic solvent. Common choices include:
-
Alkanes (e.g., hexane, heptane)
-
Aromatic hydrocarbons (e.g., toluene, xylenes)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran (THF)) - Note: Ethers must be checked for peroxides before use.
The final choice depends on the specific reaction requirements, such as temperature and solubility of other reagents.
Table 1: Recommended Maximum Water Content in Solvents
| Solvent Type | Application | Recommended Max H₂O (ppm) | Verification Method |
| Dichloromethane | General Use | < 10 ppm | Karl Fischer Titration |
| Toluene | High-Temp Reactions | < 10 ppm | Karl Fischer Titration |
| Hexane | Non-polar Reactions | < 10 ppm | Karl Fischer Titration |
| Tetrahydrofuran (THF) | Grignard, etc. | < 20 ppm | Karl Fischer Titration |
Q5: Are commercially available "anhydrous" solvents reliable enough?
A: While a good starting point, commercially purchased anhydrous solvents should not be used directly from the bottle without verification for highly sensitive applications.[7] The water content can increase during shipping and storage, and each time the bottle is opened. Best practice dictates re-drying and verifying the solvent immediately before use.
Experimental Protocols
Protocol 1: Drying Solvents with Activated Molecular Sieves
This is a safe and highly effective method for achieving low-ppm water levels in many organic solvents.[5][8]
Materials:
-
3Å or 4Å molecular sieves (bead form is preferred to minimize dust).
-
Solvent to be dried (HPLC-grade or better).
-
Oven capable of reaching >300 °C.
-
Schlenk flask or other suitable flask with a gas-tight seal.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
Activation of Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at 300-350 °C under a slow stream of inert gas or under vacuum for at least 12 hours to remove adsorbed water.[8]
-
Cooling: Remove the flask from the oven and allow it to cool to room temperature under a positive pressure of dry inert gas or in a desiccator. Crucially, do not add hot sieves to a volatile solvent.
-
Solvent Addition: In a fume hood, add the cooled, activated sieves to a flask of the solvent to be dried. A loading of 10-20% mass/volume is recommended (e.g., 100-200 g of sieves for 1 L of solvent).[8]
-
Equilibration: Seal the flask and allow it to stand for at least 48-72 hours.[5] Swirl occasionally. For THF, a longer period may be necessary.[5][8]
-
Storage & Dispensing: Store the solvent over the sieves under an inert atmosphere. Use a dry syringe or cannula to withdraw the solvent for use, ensuring the inert atmosphere is maintained.[9][10]
Protocol 2: Verifying Solvent Dryness via Karl Fischer Titration
Karl Fischer (KF) titration is the definitive method for quantifying trace water content.[11][12] Both volumetric and coulometric methods are suitable.
Principle: The method is based on a stoichiometric reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present in the sample.[12]
Procedure (General Outline):
-
Prepare the Titrator: Ensure the KF titrator cell is conditioned and free of ambient moisture, indicated by a low, stable drift value.
-
Sample Extraction: Under an inert atmosphere, use a dry, gas-tight syringe to withdraw an accurately known volume or mass of the dried solvent.
-
Injection: Inject the sample directly into the KF titration cell.
-
Titration: The instrument will automatically titrate the sample and calculate the water content, typically reported in ppm or percent.
-
Validation: The result should be below your pre-defined threshold (e.g., <10 ppm) before the solvent is approved for use in your reaction.
Troubleshooting Guide
Q6: My reaction failed or gave a very low yield. How can I troubleshoot for moisture contamination?
A: A systematic approach is required to identify the source of moisture. Consult the following workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. moodle2.units.it [moodle2.units.it]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 11. mt.com [mt.com]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Reactions with Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Here is the technical support center for scaling up reactions with Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane.
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that moving from a bench-scale success to a pilot or manufacturing scale introduces significant challenges. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of scaling up reactions involving this highly reactive organosilane. We will focus on the causality behind experimental choices to ensure your scale-up process is both successful and safe.
Section 1: Critical Safety Protocols & Handling FAQs
This compound is a flammable, corrosive, and water-sensitive compound.[1] Its reactivity is what makes it useful, but it also demands stringent safety measures. Failure to adhere to proper handling protocols can result in equipment damage, project failure, and serious personal injury.
Frequently Asked Questions: Safety & Handling
Q1: What are the absolute minimum personal protective equipment (PPE) requirements? A: At a minimum, all personnel handling the reagent must wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).[2][3] All manipulations should be performed inside a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency safety shower and eyewash station are immediately accessible.[3]
Q2: How should I store this compound? A: The compound must be stored in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[4][5] It is critical to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. The storage container must be tightly sealed and clearly labeled.
Q3: What happens if the compound is exposed to water or air? A: this compound reacts violently with water or moisture in the air.[1] This hydrolysis reaction is highly exothermic and releases dense, corrosive hydrogen chloride (HCl) gas.[1] The reaction can proceed uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing container rupture.
Q4: How do I properly quench or dispose of unreacted this compound? A: Never quench chlorosilanes with water directly.[2] For small residual amounts, a slow addition to a large volume of a stirred, cooled alcohol (like isopropanol) is a common method. This converts the chlorosilane to less reactive alkoxysilanes. The resulting acidic solution can then be neutralized cautiously with a base (e.g., sodium bicarbonate). For larger quantities, consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Section 2: Scale-Up Reaction Troubleshooting Guide
Transitioning from grams to kilograms presents challenges in heat transfer, mass transfer, and process control. This section addresses common problems encountered during scale-up.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Reaction stalls or fails to initiate. | 1. Residual Moisture: Inadequate drying of the reactor, solvent, or starting materials.[6] 2. Low Quality Reagent: The trichlorosilane may have partially hydrolyzed during storage. 3. Insufficient Purity of Starting Materials: Contaminants in other reactants may be inhibiting the reaction. | 1. Ensure Anhydrous Conditions: Flame-dry the reactor under vacuum and backfill with inert gas. Use freshly distilled, anhydrous solvents. Dry other solid reagents in a vacuum oven. 2. Verify Reagent Quality: Use a fresh bottle of the reagent or re-purify it by distillation under reduced pressure if it is suspect. 3. Analyze Starting Materials: Confirm the purity of all reactants via appropriate analytical methods (e.g., NMR, GC-MS) before use. |
| Reaction becomes uncontrollable (rapid exotherm). | 1. Poor Heat Dissipation: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient. 2. Reagent Addition is Too Fast: A high local concentration of the limiting reagent can accelerate the reaction rate beyond the cooling system's capacity. | 1. Improve Heat Transfer: Use a jacketed reactor with a circulating coolant bath. Ensure the reactor material has good thermal conductivity. For very large scales, internal cooling coils may be necessary. 2. Control Addition Rate: Use a syringe pump or a pressure-equalizing dropping funnel for controlled, subsurface addition of the reagent. Monitor the internal temperature closely and adjust the addition rate to maintain the target temperature. |
| Formation of insoluble gels or solids. | 1. Uncontrolled Polymerization: Rapid, localized hydrolysis and condensation of the trichlorosilane due to poor mixing or moisture ingress.[7] 2. Incorrect Stoichiometry: An excess of the trichlorosilane in the presence of a nucleophile can lead to extensive cross-linking. | 1. Improve Agitation & Dilution: Use a mechanical overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing. Running the reaction at a higher dilution can also help dissipate heat and prevent high local concentrations. 2. Verify Calculations & Dosing: Double-check all molar calculations.[6] Use calibrated pumps for accurate reagent delivery. Consider adding the trichlorosilane to the other reactants to avoid it being in excess at any point. |
| Low yield of the desired product. | 1. Product Loss During Workup: The product may be volatile or water-soluble.[8] 2. Side Reactions: Competing reaction pathways may be consuming the starting material. 3. Incomplete Reaction: The reaction may not have reached completion. | 1. Optimize Workup: If the product is volatile, use low-temperature rotary evaporation. If it has some water solubility, perform multiple extractions with the organic solvent and consider a back-extraction of the aqueous layer.[8] 2. Refine Reaction Conditions: Adjust temperature, concentration, or order of addition to favor the desired reaction pathway. 3. Monitor Reaction Progress: Use an appropriate technique (TLC, GC, NMR of an aliquot) to monitor the reaction until the starting material is consumed.[6] |
| Difficulty purifying the final product. | 1. Formation of Siloxane Byproducts: Small amounts of water can lead to the formation of oligomeric siloxane byproducts that are difficult to separate.[7] 2. Residual HCl: Trapped HCl can complicate purification and affect product stability. | 1. Strictly Anhydrous Technique: The best solution is prevention. Meticulous exclusion of moisture is paramount. If oligomers form, fractional distillation under high vacuum or column chromatography may be required.[9] 2. HCl Removal: After the reaction, sparge the solution with a stream of dry nitrogen or argon to drive off dissolved HCl gas before workup. |
Section 3: Experimental Protocol - Model Scale-Up Reaction
This protocol details the surface modification of silica gel, a common application for this compound, scaling from a 1 g lab-scale to a 50 g pilot-scale.
Objective: To functionalize silica gel with norbornene groups for subsequent applications like polymer grafting.[12]
Materials & Equipment
| Parameter | Lab Scale (1 g) | Pilot Scale (50 g) |
| Reactor | 100 mL Schlenk Flask | 2 L Jacketed Glass Reactor |
| Silica Gel (activated) | 10 g | 500 g |
| This compound | 1.0 g | 50 g |
| Anhydrous Toluene | 50 mL | 1 L |
| Anhydrous Triethylamine | 1.5 mL | 75 mL |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer |
| Inert Gas | Nitrogen/Argon Balloon | Nitrogen/Argon Line Inlet |
| Addition Method | Syringe | Dropping Funnel |
Activation of Silica Gel: Dry the silica gel in a vacuum oven at 150°C for 24 hours prior to use to remove physisorbed water.
Step-by-Step Procedure (Pilot Scale)
-
System Preparation: Assemble the 2 L jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and a pressure-equalizing dropping funnel. Flame-dry all glassware under high vacuum and then cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Loading: Charge the activated silica gel (500 g) and anhydrous toluene (750 mL) into the reactor. Begin stirring to create a uniform slurry.
-
HCl Scavenger: Add anhydrous triethylamine (75 mL) to the slurry. Triethylamine acts as an HCl scavenger, neutralizing the corrosive byproduct of the reaction.
-
Silane Addition: Dissolve this compound (50 g) in anhydrous toluene (250 mL) and load this solution into the dropping funnel.
-
Reaction Execution: Begin adding the silane solution dropwise to the stirred silica slurry over a period of 2 hours. Monitor the internal temperature; if it rises more than 10°C, pause the addition and allow it to cool.
-
Reaction Completion: After the addition is complete, heat the reactor to 80°C and maintain stirring for 12 hours to ensure complete surface functionalization.
-
Workup & Isolation:
-
Cool the reactor to room temperature.
-
Isolate the functionalized silica by filtration using a large Büchner funnel.
-
Wash the silica cake sequentially with toluene (2 x 250 mL), methanol (2 x 250 mL), and finally diethyl ether (2 x 250 mL) to remove unreacted reagents and byproducts (triethylamine hydrochloride).
-
Dry the functionalized silica gel in a vacuum oven at 60°C to a constant weight.
-
Section 4: Visualization of Key Workflows
Diagram 1: Anhydrous Reaction Setup for Scale-Up
This diagram illustrates the essential components for maintaining an inert atmosphere and controlling reaction parameters during scale-up.
Caption: Fig. 1: Jacketed reactor setup for controlled, anhydrous reactions.
Diagram 2: Troubleshooting Logic Flow for Failed Reactions
This flowchart provides a systematic approach to diagnosing issues when a scale-up reaction does not perform as expected.
Caption: Fig. 2: Systematic decision tree for troubleshooting failed reactions.
References
-
Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
-
Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Gelest. (n.d.). [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers Safety Data Sheet. Retrieved from [Link]
-
Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Naka, A., et al. (1995). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Journal of the Korean Chemical Society. Retrieved from [Link]
-
Gelest, Inc. (n.d.). [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers. Retrieved from [Link]
-
Lickiss, P. D. (2009). Recent Developments in the Chemistry of Cubic Polyhedral Silsesquioxanes. Advances in Inorganic Chemistry. Retrieved from [Link]
-
Buchmeiser, M. R., et al. (2001). Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst. Organometallics. Retrieved from [Link]
-
Scribd. (n.d.). Current and Forthcoming Applications of ROMP-Derived Polymers Functional Surfaces and Supports. Retrieved from [Link]
Sources
- 1. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. globalsilicones.org [globalsilicones.org]
- 3. scribd.com [scribd.com]
- 4. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. datapdf.com [datapdf.com]
- 8. How To [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a key bifunctional molecule used in materials science as a silane coupling agent and a monomer for ring-opening metathesis polymerization (ROMP).[1][2] Due to its synthesis via Diels-Alder reaction, the compound typically exists as a mixture of endo and exo diastereomers. ¹H NMR spectroscopy is the most powerful tool for differentiating these isomers and verifying structural integrity.
Here, we will deconstruct the complex spectral features of this rigid bicyclic system, explain the causal relationships between structure and spectral output, and compare its ¹H NMR signature to simpler acyclic analogues to highlight the unique information afforded by the norbornene framework.
The Structural Challenge: Endo vs. Exo Isomerism
The trichlorosilyl (-SiCl₃) group can orient itself in one of two diastereomeric positions on the norbornene scaffold. In the exo isomer, the substituent is on the opposite face of the six-membered ring from the longer ethylene bridge. In the endo isomer, it is on the same face. This seemingly subtle difference profoundly impacts the spatial relationship between protons, leading to distinct and diagnostic ¹H NMR spectra.
Figure 1: Labeled structures of the exo and endo isomers of this compound.
Decoding the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The rigid, strained geometry of the bicyclo[2.2.1]heptene system fixes the dihedral angles between adjacent protons. This lack of conformational freedom is the primary reason NMR is so effective for structural elucidation. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³J) is highly dependent on the dihedral angle, providing a reliable method to distinguish isomers.
Key Spectral Features:
-
Olefinic Protons (H-5, H-6): These appear furthest downfield (typically 6.0-6.5 ppm) due to the anisotropic effect of the π-electron system. They show strong coupling to each other (³J ≈ 6 Hz) and weaker coupling to the adjacent bridgehead protons (H-1, H-4).
-
Bridgehead Protons (H-1, H-4): These protons are in a unique environment and typically resonate around 2.8-3.2 ppm.[3] They couple to each other, the olefinic protons, and the protons on the adjacent carbons (H-2, H-3, and H-7).
-
Methylene Bridge Protons (H-7s, H-7a): The syn proton (H-7s, closer to the double bond) is more shielded than the anti proton (H-7a) due to the magnetic anisotropy of the C=C bond. They exhibit strong geminal coupling (²J ≈ 8-10 Hz).
-
Proton at the Substitution Site (H-2): This is the most diagnostic proton. Its chemical shift and coupling pattern are highly sensitive to the endo/exo stereochemistry.
-
In the exo isomer , the dihedral angle between H-2n and H-3n is nearly 90°, resulting in a very small or zero coupling constant (³J ≈ 0 Hz). H-2n primarily couples to H-1 and H-3x.
-
In the endo isomer , the dihedral angle between H-2x and H-1 is also close to 90° (³J ≈ 0 Hz). However, the coupling between H-2x and H-3x is significant. A key diagnostic feature is the observation of long-range "W-coupling" (⁴J) between H-2x and the anti-bridge proton H-7a, as their bonds form a "W" shape.[4]
-
Table 1: Predicted ¹H NMR Data for this compound Isomers
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Key Coupling Constants (J, Hz) |
|---|---|---|
| Exo Isomer | ||
| H-5, H-6 | ~6.1 | m |
| H-1, H-4 | ~3.0 | m |
| H-2n | ~2.5 | dd, J ≈ 8, 4 Hz (Coupling to H-3x, H-1) |
| H-3n | ~1.3 | d, J ≈ 8 Hz (No coupling to H-2n) |
| H-3x | ~1.9 | ddd |
| H-7s, H-7a | ~1.5, ~1.7 | m |
| Endo Isomer | ||
| H-5, H-6 | ~6.1 | m |
| H-1, H-4 | ~3.2 | m |
| H-2x | ~3.1 | m (Often shows long-range coupling to H-7a) |
| H-3n | ~2.0 | ddd |
| H-3x | ~0.9 | dt |
| H-7s, H-7a | ~1.4, ~1.6 | m |
Note: These are predicted values based on analogous norbornene derivatives.[5][6] Actual values may vary based on solvent and experimental conditions.
Figure 2: Diagnostic coupling constants used to differentiate exo and endo isomers.
Comparison with Acyclic Analogues
To appreciate the complexity and richness of the bicyclic system's spectrum, it is instructive to compare it with simpler, commercially available trichlorosilanes.
-
Vinyltrichlorosilane (Cl₃SiCH=CH₂): This molecule shows a simple AX₂ spin system for the vinyl protons, typically with three signals between 5.8 and 6.5 ppm. The spectrum is characterized by geminal, cis, and trans couplings.[7]
-
Allyltrichlorosilane (Cl₃SiCH₂CH=CH₂): This compound displays a more complex but still readily interpretable spectrum. It features vinylic protons, an allylic CH₂ group adjacent to the silicon, and characteristic splitting patterns.[8][9][10]
The comparison highlights that the complex, overlapping multiplets and unique long-range couplings seen in this compound are a direct consequence of its rigid, three-dimensional structure. The simpler acyclic compounds lack this fixed geometry and therefore exhibit much simpler spectra.
Table 2: Comparative ¹H NMR Data of Trichlorosilanes
| Compound | Olefinic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Key Feature |
|---|---|---|---|
| Vinyltrichlorosilane | 5.8 - 6.5 | N/A | Simple AX₂ pattern.[7] |
| Allyltrichlorosilane | 5.0 - 6.0 | ~2.1 (d, -CH₂SiCl₃) | Standard allylic splitting.[8] |
| Bicyclo[2.2.1]...silane | ~6.1 | 0.9 - 3.2 | Complex, overlapping multiplets; diagnostic long-range couplings. |
Experimental Protocol for ¹H NMR Analysis
Acquiring high-quality NMR data for chlorosilanes requires careful handling due to their reactivity.
Causality Behind Choices:
-
Anhydrous Solvent: Trichlorosilanes react vigorously with water to produce HCl and siloxanes, which would destroy the sample and corrode the instrument.[11][12] Using an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) is mandatory.
-
Inert Atmosphere: Preparing the sample in a glovebox or under a stream of nitrogen/argon prevents premature reaction with atmospheric moisture.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm), but for reactive samples, using the residual solvent peak as a secondary reference is common practice.
Figure 3: Standard workflow for the ¹H NMR analysis of a reactive silane.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, weigh approximately 10-15 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) to the vial.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely. For long-term storage or sensitive experiments, flame-sealing the tube may be necessary.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum. For quantitative analysis of the isomer ratio, ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁).
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the TMS signal (0 ppm) or the residual CHCl₃ signal (7.26 ppm). Integrate distinct signals corresponding to the endo and exo isomers to determine their relative ratio.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. While complex, a systematic analysis of chemical shifts and, most critically, coupling constants allows for the unambiguous differentiation of the endo and exo isomers. The rigid bicyclic framework, which is absent in simpler analogues like vinyl- and allyltrichlorosilane, provides a fixed conformational landscape where subtle stereochemical differences manifest as clear, diagnostic changes in the NMR spectrum. This makes ¹H NMR an indispensable tool for researchers and quality control professionals working with this versatile molecule.
References
-
ChemicalBook. ALLYLTRICHLOROSILANE(107-37-9) 1H NMR spectrum. [8]
-
Gali, M., et al. (2020). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief. [5]
-
National Center for Biotechnology Information. Vinyltrichlorosilane - 1D NMR Spectra. PubChem Compound Database. [7]
-
National Center for Biotechnology Information. Trichloro-2-propen-1-ylsilane. PubChem Compound Database. [9]
- King, F. W. (1976). Long-Range Couplings in Electron Spin Resonance. Chemical Reviews.
-
Merbouh, N., et al. (2021). Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of cis-5-norbornene-2,3-dicarboxylic anhydride. ResearchGate. [6]
-
Canadian Science Publishing. N.M.R. STUDIES OF BRIDGED RING SYSTEMS. I. CARBON-HYDROGEN SPIN COUPLING CONSTANTS IN BICYCLO[5][5][8]HEPTANE DERIVATIVES. [13]
- Barfield, M. (1975). Relationships for the Computation of Long-Range Proton Hyperfine Coupling Constants Derived from n-Electron Spin Labels. Canadian Journal of Chemistry.
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ACS Publications. Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. [14]
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Williamson, K. L., & Roberts, J. D. (1976). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. [4]
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ChemicalBook. Norbornene(498-66-8) 1H NMR spectrum. [3]
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Wikipedia. Allyltrichlorosilane. [10]
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ResearchGate. Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst. [1]
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Gelest, Inc. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers. [2]
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Gelest, Inc. (2015). Safety Data Sheet: ALLYLTRICHLOROSILANE. [11]
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NOAA. ALLYLTRICHLOROSILANE, STABILIZED. CAMEO Chemicals. [12]
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A Comparative Guide to Silane Coupling Agents: Focusing on Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Introduction: The Critical Role of the Interface in Material Science
In the realm of advanced materials, the interface is often the point of failure. The long-term performance and durability of composites, coatings, and adhesives are critically dependent on the quality of adhesion between dissimilar materials, typically an inorganic substrate or filler (like glass, silica, or metal oxides) and an organic polymer matrix. Silane coupling agents are the linchpin in creating a robust and stable interface. These bifunctional molecules form a chemical bridge, with one end reacting with the inorganic surface and the other end becoming entangled with or reacting into the polymer matrix.[1][2] This guide provides an in-depth comparison of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a unique olefinic silane, with other conventional coupling agents, offering researchers and developers a framework for selecting the optimal agent for their specific application.
The Unique Chemistry of this compound
This compound, also known as norbornenyltrichlorosilane, stands apart from many common silanes due to its organofunctional group: a strained bicyclic alkene (the norbornene moiety). This is not a simple vinyl or methacryloxy group; the inherent ring strain of the norbornene double bond imparts unique reactivity.
The key features are:
-
Hydrolyzable Group: The -SiCl3 (trichlorosilyl) group is highly reactive towards surface hydroxyls (-OH) present on inorganic substrates. Its reaction with water or surface moisture is rapid, forming silanols (-Si(OH)3) that then condense to form a durable siloxane network (-Si-O-Si-) with the substrate and with other silane molecules.
-
Organofunctional Group: The norbornene group is particularly susceptible to Ring-Opening Metathesis Polymerization (ROMP).[3] This allows for a "grafting from" approach, where polymer chains can be grown directly from the surface, creating a dense and robust organic layer covalently bound to the substrate. This is a significant departure from the entanglement or single-point reaction of many other silanes.
This unique reactivity makes it a compelling candidate for applications requiring exceptional interfacial strength and the creation of novel surface architectures.
Mechanism of Action: A Tale of Two Ends
All silane coupling agents share a common mechanism, which can be visualized as a two-step process. This compound is no exception, though the second step offers unique possibilities.
Caption: General mechanism of this compound coupling.
Comparative Analysis with Common Silane Coupling Agents
The choice of a silane coupling agent is dictated by the chemistry of the polymer matrix and the desired properties of the interface. Here, we compare this compound with three widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and Vinyltrimethoxysilane (VTMS).
Structural and Functional Comparison
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Vinyltrimethoxysilane (VTMS) |
| Organofunctional Group | Norbornene (Strained Alkene) | Primary Amine (-NH₂) | Epoxy (Glycidyl) | Vinyl (-CH=CH₂) |
| Hydrolyzable Group | Trichlorosilyl (-SiCl₃) | Triethoxysilyl (-Si(OEt)₃) | Trimethoxysilyl (-Si(OMe)₃) | Trimethoxysilyl (-Si(OMe)₃) |
| Primary Reaction with Polymer | Ring-Opening Metathesis Polymerization (ROMP), Radical Polymerization | Reaction with epoxies, urethanes, polyamides, etc. | Ring-opening reaction with amines, acids, hydroxyls | Radical Polymerization, Hydrosilylation |
| Key Advantage | Ability to "graft from" surfaces via ROMP for dense polymer brushes. | Versatile reactivity with a wide range of thermoset resins. | Highly effective in epoxy and urethane systems; non-yellowing.[4][5] | Cost-effective for crosslinking polyolefins and other polymers. |
| Potential Limitation | Requires specific catalysts (e.g., Grubbs') for ROMP. Higher cost. | Can cause yellowing in some systems. Basicity can affect cure kinetics. | Hydrolysis of epoxy ring possible under certain conditions. | Less reactive than methacrylates in radical polymerizations. |
Performance Data: A Contextual Comparison
Direct, side-by-side comparative data for these silanes under identical conditions is scarce in published literature. The following table summarizes performance metrics from different studies to provide a contextual overview. It is crucial to note that the substrates, polymer matrices, and test conditions differ between these studies.
| Silane Coupling Agent | Substrate / Filler | Polymer Matrix | Performance Metric | Result | Reference |
| Norbornene-based Silane | Glass Fiber | Polydicyclopentadiene (p-DCPD) | Interfacial Shear Strength | Significant improvement over untreated fibers | [3] |
| GPTMS | Graphene Oxide | Epoxy | Young's Modulus Increase | +35% (at 1% wt. GO-GPTMS) | [6] |
| GPTMS | Graphene Oxide | Epoxy | Tensile Strength Increase | +52% (at 1% wt. GO-GPTMS) | [6] |
| APTES | Aluminum Alloy (AA2024-T3) | Polystyrene | Corrosion Resistance | Enhanced protection against corrosion | [7] |
| VTMS | Polypropylene | None (crosslinking) | Tensile Strength Increase | ~+22% after water crosslinking | [8] |
-
Analysis of Norbornene Silane Performance : In a study involving glass fiber reinforced polydicyclopentadiene (a polymer also based on norbornene chemistry), a norbornene-based silane was used to improve interfacial adhesion. The success of this pairing highlights a key principle: matching the reactivity of the silane's organofunctional group with the polymer matrix. The norbornene groups on the fiber surface can readily co-polymerize into the growing p-DCPD matrix during the RIM (Reaction Injection Molding) process, creating a truly covalent interface.[3]
-
Analysis of GPTMS Performance : In epoxy composites, GPTMS is highly effective. The epoxy group on the silane can co-react with the amine hardener during the curing of the epoxy resin, integrating the silane directly into the polymer backbone at the interface. Studies on graphene oxide-epoxy nanocomposites show that GPTMS functionalization leads to significant increases in both Young's modulus and tensile strength, indicating superior load transfer from the matrix to the filler.[6] Furthermore, GPTMS has been shown to reduce water absorption in epoxy coatings.[4]
-
Analysis of APTES Performance : APTES is a versatile adhesion promoter due to the reactivity of the primary amine group. It is a go-to choice for thermoset resins like epoxies and polyurethanes. It also plays a crucial role in surface functionalization for biomedical applications and can provide corrosion resistance when used as a primer on metal substrates like aluminum alloys.[7][9]
-
Analysis of VTMS Performance : Vinyl silanes are commonly used to crosslink polymers like polyethylene or to graft them to fillers.[8] The vinyl group can participate in free-radical polymerization, making it suitable for peroxide- or radiation-cured systems. While its reactivity is lower than acrylates or methacrylates, it offers a cost-effective solution for improving the mechanical and thermal properties of polyolefins.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed methodologies for evaluating and applying silane coupling agents.
Protocol 1: Surface Treatment of Glass Slides (Primer Method)
This protocol describes a general method for applying a silane primer to a hydroxylated surface, such as glass or silicon wafers.[10]
-
Cleaning the Substrate:
-
Thoroughly clean glass slides by sonicating for 15 minutes each in acetone, then isopropyl alcohol, and finally deionized water.
-
Dry the slides under a stream of nitrogen and then place them in a UV/Ozone cleaner for 20 minutes to remove final organic contaminants and ensure a fully hydroxylated surface.
-
-
Preparation of Silane Solution:
-
Prepare a 95% ethanol / 5% deionized water solution (v/v).
-
Adjust the pH of the solution to between 4.5 and 5.5 using a weak acid like acetic acid. This catalyzes the hydrolysis of the alkoxy/chloro groups.
-
Add the silane coupling agent (e.g., this compound) to the solution with vigorous stirring to a final concentration of 1-2% (w/v).
-
Allow the solution to stir for at least 5-10 minutes to ensure complete hydrolysis to the silanol form.
-
-
Deposition:
-
Immerse the cleaned and dried glass slides into the silane solution for 2 minutes.
-
Remove the slides and rinse them briefly in a bath of pure ethanol to remove any excess, physisorbed silane.
-
-
Curing:
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110-120°C for 15-30 minutes. This step promotes the condensation reaction, forming covalent Si-O-Si bonds with the substrate.
-
Store the coated slides in a desiccator until use.
-
Protocol 2: Evaluation of Adhesion via Lap Shear Test (ASTM D1002)
This test is a standard method for determining the shear strength of an adhesive bond between two substrates.
-
Substrate Preparation:
-
Prepare two sets of substrates (e.g., aluminum coupons): one control set (cleaned only) and one experimental set (cleaned and silane-treated according to Protocol 1).
-
-
Adhesive Application and Bonding:
-
Apply a uniform layer of the chosen adhesive (e.g., a two-part epoxy) to a defined area on one end of a coupon from each set.
-
Place a second coupon over the adhesive, creating a bonded area with a specified overlap (e.g., 12.5 mm x 25.4 mm).
-
Clamp the assembly to ensure consistent pressure and bond line thickness.
-
-
Curing:
-
Cure the bonded assemblies according to the adhesive manufacturer's instructions (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
-
Testing:
-
Mount the cured assembly in a universal testing machine (tensile tester).
-
Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the shear strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bonded area (in square millimeters).
-
Test a statistically significant number of samples (n ≥ 5) for each set and report the mean and standard deviation.
-
Workflow and Decision-Making Visualization
The selection of the appropriate silane is a multi-step process that involves understanding the chemistry of the system and the desired performance outcomes.
Caption: Decision workflow for selecting a silane coupling agent.
Conclusion and Future Outlook
While common silanes like APTES, GPTMS, and VTMS offer robust and well-characterized solutions for a wide range of applications, this compound presents a unique value proposition for advanced applications. Its true potential is realized in systems where the high reactivity of the norbornene group can be leveraged, particularly through Ring-Opening Metathesis Polymerization. This allows for the creation of densely functionalized surfaces with polymer brushes grown directly from the substrate, offering an unparalleled level of covalent integration between the inorganic and organic phases.
For researchers in fields such as high-performance composites, advanced coatings, and specialized microelectronics, where interfacial integrity is paramount, this compound is a powerful tool. While its application may require more specialized knowledge of polymerization catalysts, the potential payoff in terms of performance and durability warrants its consideration as a next-generation coupling agent. The choice ultimately depends on a careful analysis of the polymer system, the performance requirements, and the processing conditions, as outlined in this guide.
References
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- 2. Silane Adhesion Promoters - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
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- 6. The Role of APTES as a Primer for Polystyrene Coated AA2024-T3 - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Polymers Derived from Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane: Performance and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of polymers derived from Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, focusing on their synthesis, characterization, and performance against alternative polymer systems. As a Senior Application Scientist, the following content is synthesized from technical data and field-proven insights to ensure scientific integrity and practical relevance.
Introduction: A Novel Class of Hybrid Polymers
Polymers derived from this compound represent a unique class of organic-inorganic hybrid materials. The monomer combines the rigid, strained bicyclic structure of norbornene with the inorganic, network-forming capabilities of a trichlorosilyl group. Upon polymerization of the norbornene moiety and subsequent hydrolysis and condensation of the trichlorosilyl groups, a poly(norbornenylsilsesquioxane) is formed. This structure consists of a robust polysilsesquioxane backbone with pendant norbornenyl groups.
The inherent properties of this polymer, such as high thermal stability, mechanical strength, and tunable surface characteristics, make it a compelling candidate for a variety of advanced applications, including gas separation membranes, dielectric materials, and matrices for nanocomposites.[1][2] This guide will delve into the characterization of these polymers and objectively compare their performance with established alternatives.
Synthesis and Polymerization Pathway
The synthesis of poly(norbornenylsilsesquioxane) is a two-step process that leverages well-established chemical transformations. The causality behind this synthetic choice is to first create a linear polymer backbone with reactive side chains, which can then be cross-linked into a robust three-dimensional network.
Step 1: Polymerization of the Norbornene Monomer
The polymerization of this compound can be achieved through several methods, with Ring-Opening Metathesis Polymerization (ROMP) being a particularly effective technique. ROMP, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, allows for the controlled synthesis of high molecular weight polymers with a narrow molecular weight distribution.[2] The strained bicyclic ring of the norbornene monomer provides the driving force for the ring-opening polymerization.
Step 2: Hydrolysis and Polycondensation
Following polymerization, the pendant trichlorosilyl groups are hydrolyzed in the presence of water. This step is critical as it converts the Si-Cl bonds to Si-OH (silanol) groups. These silanol groups are highly reactive and subsequently undergo polycondensation to form a stable, cross-linked polysilsesquioxane network (Si-O-Si).[3] This inorganic network imparts significant thermal and mechanical stability to the final material.
Comparative Performance Analysis
To contextualize the performance of poly(norbornenylsilsesquioxane), this guide will compare its properties with two relevant classes of polymers: Polydimethylsiloxane (PDMS), a flexible and widely used silicone, and a standard commercial polynorbornene, which lacks the silsesquioxane network.
Polydimethylsiloxane (PDMS) as a Benchmark
PDMS is a well-characterized organosilicon polymer known for its flexibility, thermal stability, biocompatibility, and gas permeability.[2][4] It serves as an excellent benchmark for comparison due to its widespread use in research and industry.
Commercial Polynorbornene (Norsorex®)
Commercial polynorbornenes, such as Norsorex®, are produced via ROMP and are known for their high glass transition temperature and excellent damping properties.[5] Comparing poly(norbornenylsilsesquioxane) to this material highlights the impact of the inorganic silsesquioxane backbone.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance metrics of poly(norbornenylsilsesquioxane) against PDMS and a commercial polynorbornene. Note: Data for poly(norbornenylsilsesquioxane) is based on studies of structurally similar norbornyl-functionalized polyhedral oligomeric silsesquioxane (POSS) copolymers, as comprehensive data for the homopolymer is limited in publicly available literature. This serves as a close approximation due to the similar chemical architecture.
Table 1: Thermal Properties
| Property | Poly(norbornenylsilsesquioxane) (POSS-PNB copolymer) | Polydimethylsiloxane (PDMS) | Commercial Polynorbornene (Norsorex®) |
| Glass Transition Temperature (Tg) | > 350 °C[4] | -125 °C | 35 - 45 °C[5] |
| Decomposition Temperature (Td, 5% weight loss) | ~400 °C[2] | 350 - 450 °C[6] | ~430 °C[5] |
Table 2: Mechanical Properties
| Property | Poly(norbornenylsilsesquioxane) (POSS-PNB copolymer) | Polydimethylsiloxane (PDMS) | Commercial Polynorbornene (Norsorex®) |
| Young's Modulus (E) | ~1-3 GPa (at room temp)[4] | 0.36 - 0.87 MPa[4] | ~10 MPa (plasticized)[5] |
| Tensile Strength | Data not readily available | 3.6 - 6.2 MPa[4] | Data not readily available |
| Elongation at Break | Data not readily available | 300 - 1000%[4] | Data not readily available |
Table 3: Gas Permeability
| Gas | Poly(norbornenylsilsesquioxane) (Representative values for Si-containing PNBs) | Polydimethylsiloxane (PDMS) |
| Oxygen (O2) | High (up to 1000 Barrer)[1][3] | 600 Barrer |
| Nitrogen (N2) | Moderate[3] | 280 Barrer |
| Carbon Dioxide (CO2) | Very High (up to 4350 Barrer)[7] | 3200 Barrer |
| Methane (CH4) | Moderate[7] | 850 Barrer |
1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)
Analysis of Comparative Data
The data clearly indicates that poly(norbornenylsilsesquioxane) exhibits a unique combination of properties. Its thermal stability is exceptional, with a glass transition temperature significantly higher than both PDMS and commercial polynorbornene. This is a direct consequence of the rigid, cross-linked silsesquioxane network.
In terms of mechanical properties , the poly(norbornenylsilsesquioxane) is a much stiffer material, with a Young's modulus in the GPa range, compared to the highly flexible PDMS (MPa range). This rigidity stems from both the bulky norbornene units and the inorganic backbone.
The gas permeability of silicon-containing polynorbornenes, including the silsesquioxane variant, is remarkably high, often exceeding that of PDMS for certain gases like CO2.[7] This is attributed to the high free volume created by the bulky side groups and the rigid polymer backbone, which hinders efficient chain packing.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of the characterization data, the following detailed experimental protocols are provided. These protocols are designed to be self-validating, with clear steps and explanations for the experimental choices.
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the linear polynorbornene precursor before hydrolysis and condensation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer.
-
Dissolve the polymer in 10 mL of tetrahydrofuran (THF). Gentle agitation may be required.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Styragel HR column set (e.g., HR1, HR3, HR4) suitable for the expected molecular weight range.
-
-
Experimental Conditions:
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 100 µL
-
-
Calibration:
-
Generate a calibration curve using a series of narrow polystyrene standards of known molecular weights.
-
-
Data Analysis:
-
The elution profile of the polymer is recorded by the RI detector.
-
The molecular weight distribution is determined by comparing the elution time of the sample to the calibration curve.
-
Causality: The choice of THF as the eluent is based on its ability to dissolve a wide range of polynorbornenes. The use of a refractive index detector is standard for polymers that do not have a strong UV chromophore. Calibration with polystyrene standards is a widely accepted practice for obtaining relative molecular weights.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature (Td) and char yield of the cured poly(norbornenylsilsesquioxane).
Methodology:
-
Sample Preparation:
-
Place 5-10 mg of the cured polymer in a platinum or ceramic TGA pan.
-
-
Instrumentation:
-
Thermogravimetric analyzer.
-
-
Experimental Conditions:
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 800 °C
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Record the weight loss of the sample as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
The char yield is the percentage of material remaining at the end of the experiment.
-
Causality: A heating rate of 10 °C/min is a standard condition that allows for good resolution of thermal events without being excessively time-consuming. A nitrogen atmosphere is used to study the inherent thermal stability of the polymer in the absence of oxidative degradation.
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
Objective: To determine the glass transition temperature (Tg) and storage modulus (E') of the cured poly(norbornenylsilsesquioxane).
Methodology:
-
Sample Preparation:
-
Prepare a rectangular film of the cured polymer with typical dimensions of 20 mm x 5 mm x 1 mm.
-
-
Instrumentation:
-
Dynamic Mechanical Analyzer with a tensile or single cantilever clamp.
-
-
Experimental Conditions:
-
Frequency: 1 Hz
-
Strain Amplitude: 0.1% (within the linear viscoelastic region)
-
Temperature Range: 30 °C to 400 °C
-
Heating Rate: 3 °C/min
-
-
Data Analysis:
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.
-
The storage modulus in the glassy region provides a measure of the material's stiffness.
-
Causality: A frequency of 1 Hz is a common testing frequency for DMA. The strain amplitude is kept low to ensure that the measurement is performed in the linear viscoelastic region, where stress is proportional to strain. The peak in the tan delta curve represents the temperature at which the material has the highest damping characteristics, which is a reliable indicator of the glass transition.
Visualizing the Process and Structure
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the polymerization process and the final polymer structure.
Caption: Workflow for the synthesis of poly(norbornenylsilsesquioxane).
Caption: Simplified structure of poly(norbornenylsilsesquioxane).
Conclusion and Future Outlook
Polymers derived from this compound, specifically poly(norbornenylsilsesquioxanes), offer a compelling set of properties that distinguish them from conventional polymers like PDMS and standard polynorbornenes. Their exceptional thermal stability, high modulus, and excellent gas permeability make them highly attractive for demanding applications in fields such as microelectronics, membrane separations, and high-performance coatings.
The ability to tune the properties of these materials by copolymerization or by modifying the organic substituent on the norbornene ring opens up a vast design space for future materials development. Further research focused on obtaining comprehensive characterization data for the homopolymer and exploring its processing-structure-property relationships will be crucial for unlocking the full potential of this promising class of hybrid polymers.
References
-
Homopolymer and Random Copolymer of Polyhedral Oligomeric Silsesquioxane (POSS)-Based Side-Chain Polynorbornenes: Flexible Space. (2019). Macromolecules. [Link]
-
Synthesis, Molecular, and Gas-Transport Properties of Homopolymers Based on 5-Ethylidene-2-norbornene and 5-Vinyl-2-norbornene. (n.d.). ResearchGate. [Link]
-
Mechanical Relaxation and Microstructure of Poly(norbornyl-POSS) Copolymers. (1999). Macromolecules. [Link]
-
Synthesis of norbornene block copolymers containing polyhedral oligomeric silsesquioxane by sequential ring-opening metathesis polymerization. (n.d.). ResearchGate. [Link]
-
Polysilsesquioxanes. (n.d.). Gelest. [Link]
-
Effect of Polynorbornene on Physico-Mechanical, Dynamic, and Dielectric Properties of Vulcanizates Based on Isoprene, α-Methylstyrene-Butadiene, and Nitrile-Butadiene Rubbers for Rail Fasteners Pads. (2023). MDPI. [Link]
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Polydimethylsiloxane Composites Characterization and Its Applications: A Review. (2021). NIH. [Link]
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Properties and Applications of PDMS for Biomedical Engineering: A Review. (n.d.). NIH. [Link]
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Characterization of polydimethylsiloxane (PDMS) properties for biomedical micro/nanosystems. (n.d.). SciSpace. [Link]
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Silsesquioxane. (n.d.). Wikipedia. [Link]
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Polyvinylnorbornene Gas Separation Membranes. (2019). MDPI. [Link]
-
Synthesis and Characterization of Silsesquioxane-Based Polymer Hybrids with Controlled Structure. (n.d.). ResearchGate. [Link]
-
Thermal and Mechanical Properties of Poly(methyl methacrylate) Nanocomposites Containing Polyhedral Oligomeric Silsesquioxane. (n.d.). ResearchGate. [Link]
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Recent Developments in the Chemistry of Cubic Polyhedral. (n.d.). PDF Free Download. [Link]
-
Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst. (n.d.). ResearchGate. [Link]
-
High Temperature Stability of Polysiloxanes. (2021). Zenodo. [Link]
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Dvornic, Petar R, High Temperature Stability of Polysiloxanes, in Silicon Compounds. (n.d.). Gelest, Inc.. [Link]
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High Temperature Stability of Polysiloxanes. (n.d.). Gelest, Inc.. [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane Derivatives
For researchers, scientists, and drug development professionals working with organosilane compounds, the precise structural characterization of novel molecules is paramount. Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane and its derivatives are a class of compounds with significant potential in materials science and as synthetic intermediates. Their unique bridged cyclic structure combined with the reactive trichlorosilyl group presents a distinct analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of these molecules, alongside alternative analytical techniques, supported by predictive data and established experimental protocols.
The Power and Pitfalls of Mass Spectrometry for Organosilane Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The coupling of a gas chromatograph for separation with a mass spectrometer for detection and identification provides a powerful tool for both qualitative and quantitative analysis. However, the interpretation of mass spectra for organosilanes requires a nuanced understanding of their specific fragmentation behaviors.
Predicted Electron Ionization (EI) Mass Spectrometry of this compound
Due to the limited availability of published experimental mass spectra for this compound, we present a predicted fragmentation pattern based on the established principles of mass spectrometry for its constituent chemical moieties: the bicyclo[2.2.1]heptene (norbornene) core and the trichlorosilyl group.
The electron ionization (EI) of this compound is expected to induce fragmentation through several key pathways. The initial ionization event will likely result in the formation of a molecular ion (M+•). The subsequent fragmentation is predicted to be dominated by two main processes: the retro-Diels-Alder reaction of the norbornene core and the sequential loss of chlorine atoms from the trichlorosilyl group.
A significant fragmentation pathway for norbornene and its derivatives under EI-MS is the retro-Diels-Alder reaction, which would result in the formation of cyclopentadiene and a vinyltrichlorosilane radical cation.[1][2] Additionally, the cleavage of the C-Si bond can occur, leading to the formation of a bicyclo[2.2.1]heptenyl cation and a trichlorosilyl radical. The trichlorosilyl moiety itself is expected to undergo sequential loss of chlorine radicals, giving rise to characteristic isotopic patterns for chlorine-containing fragments.
Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Predicted Fragmentation Pathway |
| 226/228/230/232 | [C₇H₉SiCl₃]⁺• | Molecular Ion |
| 191/193/195 | [C₇H₉SiCl₂]⁺ | Loss of a chlorine radical from the molecular ion |
| 160/162/164 | [C₅H₆SiCl₂]⁺• | Retro-Diels-Alder reaction with loss of cyclopentadiene |
| 156/158 | [C₇H₉SiCl]⁺ | Loss of two chlorine radicals from the molecular ion |
| 133/135 | [SiCl₃]⁺ | Cleavage of the C-Si bond |
| 93 | [C₇H₉]⁺ | Cleavage of the C-Si bond |
| 66 | [C₅H₆]⁺• | Cyclopentadiene radical cation from Retro-Diels-Alder reaction |
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound derivatives benefits from the application of complementary analytical techniques.
Gas Chromatography with Electron Capture Detection (GC-ECD)
For the quantitative analysis of organochlorine compounds, GC-ECD is a highly sensitive and selective alternative to GC-MS.[3] The electron capture detector is particularly responsive to halogenated compounds, often providing lower detection limits than mass spectrometry.[4][5] However, a significant drawback of GC-ECD is its lack of structural information beyond the retention time, making it susceptible to false positives from co-eluting chlorinated species.[4]
Table 2: Comparison of GC-MS and GC-ECD for the Analysis of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detection (GC-ECD) |
| Principle | Separation by GC, detection by mass analysis | Separation by GC, detection by electron capture |
| Selectivity | High (based on mass-to-charge ratio) | High for halogenated compounds |
| Sensitivity | Good to excellent | Excellent for halogenated compounds |
| Structural Information | Detailed fragmentation patterns | None (retention time only) |
| Confirmation of Identity | High confidence | Low confidence (requires confirmation by another technique) |
| Susceptibility to Interference | Low | High from co-eluting halogenated compounds |
Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, IR spectroscopy can confirm the presence of the Si-Cl bond, which exhibits characteristic absorption bands in the 425-625 cm⁻¹ region.[6][7] The C=C bond of the norbornene ring and the C-H bonds of the bicyclic structure also produce distinct signals. While IR provides valuable functional group information, it does not offer the detailed connectivity and structural elucidation possible with mass spectrometry or NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule, allowing for the unambiguous determination of its connectivity and stereochemistry.[8] While NMR provides unparalleled structural detail, it is less sensitive than mass spectrometry and requires a larger sample amount. It is also not typically coupled with a chromatographic separation technique for the analysis of complex mixtures.
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Organosilanes
This protocol outlines a general procedure for the analysis of volatile organosilanes, such as this compound, using gas chromatography-mass spectrometry.[9]
1. Sample Preparation:
- Dissolve the organosilane sample in a dry, inert solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.
- Due to the moisture sensitivity of trichlorosilanes, all sample handling should be performed under an inert atmosphere (e.g., nitrogen or argon).
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp to 280 °C at 15 °C/min.
- Hold at 280 °C for 5 minutes.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 40-500.
3. Data Analysis:
- Identify the peak corresponding to the target analyte based on its retention time.
- Analyze the mass spectrum of the peak and compare it with the predicted fragmentation pattern or a library spectrum if available.
Visualizing the Fragmentation and Workflow
To better understand the predicted fragmentation of this compound and the analytical workflow, the following diagrams are provided.
Caption: Predicted EI fragmentation of this compound.
Caption: Workflow for the comprehensive analysis of the target compound.
Conclusion: An Integrated Approach for Confident Characterization
The analysis of this compound derivatives necessitates a multi-faceted analytical approach. While GC-MS with electron ionization stands as a primary tool for identification and structural elucidation, its full potential is realized when the predicted fragmentation patterns are understood and, ideally, confirmed with experimental data. For quantitative studies where high sensitivity is required, GC-ECD offers a powerful alternative, though it lacks the confirmatory power of mass spectrometry. For unambiguous structural assignment, particularly of novel derivatives, NMR spectroscopy remains the gold standard. By integrating the insights from these complementary techniques, researchers can achieve a comprehensive and confident characterization of this important class of organosilane compounds.
References
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Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
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Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]
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Kas'yan, L. I., et al. (2025). Reactions of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with Aromatic Azides. ResearchGate. [Link]
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Kéki, S., et al. (2003). Stereospecific Fragmentations in the Mass Spectra of Stereoisomeric Isoindoloquinazolines. CORE. [Link]
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Xia, F., et al. (2014). Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry. PubMed. [Link]
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NIST. (n.d.). Bicyclo[2.2.1]hept-5-ene-2-carbonitrile. NIST WebBook. [Link]
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Pal'chikov, V. A., et al. (2013). Experimental and theoretical study of the reaction between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and 2-[(2-allylphenoxy)methyl]oxirane. ResearchGate. [Link]
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U.S. EPA. (2014). Bias in Organochlorine Pesticide Data: Comparison of Analyses by GC/ECD and HRGC/MS/MS. [Link]
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Wikipedia. (2023). Retro-Diels–Alder reaction. [Link]
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Johnson, R. R., & Berson, J. A. (1966). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). MDPI. [Link]
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Dow. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. [Link]
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Alves, A. A. R., et al. (2011). Comparison between GC-MS-SIM and GC-ECD for the determination of residues of organochlorine and organophosphorus pesticides in Brazilian citrus essential oils. SciELO. [Link]
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Mandelbaum, A. (1984). Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate. [Link]
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Scilit. (1984). Retro‐Diels‐Alder reaction in mass spectrometry. [Link]
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Performance Evaluation of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane in Composites: A Comparative Guide
Introduction: A Novel Coupling Agent for Advanced Composites
In the pursuit of high-performance composite materials, the interface between the inorganic reinforcement and the organic polymer matrix is a critical determinant of overall performance. Silane coupling agents are the cornerstone of interfacial engineering, acting as molecular bridges that enhance adhesion, improve stress transfer, and ultimately bolster the mechanical and environmental resistance of the composite. This guide provides an in-depth performance evaluation of a specialized organosilane, Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, notable for its strained bicyclic norbornene moiety.
The unique structure of this silane, featuring a reactive norbornene group, suggests its potential for creating exceptionally robust interfaces, particularly in polymer systems that undergo polymerization via mechanisms like Ring-Opening Metathesis Polymerization (ROMP). The trichlorosilyl group provides a highly reactive anchor to inorganic surfaces. This guide will objectively compare its performance with conventional silane coupling agents, supported by experimental data and protocols, to provide researchers, scientists, and product development professionals with the insights needed to leverage this technology.
Mechanism of Action: The Norbornene Advantage
Silane coupling agents universally operate through a dual-reactivity mechanism. For this compound, this process can be detailed as follows:
-
Hydrolysis: The trichlorosilyl (-SiCl₃) group is highly susceptible to hydrolysis in the presence of water, rapidly converting to reactive silanol groups (-Si(OH)₃) and releasing hydrochloric acid. This step is critical for subsequent bonding to the filler surface.
-
Condensation: The newly formed silanols condense with hydroxyl groups present on the surface of inorganic reinforcements like glass fibers, forming stable, covalent siloxane bonds (Si-O-Si). This effectively grafts the silane molecule onto the filler.
-
Interfacial Coupling: The outward-facing norbornene group is now available to interact with the polymer matrix. Its efficacy is highly dependent on the matrix chemistry. In thermosets like polydicyclopentadiene (pDCPD), the strained double bond of the norbornene group can readily participate in the ROMP reaction, creating a direct covalent link between the filler and the matrix. In other matrices, it can enhance compatibility and adhesion through physical entanglement and co-polymerization with other unsaturated monomers.
Diagram: Mechanism of this compound at the Interface
Caption: Mechanism of interfacial coupling using this compound.
Comparative Performance Analysis
The true measure of a coupling agent lies in the empirical performance data of the final composite. Here, we compare this compound (or its more commonly studied triethoxy derivative for safer handling) with two industry-standard silanes:
-
γ-Aminopropyltriethoxysilane (APS): A versatile and widely used silane for various thermoset and thermoplastic composites.
-
γ-Methacryloxypropyltrimethoxysilane (MPS): Primarily used for composites with unsaturated polyester and vinyl ester resins.
Mechanical Properties
The primary role of a coupling agent is to enhance the mechanical integrity of the composite by improving stress transfer from the matrix to the reinforcement.
| Silane Treatment | Polymer Matrix | Tensile Strength (MPa) | Flexural Modulus (GPa) | Interlaminar Shear Strength (ILSS) (MPa) | Source(s) |
| None (Unsized) | pDCPD | Baseline | Baseline | Baseline | [1] |
| Norbornene-based Silane | pDCPD | Significant Improvement | Significant Improvement | ~25-30% Increase | [1] |
| None (Unsized) | Epoxy | Baseline | Baseline | Baseline | [2][3] |
| APS | Epoxy | ~15-25% Increase | ~10-20% Increase | ~30-40% Increase | [2][3] |
| MPS | Epoxy | ~10-20% Increase | ~5-15% Increase | ~25-35% Increase | [2][4] |
Expertise & Experience: The significant improvement observed with the norbornene-based silane in a pDCPD matrix is a direct result of the covalent bonding formed during the ROMP of the dicyclopentadiene monomer.[1] This creates a truly integrated interface that is much stronger than the interfaces formed by APS or MPS in epoxy, which rely more on hydrogen bonding and physical entanglement. For matrices that do not polymerize via ROMP, the performance advantage may be less pronounced, but the bulky, rigid norbornene structure can still enhance interfacial adhesion compared to unsized fibers.
Thermal Properties
The thermal stability of the composite is also influenced by the integrity of the fiber-matrix interface. A well-bonded interface can restrict polymer chain mobility, potentially increasing the glass transition temperature (Tg), and can delay the onset of thermal degradation.
| Silane Treatment | Polymer Matrix | Glass Transition Temp. (Tg) (°C) | Onset of Decomposition (TGA, °C) | Source(s) |
| None (Unsized) | Epoxy | Baseline | Baseline | [2][5] |
| APS | Epoxy | Slight Increase (~2-5 °C) | Increase (~5-10 °C) | [2][5] |
| Norbornene-based Silane | Epoxy/pDCPD | Potential for notable increase, especially in ROMP systems | Expected to increase due to strong interface | [1][2] |
Trustworthiness: The data indicates that all effective silane treatments tend to improve thermal stability. The magnitude of this improvement is directly linked to the strength of the interfacial bond. A stronger bond, as anticipated with a norbornene silane in a compatible matrix, leads to better thermal performance by creating a more cohesive material that resists thermal degradation.[2]
Interfacial Adhesion & Hydrolytic Stability
Microscopic examination of fracture surfaces provides direct evidence of interfacial adhesion. Furthermore, the durability of the composite in humid environments is a critical test of the hydrolytic stability of the silane-derived interface.
-
SEM Analysis: In composites treated with an effective coupling agent like a norbornene-based silane, fracture surfaces typically show a cohesive failure within the matrix, with polymer adhered to the fiber surfaces.[1] In contrast, untreated fibers exhibit clean fiber pull-out, indicating a weak interface and adhesive failure.
-
Hydrolytic Stability: The trichlorosilyl group of this compound forms a dense crosslinked siloxane layer at the interface after hydrolysis and condensation. While the Si-O-Si bond is susceptible to hydrolysis, the bulky norbornene group may offer some steric hindrance, protecting the interface from moisture ingress. However, amino-silanes like APS can be prone to hydrolysis, especially at elevated temperatures, which can compromise long-term performance in humid conditions.[6][7]
Experimental Protocols
To ensure reproducible and reliable results, standardized procedures are essential. The following protocols outline the key steps for evaluating the performance of this compound.
Diagram: Experimental Workflow for Performance Evaluation
Caption: Workflow for the comparative evaluation of silane coupling agents in composites.
Protocol 1: Surface Treatment of E-Glass Fibers
-
Solution Preparation: Prepare a 1.0% by weight solution of the silane coupling agent.
-
For this compound: Due to its high reactivity with moisture, this should be done in a dry solvent like acetone.
-
For APS/MPS (Alkoxysilanes): Prepare a 95:5 ethanol/water solution. Adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis. Add the silane and stir for 1 hour.
-
-
Fiber Immersion: Immerse the glass fiber mats into the silane solution for 2-3 minutes, ensuring complete wetting.
-
Drying and Curing: Remove the fibers and allow the solvent to evaporate at room temperature. Then, heat the treated fibers in an oven at 110°C for 15 minutes to complete the condensation reaction and remove any remaining water.
-
Scientist's Note: The drying and curing step is critical for forming stable siloxane bonds on the fiber surface. Incomplete removal of water or solvent can lead to voids at the interface, compromising performance.
-
Protocol 2: Composite Fabrication (Example: Vacuum Infusion)
-
Layup: Place the silane-treated glass fiber mats in a mold on a vacuum-sealed bag.
-
Infusion: Draw a catalyzed liquid resin (e.g., epoxy, vinyl ester, or a ROMP resin system for the norbornene silane) into the dry fiber layup using vacuum pressure.
-
Curing: Cure the infused panel at the temperature and duration specified by the resin manufacturer. For example, a typical epoxy system might be cured at 80°C for 2 hours followed by a post-cure at 120°C for 4 hours.
Protocol 3: Mechanical and Thermal Testing
-
Specimen Preparation: Cut the cured composite panels into standardized test coupons according to the relevant ASTM standards.
-
Tensile Testing: Perform tensile tests according to ASTM D3039 . This will determine the ultimate tensile strength, tensile modulus, and strain to failure.
-
Flexural Testing: Conduct three-point bending tests according to ASTM D7264 to determine the flexural strength and flexural modulus.
-
Interlaminar Shear Strength (ILSS): Use the short-beam shear test method as per ASTM D2344 to evaluate the interfacial adhesion between layers.
-
Thermal Analysis:
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Use Thermogravimetric Analysis (TGA) to assess the thermal stability and onset of decomposition.
-
-
Microscopy: Examine the fracture surfaces of failed specimens using a Scanning Electron Microscope (SEM) to qualitatively assess the fiber-matrix adhesion.
Conclusion and Authoritative Recommendations
This compound presents a compelling option for enhancing the performance of composite materials, particularly in systems where its unique norbornene functionality can be fully leveraged.
-
High-Performance Niche: For polymer matrices that cure via Ring-Opening Metathesis Polymerization (ROMP), such as pDCPD, this norbornene-based silane is expected to significantly outperform conventional silanes like APS and MPS due to the formation of strong, covalent bonds across the interface.[1]
-
Broader Applications: In more common matrices like epoxies and vinyl esters, while the direct covalent linkage is absent, the bulky and rigid nature of the norbornene group can still provide improved interfacial adhesion and hydrolytic stability compared to unsized fibers. Further research is warranted to quantify its performance against standard silanes in these systems.
-
Handling Considerations: The trichlorosilyl functional group is highly reactive and requires handling in low-moisture environments to prevent premature hydrolysis. The release of HCl during hydrolysis also necessitates appropriate safety precautions. For many applications, the triethoxy or trimethoxy derivatives offer a safer and more manageable alternative with similar performance characteristics.
Researchers and developers should consider this compound or its derivatives when seeking to maximize interfacial adhesion in advanced composite systems, especially those utilizing ROMP chemistry. For general-purpose applications, a thorough cost-benefit analysis and empirical testing against established silanes like APS are recommended.
References
-
MDPI. (n.d.). Effect of Silane Coupling Agents on Structure and Properties of Carbon Fiber/Silicon Rubber Composites Investigated by Positron Annihilation Spectroscopy. Available from: [Link]
-
ResearchGate. (2017). Effects of Silane Coupling Agents on the Mechanical and Thermal Properties of Silica/Polypropylene Composites. Available from: [Link]
-
ASTM International. (n.d.). ASTM D3039 / D3039M - 17 Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials. Available from: [Link]
-
ResearchGate. (2022). (PDF) Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites. Available from: [Link]
-
ASTM International. (n.d.). ASTM D7264 / D7264M - 15 Standard Test Method for Flexural Properties of Polymer Matrix Composite Materials. Available from: [Link]
-
ASTM International. (n.d.). ASTM D2344 / D2344M - 16 Standard Test Method for Short-Beam Strength of Polymer Matrix Composite Materials and Their Laminates. Available from: [Link]
-
PubMed Central (PMC). (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. Available from: [Link]
-
ResearchGate. (n.d.). Mechanical properties of norbornene-based silane treated glass fiber reinforced polydicyclopentadiene composites manufactured by the S-RIM process. Available from: [Link]
-
Gelest. (n.d.). [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers. Available from: [Link]
-
Gelest. (n.d.). What to Consider When Selecting a Silane Coupling Agent. Available from: [Link]
-
ResearchGate. (n.d.). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures | Request PDF. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to Surface Functionalization: Alternatives to Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
For researchers, scientists, and drug development professionals, the precise modification of surfaces is a foundational technique for creating advanced materials, biosensors, and drug delivery systems. Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a norbornene-functionalized silane, is a highly specific and powerful tool, particularly for its ability to undergo Ring-Opening Metathesis Polymerization (ROMP) to grow polymer brushes from a surface.[1][2] However, the very specificity of the norbornene group and the high reactivity of the trichlorosilyl moiety necessitate a broader look at alternative compounds that may offer greater versatility, different reaction pathways, or more forgiving experimental conditions.
This guide provides an in-depth comparison of viable alternatives, moving beyond a simple list to explain the causality behind experimental choices. We will explore how the interplay between the silane's organic functional group and its hydrolyzable headgroup dictates the performance, stability, and potential applications of the functionalized surface.
The Benchmark: Understanding this compound
To appreciate the alternatives, we must first understand the benchmark. This molecule possesses two key features:
-
The Norbornene Group: A strained bicyclic olefin. This high strain energy is the driving force for rapid and controlled polymerization via ROMP, making it ideal for creating dense polymer layers on surfaces.[3]
-
The Trichlorosilane Group: A highly reactive headgroup that rapidly hydrolyzes in the presence of trace moisture to form silanols (Si-OH). These silanols then readily condense with hydroxyl groups (-OH) on substrates like silicon wafers, glass, or other metal oxides, forming stable siloxane (Si-O-Si) bonds.[4]
The primary limitation arises from the trichlorosilane group's reactivity. It vigorously reacts with water, releasing corrosive hydrochloric acid (HCl), which mandates handling under strictly anhydrous conditions. This can be challenging for some laboratory environments and incompatible with sensitive substrates.
The Silane Alternative Matrix: A Tale of Two Ends
The choice of a silane coupling agent is a decision dictated by both ends of the molecule: the hydrolyzable group that binds to the surface and the organofunctional group that presents a desired chemical reactivity to the environment.
Part 1: The Headgroup - Trichlorosilanes vs. Trialkoxysilanes
The most significant practical difference between silane alternatives lies in the choice of the hydrolyzable headgroup.
-
Trichlorosilanes (-SiCl₃):
-
Pros: Highest reactivity, leading to faster formation of self-assembled monolayers (SAMs). Often used in vapor deposition methods.[5]
-
Cons: Highly sensitive to moisture, releases corrosive HCl, requires anhydrous solvents and inert atmosphere for handling and deposition.
-
-
Trialkoxysilanes (-Si(OR)₃, where R = methyl, ethyl):
-
Pros: Lower reactivity offers greater control over the silanization process. They release benign alcohols (methanol or ethanol) upon hydrolysis. They are more amenable to solution-based deposition under ambient conditions.[6]
-
Cons: Slower reaction times. The hydrolysis step often requires catalysis (e.g., with trace amounts of acid or base) to proceed efficiently.[6]
-
This choice fundamentally alters the experimental protocol. While trichlorosilanes demand rigorous exclusion of water, trialkoxysilanes require its controlled presence for the hydrolysis step to occur before surface condensation.
Part 2: The Organofunctional Group - A Universe of Chemical Possibilities
The true versatility of surface functionalization is unlocked by the diverse range of available organofunctional groups. Below, we compare key alternatives to the norbornene group.
1. Vinyl & Allyl Silanes: The Simpler Olefins
-
Examples: Vinyltrichlorosilane (VTCS), Vinyltrimethoxysilane (VTMS), Allyltrimethoxysilane.
-
Core Principle: These compounds provide a terminal carbon-carbon double bond, which is less reactive than the strained norbornene double bond. They are workhorse molecules for introducing unsaturation to a surface.
-
Advantages:
-
Economical and widely available.
-
Can participate in a variety of subsequent reactions, including free-radical polymerization, hydrosilylation, and thiol-ene "click" chemistry.
-
Vinyl groups can be used to modify the properties of resins like polyvinyl chloride.
-
-
Disadvantages:
-
Less efficient in controlled polymerizations like ROMP compared to norbornene silanes.
-
Free-radical polymerization can be difficult to control, potentially leading to less uniform polymer layers.
-
2. Amino Silanes: The Versatile Nucleophile
-
Example: (3-Aminopropyl)triethoxysilane (APTES).
-
Core Principle: APTES presents a primary amine group (-NH₂) at the surface. This group is both a potent nucleophile and can carry a positive charge at physiological pH, making it exceptionally versatile.
-
Advantages:
-
The terminal amine is a powerful handle for covalently immobilizing biomolecules (proteins, DNA) using standard crosslinking chemistries (e.g., EDC/NHS, glutaraldehyde).
-
Can be used to alter surface charge, making surfaces more hydrophilic and attractive to cells.
-
The amine group itself can catalyze the hydrolysis and condensation of the silane, facilitating monolayer formation.[7]
-
-
Disadvantages:
-
Susceptible to oxidation.
-
The basicity of the amine can influence the stability of certain substrates.
-
3. Epoxy Silanes: The Ring-Opening Specialist
-
Example: (3-Glycidyloxypropyl)trimethoxysilane (GPTMS).
-
Core Principle: Provides a terminal epoxide ring, which is a strained ether. This ring can be opened by a wide range of nucleophiles.
-
Advantages:
-
Reacts readily with amines, thiols, and hydroxyls, making it excellent for coupling to proteins and other biomolecules under mild conditions.
-
Forms stable ether or thioether linkages.
-
-
Disadvantages:
-
The epoxide ring can be susceptible to hydrolysis, especially under acidic or basic conditions, requiring careful control of the reaction environment.
-
4. Alkyl & Fluoroalkyl Silanes: The Wettability Modifiers
-
Examples: Octadecyltrichlorosilane (OTS), (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)trichlorosilane.
-
Core Principle: These silanes lack a specific reactive functional group. Instead, they present long alkyl or fluoroalkyl chains to the environment. Their primary purpose is to control surface energy and wettability.
-
Advantages:
-
Disadvantages:
-
Not suitable for subsequent covalent modification. Their function is primarily passive surface energy control.
-
Performance Comparison: A Data-Driven Perspective
The choice of silane directly impacts the final properties of the functionalized surface. One of the most common methods for characterizing these surfaces is by measuring the static water contact angle, which indicates the surface's hydrophilicity or hydrophobicity.[10]
| Silane Functional Group | Typical Silane Example | Expected Water Contact Angle (on Silicon/Glass) | Surface Property | Primary Application |
| (Bare Substrate) | - | < 20° | Hydrophilic | - |
| Norbornene | This compound | ~70-80° | Moderately Hydrophobic | Surface-initiated ROMP |
| Vinyl | Vinyltrimethoxysilane | ~75-85° | Moderately Hydrophobic | Free-radical polymerization, Click chemistry |
| Amino | (3-Aminopropyl)triethoxysilane | ~50-65° | Moderately Hydrophilic | Biomolecule immobilization, pH-responsive surfaces |
| Epoxy | (3-Glycidyloxypropyl)trimethoxysilane | ~60-70° | Moderately Hydrophilic | Covalent coupling of nucleophiles |
| Alkyl (C18) | Octadecyltrichlorosilane | > 110° | Very Hydrophobic | Hydrophobic coatings, Lubrication |
| Fluoroalkyl | Perfluorooctyltrichlorosilane | > 115° | Hydrophobic & Oleophobic | Anti-fouling, Easy-to-clean surfaces |
Note: Contact angles are approximate and can vary significantly with monolayer quality, substrate roughness, and measurement conditions.
Experimental Protocols: From Theory to Practice
The trustworthiness of any surface modification protocol lies in its reproducibility. Below are self-validating, step-by-step methodologies for key workflows.
Protocol 1: Substrate Cleaning and Hydroxylation
Causality: A pristine, fully hydroxylated surface is critical for the formation of a dense and uniform silane monolayer. Organic contaminants will create defects, and a lack of hydroxyl groups will prevent covalent attachment. Piranha solution is a highly effective, albeit aggressive, method for this purpose.
Materials:
-
Silicon wafers or glass slides
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen or Argon gas source
Procedure:
-
Prepare Piranha solution by carefully and slowly adding 3 parts H₂SO₄ to 1 part H₂O₂ in a glass beaker. Caution: This is a highly exothermic and dangerous reaction. Always add acid to peroxide slowly. Piranha solution reacts violently with organic materials. [11]
-
Immerse the substrates in the Piranha solution for 15-30 minutes at 90-120°C.
-
Remove the substrates and rinse copiously with DI water.
-
Dry the substrates under a stream of high-purity nitrogen or argon.
-
Use the substrates immediately for silanization to prevent re-contamination.
Protocol 2: Solution Deposition of Trialkoxysilanes (e.g., APTES)
Causality: This method uses a solvent to control the concentration of the silane and the water available for hydrolysis. Anhydrous solvent is used initially, with the trace amount of water on the hydroxylated substrate and in the solvent initiating the reaction.
Materials:
-
Cleaned, hydroxylated substrates
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene or Acetone[11]
-
Sonicator bath
-
Oven or hotplate
Procedure:
-
Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene in a sealed container.
-
Immerse the cleaned substrates in the silane solution. Seal the container.
-
Allow the reaction to proceed for 2-24 hours at room temperature.[11] The longer time allows for the formation of a more ordered monolayer.
-
Remove the substrates from the solution and sonicate for 5 minutes in fresh toluene to remove physisorbed silane.
-
Rinse thoroughly with toluene, followed by ethanol, and finally DI water.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote further cross-linking within the monolayer and drive off water.
-
Store in a desiccator until use.[10]
Decision-Making Guide: Selecting the Right Tool for the Job
Choosing the correct silane is paramount to experimental success. The following guide helps navigate the selection process based on the desired outcome.
Conclusion
While this compound remains the gold standard for applications requiring surface-initiated ROMP, it represents just one possibility in the vast toolkit of silane chemistry. Alternatives such as vinyl, amino, and epoxy silanes offer a rich variety of chemical handles for a broader range of applications, from biomolecule immobilization to creating stimuli-responsive surfaces. Furthermore, the choice between a highly reactive trichlorosilane and a more manageable trialkoxysilane allows researchers to tailor their experimental protocol to their specific laboratory capabilities and substrate sensitivities. By understanding the fundamental principles of both the surface-binding headgroup and the reactive organofunctional tail, researchers can make informed decisions to precisely engineer surfaces for the next generation of advanced materials and biomedical devices.
References
- Benchchem. (n.d.). Silanization of Silicon Wafers with 11-Bromoundecyltrimethoxysilane: Application Notes and Protocols.
- Navarre, S., Choplin, F., et al. (2001). Structural Characterization of Self-Assembled Monolayers of Organosilanes Chemically Bonded onto Silica Wafers by Dynamical Force Microscopy. Langmuir.
- NIH. (n.d.). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC.
- ProChimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011.
- ACS Publications. (n.d.). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry.
- Benchchem. (n.d.). A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Vinyltrichlorosilane: Properties, Synthesis, and Industrial Significance.
- ResearchGate. (n.d.). CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMULATION.
- Semantic Scholar. (2001). Structural Characterization of Self-Assembled Monolayers of Organosilanes Chemically Bonded onto Silica Wafers by Dynamical Force Microscopy.
- CoLab. (n.d.). Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films.
- Harvard Medical School. (2015). PROCEDURE FOR SILANIZATION OF SU-8/SILICON MASTER. Microfabrication Core Facility.
- Forschungszentrum Jülich. (n.d.). Chemical Modification of Silicon Surfaces for the Application in Soft Lithography.
- The University of Manchester. (2012). Silanes for adhesion promotion and surface modification. Research Explorer.
- ResearchGate. (n.d.). Ring-opening metathesis polymerization (ROMP) of isomerically pure functional monomers and acyclic diene metathesis depolymerization (retro-ADMET) of functionalized polyalkenamers.
- ResearchGate. (n.d.). Ring-opening metathesis polymerization of amino acid-functionalized norbornene diester monomers.
- Surface Science and Technology. (n.d.). Understanding Silane Functionalization.
- Scribd. (n.d.). Current and Forthcoming Applications of ROMP-Derived Polymers Functional Surfaces and Supports.
- Evonik. (n.d.). Silanes for Surface Modification.
- ResearchGate. (n.d.). Silanes for adhesion promotion and surface modification.
- UAH LOUIS. (n.d.). Functionalization of silicon oxide-like surfaces using a fluorosilane.
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A Comparative Guide to Catalytic Systems for the Polymerization of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
This guide provides a comparative analysis of potential catalytic systems for the polymerization of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a functionalized norbornene monomer. While direct experimental data for this specific monomer is limited in publicly available literature, this document leverages established principles from the extensive research on norbornene and its derivatives to offer a predictive comparison of catalyst performance. The insights herein are intended to guide researchers, scientists, and professionals in drug development and materials science in their selection of appropriate catalysts and polymerization methodologies.
The unique structure of this compound, featuring a strained bicyclic olefin and a reactive trichlorosilyl group, presents both opportunities and challenges for polymerization. The choice of catalyst is paramount as it dictates the polymerization mechanism, and consequently, the microstructure and properties of the resulting polymer. This guide focuses on two primary polymerization pathways: Vinyl-Addition Polymerization and Ring-Opening Metathesis Polymerization (ROMP).
Vinyl-Addition Polymerization: Crafting Saturated Polymer Backbones
Vinyl-addition polymerization of norbornene-type monomers proceeds via the opening of the double bond, leading to a saturated polymer backbone with the bicyclic rings as pendant groups. This polymerization route typically yields amorphous polymers with high thermal stability and glass transition temperatures.[1] The choice of catalyst, often a late transition metal complex, is critical in achieving high catalytic activity and controlling polymer properties.[2][3]
Key Catalyst Systems for Vinyl-Addition Polymerization:
-
Palladium-Based Catalysts: Palladium complexes are among the most versatile catalysts for the vinyl polymerization of norbornene derivatives.[1][2] Cationic palladium complexes, in particular, have shown high activity. For functionalized norbornenes, the catalyst's tolerance to the functional group is a key consideration. The trichlorosilyl group in the target monomer is a strong Lewis acid and may interact with the catalyst, potentially affecting its activity.[4]
-
Nickel-Based Catalysts: Nickel(II) complexes, often activated by co-catalysts like methylaluminoxane (MAO), are highly active for norbornene polymerization.[2][4] These systems can produce high molecular weight polymers. However, the use of MAO might lead to side reactions with the trichlorosilyl group.
-
Titanium and Zirconium-Based Catalysts: Early transition metal metallocene catalysts, such as those based on titanium and zirconium, are also effective for the vinyl polymerization of norbornene.[2][5] These catalysts can lead to polymers with high molecular weights.
Comparative Analysis of Vinyl-Addition Catalysts for this compound Polymerization (Predicted Performance):
| Catalyst System | Co-catalyst | Anticipated Activity | Potential Challenges with Trichlorosilyl Group | Resulting Polymer Properties |
| Cationic Pd(II) Complexes | Weakly coordinating anions | High | Potential for coordination and catalyst deactivation. | High Tg, amorphous, good thermal stability. |
| Ni(II) Complexes | MAO | Very High | MAO can react with the Si-Cl bonds. | High molecular weight, high Tg. |
| Ti/Zr Metallocenes | MAO | High | MAO reactivity with the Si-Cl bonds. | High molecular weight, potentially stereoregular. |
Ring-Opening Metathesis Polymerization (ROMP): Engineering Unsaturated Polymer Backbones
ROMP is a powerful polymerization technique for cyclic olefins, proceeding via the cleavage and reformation of the double bond to yield an unsaturated polymer backbone.[5] This method is known for its high tolerance to a wide variety of functional groups, making it a promising candidate for the polymerization of this compound. The resulting unsaturated polymer can be further modified, for instance, through hydrogenation or cross-linking.
Key Catalyst Systems for ROMP:
-
Ruthenium-Based Catalysts (Grubbs' Catalysts): Grubbs' first, second, and third-generation catalysts are highly versatile and functional group tolerant initiators for ROMP.[6] Their tolerance to a wide range of functional groups makes them strong candidates for the polymerization of the target monomer.
-
Molybdenum and Tungsten-Based Catalysts (Schrock's Catalysts): Schrock's catalysts are known for their very high activity in ROMP.[5] However, they are generally more sensitive to air, moisture, and certain functional groups compared to Grubbs' catalysts. The interaction of the trichlorosilyl group with these highly electrophilic catalysts would need to be carefully considered.
Comparative Analysis of ROMP Catalysts for this compound Polymerization (Predicted Performance):
| Catalyst System | Key Characteristics | Anticipated Functional Group Tolerance | Resulting Polymer Properties |
| Grubbs' Catalysts (Ru-based) | High functional group tolerance, good air stability. | High | Unsaturated backbone, controllable molecular weight and PDI. |
| Schrock's Catalysts (Mo, W-based) | Very high activity, lower functional group tolerance. | Moderate to Low | Unsaturated backbone, high molecular weight polymers. |
Experimental Protocols
The following is a generalized, representative protocol for the polymerization of a functionalized norbornene derivative. It is crucial to adapt this protocol for this compound with appropriate safety measures due to the reactive nature of the trichlorosilyl group. All manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.
Representative Vinyl-Addition Polymerization Protocol (using a Pd-based catalyst):
-
Catalyst Preparation: In a glovebox, dissolve the palladium catalyst in a dry, degassed solvent (e.g., chlorobenzene or toluene).
-
Monomer Preparation: Purify this compound by distillation under reduced pressure and store it under an inert atmosphere.
-
Polymerization: In a Schlenk flask, dissolve the monomer in the chosen solvent. Add the catalyst solution to the monomer solution with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots and analyzing them by techniques such as ¹H NMR spectroscopy (disappearance of vinyl protons) or by observing the increase in viscosity of the reaction mixture.
-
Termination and Polymer Isolation: After the desired time or monomer conversion, terminate the polymerization by adding a quenching agent (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Representative ROMP Protocol (using a Grubbs' catalyst):
-
Catalyst and Monomer Preparation: As described in the vinyl-addition protocol, ensure both the Grubbs' catalyst and the monomer are handled under inert conditions in a dry, degassed solvent (e.g., dichloromethane or toluene).
-
Polymerization: In a Schlenk flask, dissolve the monomer in the solvent. Add the Grubbs' catalyst solution to the monomer solution.
-
Reaction Monitoring: Monitor the reaction as described above.
-
Termination and Polymer Isolation: Terminate the polymerization by adding an excess of a vinyl ether (e.g., ethyl vinyl ether). Precipitate, isolate, and dry the polymer as described in the vinyl-addition protocol.
Visualization of Polymerization Mechanisms
The following diagrams illustrate the two distinct polymerization pathways for a norbornene-type monomer.
Caption: Vinyl-Addition Polymerization Pathway.
Caption: Ring-Opening Metathesis Polymerization (ROMP) Pathway.
Conclusion
The polymerization of this compound offers the potential to create novel silicon-containing polymers with unique properties. The choice between vinyl-addition polymerization and ROMP will depend on the desired polymer architecture. For a saturated, thermally stable polymer, vinyl-addition polymerization using late transition metal catalysts is the preferred route, although catalyst deactivation by the trichlorosilyl group is a potential concern. For an unsaturated polymer backbone that allows for further functionalization, ROMP with a functional-group-tolerant catalyst like Grubbs' catalyst is a highly promising approach.
This guide provides a foundational understanding to aid in the rational design of experiments for the successful polymerization of this challenging yet rewarding monomer. Careful catalyst selection and rigorous experimental conditions will be key to unlocking the potential of poly(this compound).
References
- The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes. (2019). Scientific Reports.
- The selective hydrosilylation of norbornadiene-2,5 by monohydrosiloxanes - PMC - NIH. (2019). Scientific Reports.
- Metal catalysts for the vinyl polymerization of norbornene. (2001).
- Metal catalysts for the vinyl/addition polymerization of norbornene - ResearchGate. (2008).
- Metal catalysts for the vinyl polymerization of norbornene | Request PDF - ResearchGate. (2001).
- The Vinyl Polymerization of Norbornene with Late Transition Metal C
- Supporting Information - The Royal Society of Chemistry. RSC Publishing.
- Ring-opening metathesis polymerization of amino acid-functionalized norbornene diester monomers | Request PDF - ResearchGate. (2004). Journal of Polymer Science Part A: Polymer Chemistry.
- Pd (II)‐catalyzed vinyl addition polymerization of novel functionalized norbornene bearing dimethyl carboxylate groups | Request PDF - ResearchGate. (2007). Journal of Polymer Science Part A: Polymer Chemistry.
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A Comparative Guide to the Purity Validation of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Introduction
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a derivative of norbornene, is a vital bifunctional molecule utilized as a chemical intermediate and a coupling agent in advanced materials science. Its strained bicyclic structure offers unique reactivity, while the trichlorosilyl group provides a reactive handle for covalent attachment to hydroxylated surfaces, such as silica and metal oxides. The efficacy of this compound in applications ranging from polymer synthesis to surface modification is critically dependent on its purity. The presence of isomers, unreacted starting materials, or hydrolysis byproducts can significantly alter the kinetics of subsequent reactions and the morphology of resulting materials.
This guide provides an in-depth comparison of essential analytical techniques for the robust validation of this compound purity. We will move beyond mere procedural descriptions to explain the causal logic behind selecting a multi-technique approach, ensuring that researchers can establish a self-validating system for quality control.
The Synthetic Landscape: Anticipating Potential Impurities
A common and efficient route to this compound is the direct hydrosilylation of bicyclo[2.2.1]hept-2-ene (norbornene) with trichlorosilane (HSiCl₃), often catalyzed by a platinum complex.[1] Understanding this synthesis pathway is paramount as it allows us to predict the most probable impurities, which dictates our analytical strategy.
Key Potential Impurities:
-
Isomers (Endo/Exo): The addition of the trichlorosilyl group across the norbornene double bond can result in two diastereomers: exo and endo. The ratio of these isomers can impact polymer architecture and surface packing density.
-
Unreacted Starting Materials: Residual norbornene or trichlorosilane.
-
Hydrolysis Products: The Si-Cl bonds are highly susceptible to hydrolysis from atmospheric or residual moisture. This leads to the formation of silanols (R-SiCl₂(OH)) and subsequently disiloxanes (R-SiCl₂-O-SiCl₂-R), which can cause unwanted side reactions or aggregation.[2]
-
Oligomerization Products: Side reactions may lead to the formation of small oligomers.
A robust analytical workflow must be capable of distinguishing the target molecule from this array of potential contaminants.
A Multi-Technique Approach to Purity Validation
No single analytical technique can provide a complete purity profile. A synergistic combination of spectroscopic and chromatographic methods is essential for unambiguous validation. Nuclear Magnetic Resonance (NMR) provides unparalleled structural detail, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior separation and identification of volatile impurities, and Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid check for key functional groups and hydrolysis byproducts.
Caption: Comprehensive workflow for synthesis, purification, and multi-technique purity validation.
Comparative Analysis of Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for absolute structural confirmation. For this compound, ¹H and ¹³C NMR spectra confirm the presence and connectivity of the bicyclic framework. The key diagnostic signals are the olefinic protons and carbons. Furthermore, the subtle differences in the chemical environments of the endo and exo isomers often allow for their differentiation and quantification via integration of unique signals. ²⁹Si NMR, though less common, can directly probe the silicon environment and confirm the presence of the trichlorosilyl group.
-
Sample Preparation: Due to the compound's moisture sensitivity, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox).
-
Dissolve ~10-20 mg of the sample in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Add a capillary containing a lock solvent if using a non-deuterated solvent.
-
Seal the NMR tube securely with a cap and Parafilm®.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient.
-
Processing: Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for identifying and quantifying volatile impurities.[3] The gas chromatograph separates components of the mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted components, providing a characteristic "fingerprint" (mass spectrum) that allows for their identification. This technique is exceptionally sensitive for detecting residual starting materials and low-boiling byproducts.
Trustworthiness: The primary challenge in GC-MS analysis of reactive silanes is their potential interaction with trace moisture or active sites in the GC system.[4][5][6] Therefore, a well-maintained system with a deactivated inlet liner and a high-quality, low-bleed column is essential for reliable, artifact-free data. The use of heptane as a solvent can also improve sensitivity compared to more polar solvents.[3]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a dry, high-purity solvent such as anhydrous hexane or heptane.
-
GC Conditions:
-
Injector: Split/splitless injector, 250 °C, split mode (e.g., 50:1).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups and, crucially, for detecting the onset of hydrolysis. The Si-Cl bonds have strong, characteristic absorbances. The appearance or growth of a broad band associated with Si-O-Si stretching is a clear and immediate indicator of sample degradation.[7][8][9]
-
Sample Preparation: This can be done as a neat liquid film.
-
In an inert atmosphere, place a single drop of the liquid sample between two dry KBr or NaCl salt plates.
-
Press the plates together to form a thin, uniform film.
-
Acquisition: Place the plates in the spectrometer's sample holder.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify characteristic peaks. A background spectrum of the clean salt plates should be taken first.
Data Synthesis and Purity Assessment
By consolidating the data from these three techniques, a comprehensive picture of the sample's purity emerges.
| Parameter | Technique | High-Purity Sample (>99%) | Crude/Degraded Sample |
| Structural Identity | ¹H, ¹³C NMR | Correct chemical shifts and coupling constants for the bicyclo[2.2.1]heptene framework.[10][11] Clean baseline. | Additional peaks corresponding to starting materials or byproducts. |
| Isomer Ratio | ¹H NMR | Sharp, well-defined peaks. Exo/endo ratio quantifiable via integration. | Complex multiplets, potentially overlapping signals. |
| Purity Assay | GC-MS | Single major peak with area % > 99.0%. Correct molecular ion and fragmentation pattern. | Multiple peaks. Presence of norbornene (early eluting) or siloxane dimers (late eluting). |
| Hydrolysis Check | FTIR | Strong Si-Cl stretches (~600-450 cm⁻¹). Absence of broad Si-O-Si band. | Weakening Si-Cl bands. Appearance of a strong, broad Si-O-Si band (~1100-1000 cm⁻¹).[8] |
Advanced Considerations: Mass Spectrometry Fragmentation
Understanding the fragmentation patterns in EI-MS is key to distinguishing the product from impurities. The target molecule will show a characteristic molecular ion peak (M⁺) and fragments corresponding to the loss of Cl atoms and cleavage of the bicyclic ring. A common hydrolysis byproduct, the disiloxane dimer, would have a much higher molecular weight and a completely different fragmentation pattern, often dominated by the stable siloxane linkage.
Caption: Simplified MS fragmentation of the target product vs. a disiloxane impurity.
Conclusion
Validating the purity of a reactive intermediate like this compound is a non-trivial task that demands a rigorous, multi-technique approach. Relying on a single method can lead to a dangerously incomplete assessment. By synergistically employing NMR for structural verification, GC-MS for impurity separation and identification, and FTIR for rapid functional group and stability checks, researchers can establish a self-validating workflow. This comprehensive strategy ensures the high quality of the starting material, leading to more reliable and reproducible results in downstream applications.
References
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Parvole, J., & Pavan, S. (1996). In Situ FTIR Study of the Formation of an Organosilane Layer at the Silica/Solution Interface. The Journal of Adhesion, 46(1-4), 1-14. Available at: [Link]
-
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest. Available at: [Link]
-
Al-Ammar, K. A., et al. (2021). Some common Fourier-transform infrared (FTIR) data for organosilanes 1-3. ResearchGate. Available at: [Link]
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Nørgaard, A. W., et al. (2010). Hydrolysis and condensation of fluorinated silanes in commercial spray products. Environmental Science & Technology, 44(10), 3875-3881. Available at: [Link]
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Hu, J., et al. (2024). Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography–mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Hu, J., et al. (2024). Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 38(12), e9730. Available at: [Link]
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Parvole, J., & Pavan, S. (1996). In Situ FTIR Study of the Formation of an Organosilane Layer at the Silica/Solution Interface. Taylor & Francis eBooks. Available at: [Link]
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Hu, J., et al. (2024). Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum for higher and lower levels of organosilane concentration. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Bicyclo(2.2.1)hept-5-en-2-ol. PubChem. Available at: [Link]
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Wiley-VCH. (n.d.). Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. SpectraBase. Available at: [Link]
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Buchmeiser, M. R., et al. (2005). Synthesis of a Silica-Based Heterogeneous Second Generation Grubbs Catalyst. Advanced Synthesis & Catalysis, 347(5), 727-734. Available at: [Link]
-
Ohta, S., et al. (1993). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Chemical & Pharmaceutical Bulletin, 41(8), 1422-1424. Available at: [Link]
-
ChemSrc. (n.d.). NORBORNENYLETHYLTRICHLOROSILANE. Available at: [Link]
-
Wiley-VCH. (n.d.). BICYCLO[2.2.1]HEPT-2-ENE, 6-ETHENYL-5,5-DIMETHYL-. SpectraBase. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
The proper handling and disposal of reactive organosilanes are paramount to ensuring a safe laboratory environment. Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a member of the chlorosilane family, is a highly reactive compound that demands a thorough understanding of its chemical properties for safe neutralization and disposal.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of this reagent, grounded in established safety procedures for water-reactive and corrosive chemicals. The procedures outlined below are designed to mitigate risks by controlling the reaction rate and managing hazardous byproducts.
Core Principles: Understanding the Reactivity of Trichlorosilanes
This compound's hazardous nature stems from the trichlorosilyl (-SiCl₃) functional group. This group is extremely susceptible to nucleophilic attack by protic substances, most notably water.
The Hydrolysis Reaction: The primary reaction of concern is hydrolysis. Chlorosilanes react vigorously, often violently, with water in a highly exothermic reaction to form silanols (Si-OH) and hydrogen chloride (HCl) gas.[3][4][5] The generated silanols can then condense to form polysiloxane oils or resins.[1] The key dangers are:
-
Rapid Heat Generation: The uncontrolled addition of water can cause the mixture to boil, potentially splashing corrosive materials.
-
Toxic and Corrosive Byproduct: The reaction liberates significant quantities of hydrogen chloride (HCl) gas, which is corrosive to the respiratory tract, skin, and eyes and forms corrosive hydrochloric acid upon contact with moisture.[2][6][7]
-
Flammability: Many chlorosilanes are flammable liquids, and the heat from the hydrolysis reaction can be sufficient to ignite the compound or flammable solvents.[8][9]
Therefore, the disposal procedure is fundamentally a controlled quenching process designed to manage the rate of hydrolysis and safely neutralize the resulting acidic byproducts.[10][11][12]
Hazard Assessment and Safety Data
| Parameter | Hazard Information | Source |
| GHS Classification | Causes severe skin burns and eye damage. Harmful if swallowed or if inhaled. In contact with water, releases flammable gases. | [6][8] |
| Primary Hazards | Reacts violently with water, moisture, and alcohols.[9] Corrosive. Flammable liquid and vapor. | [9] |
| Byproducts of Reaction | Hydrogen chloride gas, Hydrochloric acid, Siloxanes. | [2][4][15] |
| PPE Requirement | Chemical splash goggles, full-face shield, flame-retardant lab coat, chemically resistant gloves (e.g., butyl rubber or Viton), closed-toe shoes. | [2] |
| Handling Environment | Must be handled under an inert atmosphere (Nitrogen or Argon) in a certified chemical fume hood.[6][8] | [6][8] |
Disposal Workflow: A Step-by-Step Protocol
This protocol is designed for the safe quenching of small to moderate quantities (up to ~25 g) of this compound.
-
Glassware: A three-necked, round-bottom flask appropriately sized to ensure the final reaction volume does not exceed 50% of the flask's capacity.
-
Stirring: A magnetic stir bar and stir plate.
-
Inert Atmosphere: A nitrogen or argon gas line with a bubbler to vent evolved HCl gas safely into the back of the fume hood.
-
Addition Funnel: A pressure-equalizing dropping funnel for the controlled addition of quenching agents.
-
Cooling: An ice-water bath.
-
Personal Protective Equipment (PPE): As specified in the table above.
-
Quenching Reagents:
-
Anhydrous, high-boiling point, inert solvent (e.g., heptane, toluene).
-
Anhydrous Isopropanol (2-Propanol).
-
Methanol.
-
Deionized Water.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or another suitable base for neutralization.
-
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Remove all other flammable materials from the immediate vicinity.[10]
-
Inert Atmosphere: Assemble the three-necked flask with the stir bar, dropping funnel, and a gas inlet connected to the inert gas line. Place the entire assembly in the ice bath on the stir plate.
-
Purge the System: Purge the flask with nitrogen or argon for several minutes to displace all air and moisture.[6]
The guiding principle is a gradual reduction in reactivity by sequential addition of quenching agents, from the least reactive (isopropanol) to the most reactive (water).[10][12][16]
-
Dilution (Causality: Heat Management):
-
Under a positive flow of inert gas, transfer the this compound to the reaction flask via cannula or a dry syringe.
-
Add a suitable volume of a dry, inert solvent like heptane or toluene (aim for a concentration of ~10-20% w/v). The solvent acts as a thermal sink, absorbing the heat generated during the exothermic hydrolysis and preventing dangerous temperature spikes.[11]
-
-
Initial Quench with Isopropanol (Causality: Controlled Reactivity):
-
Begin stirring the diluted silane solution and ensure it is cooled to 0°C.
-
Fill the dropping funnel with anhydrous isopropanol.
-
Add the isopropanol dropwise to the stirred solution. Isopropanol is less reactive than water, allowing for a more controlled initial reaction.[10] The reaction will produce HCl gas, which should be safely vented through the bubbler.
-
Observation: You will likely observe gas evolution (HCl). Maintain a slow addition rate to keep the reaction from becoming too vigorous. Continue adding isopropanol until the gas evolution subsides.
-
-
Secondary Quench with Methanol (Causality: Ensuring Complete Reaction):
-
Once the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive than isopropanol and will react with any remaining, less accessible trichlorosilyl groups.
-
-
Final Quench with Water (Causality: Complete Hydrolysis):
-
After the reaction with methanol ceases, cautiously add water dropwise. This final step ensures that every last trace of the chlorosilane has been hydrolyzed.[12]
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for several hours to ensure the reaction is complete.[10]
-
-
Neutralization: The resulting mixture will be highly acidic due to the generated HCl. While still stirring, slowly add a saturated solution of sodium bicarbonate or another suitable base until the aqueous layer is neutral (pH ~7), which can be checked with pH paper. Be prepared for significant CO₂ evolution if using bicarbonate.
-
Waste Segregation: Transfer the final, neutralized biphasic mixture into a clearly labeled hazardous waste container for halogenated organic waste.
-
Decontamination: Rinse all glassware that came into contact with the chlorosilane with a small amount of isopropanol, and add this rinse to the hazardous waste container. Then, wash the glassware thoroughly.[12]
Emergency Procedures
-
Spills: For small spills, absorb the material with a dry, inert absorbent like sand or vermiculite (DO NOT use combustible materials).[8] Collect the material using non-sparking tools into a sealable container for disposal via the quenching procedure.[8][9] Evacuate the area in case of a large spill.
-
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][7]
-
-
Fire: Use a dry chemical, "alcohol" foam, or carbon dioxide extinguisher. DO NOT use water directly on the material, as this will intensify the situation.[9] Water spray can be used to cool nearby containers.[9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Elkem.com. What are Chlorosilanes?[Link]
- Google Patents. US7208617B2 - Hydrolysis of chlorosilanes.
- Google Patents. US4609751A - Method of hydrolyzing chlorosilanes.
-
Silicones Europe. Chemistry - Hydrolysis. [Link]
-
Gelest, Inc. TRICHLOROSILANE, 99% - Safety Data Sheet. [Link]
-
American Chemistry Council. GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
Gelest, Inc. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]DIMETHYLCHLOROSILANE, tech-95, endo/exo isomers - Safety Data Sheet. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Trichlorosilane. [Link]
-
Capot Chemical. MSDS of (5-BICYCLO[2.2.1]HEPTYL)TRICHLOROSILANE. [Link]
-
Gelest, Inc. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech-95, endo/exo isomers - Safety Data Sheet. [Link]
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Henderson, K. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
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KGROUP. Quenching Reactive Substances. [Link]
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Molbase. 2-(BICYCLOHEPTYL)TRICHLOROSILANE, CAS 18245-29-9. [Link]
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EPFL. Protocol for quenching reactive chemicals. [Link]
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Sarpong, R. Quenching of Water Reactive Materials. [Link]
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MDPI. 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. [Link]
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XiXisys.com. GHS 11 (Rev.11) SDS for CAS: 18245-94-8 Name: Bicyclo[2.2.1]hept-5-en-2-yldichloromethylsilane. [Link]
-
Gelest, Inc. [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE, tech, endo/exo isomers - Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: Trimethylchlorosilane. [Link]
-
PubChem - NIH. Bicyclo(2.2.1)hept-5-en-2-ol. [Link]
-
US EPA. Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)- - Substance Details. [Link]
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A Comprehensive Guide to the Safe Handling of Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Handling highly reactive chemical compounds is a fundamental aspect of innovative research and development. Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, a member of the organochlorosilane family, is a valuable reagent in organic synthesis. However, its utility is matched by its significant hazards, primarily its corrosive nature and high reactivity with water. This guide provides essential, immediate safety and logistical information, offering a deep dive into the procedural, step-by-step guidance required for its safe handling, from operational protocols to disposal plans. As Senior Application Scientists, our goal is to empower you with the knowledge to manage these risks effectively, ensuring both your safety and the integrity of your research.
Understanding the Inherent Risks: The Chemistry of this compound
The primary hazard of this compound stems from its trichlorosilyl group (-SiCl₃). This functional group is extremely susceptible to hydrolysis. Upon contact with moisture, even humidity in the air, it rapidly reacts to form hydrogen chloride (HCl) gas and corresponding silanols.[1] This reaction is vigorous and exothermic, presenting multiple safety concerns:
-
Corrosivity: Both the parent compound and the hydrochloric acid produced are highly corrosive to skin, eyes, and the respiratory tract.[1] Direct contact can lead to severe chemical burns.
-
Respiratory Hazards: Inhalation of hydrogen chloride gas can cause severe irritation to the nose, throat, and lungs, potentially leading to pulmonary edema, a medical emergency.[2][3]
-
Pressure Buildup: If the hydrolysis reaction occurs in a sealed container, the generation of HCl gas can lead to a dangerous buildup of pressure, potentially causing the container to rupture.
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.
Part 1: Your Armor: Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is your first and most critical line of defense. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide, and employees must use, appropriate PPE when handling hazardous chemicals (29 CFR 1910.132).[4][5][6][7]
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the liquid and the corrosive HCl gas. A face shield offers a broader area of protection for the entire face. |
| Hand Protection | Neoprene or nitrile rubber gloves. | These materials offer good resistance to a range of chemicals, including corrosive substances.[8] It is crucial to inspect gloves for any signs of degradation or perforation before each use. |
| Body Protection | A flame-resistant lab coat. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge. | Essential for protecting against the inhalation of HCl gas, especially in case of a spill or when working in areas with inadequate ventilation. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Part 2: In the Lab: Operational and Disposal Plans
A safe laboratory environment is built on a foundation of well-defined and rigorously followed procedures. The American Chemical Society provides comprehensive guidelines for laboratory safety that should be a staple in any research setting.[9][10][11]
Step-by-Step Handling Protocol
-
Preparation is Key: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and unobstructed. Prepare a spill kit specifically for corrosive and water-reactive materials. This should include an inert absorbent material like sand or vermiculite (do not use combustible materials like paper towels), and a container for waste.
-
Work in a Controlled Environment: All manipulations of this compound must be conducted in a certified chemical fume hood to ensure proper ventilation and containment of any released HCl gas.
-
Inert Atmosphere is Crucial: Due to its water reactivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon). This prevents premature reaction with atmospheric moisture.
-
Dispensing the Chemical: Use dry, clean glassware and syringes. When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Reaction Quenching: After the reaction is complete, the remaining reactive silane must be quenched safely. This is typically done by slowly adding a non-protic solvent like isopropanol, followed by a controlled addition of water. This should be done in an ice bath to manage the exothermic reaction.
Emergency Spill Response
In the event of a spill, immediate and correct action is critical to mitigate the hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the size and nature of the spill. If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble, including respiratory protection.
-
Contain the Spill: If the spill is small and you are trained to handle it, contain the liquid by creating a dike with an inert absorbent material.
-
Neutralize and Absorb: Cover the spill with the inert absorbent material. Do not use water.
-
Collect and Dispose: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by a thorough washing with soap and water.
Waste Disposal Plan
All waste containing this compound or its byproducts must be treated as hazardous waste.
-
Segregate Waste: Keep all waste from this compound separate from other waste streams.
-
Labeling: Clearly label the waste container with its contents, including the fact that it is corrosive and water-reactive.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[12] Never pour this chemical or its waste down the drain.
By adhering to these rigorous safety protocols, you can confidently and safely unlock the synthetic potential of this compound, driving your research forward while maintaining a secure laboratory environment.
References
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment Subpart I 29 CFR 1910.132.
- MSC Industrial Supply. (2023, July 21). How to Select the Right Chemical Resistant Gloves.
- Princeton University Environmental Health and Safety. (n.d.). Guidelines for the Selection of Chemical-Resistant Gloves.
- Ansell. (n.d.). Chemical Resistant Gloves.
- Centers for Disease Control and Prevention. (n.d.). Hydrogen Chloride | Medical Management Guidelines.
- Grand Valley State University. (2015, March 4). Water-reactive Materials.
- Public Health England. (2024, November 6). Hydrogen chloride: toxicological overview.
- Electronic Code of Federal Regulations. (n.d.). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment.
- Interscan Corporation. (2024, August 9). Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks.
- University of California, Riverside Environmental Health & Safety. (n.d.). Selecting Chemical-Resistant Gloves.
- Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements.
- University of Pennsylvania Environmental Health and Radiation Safety. (2024, April 12). SOP: Water-Reactive Chemicals.
- Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- Auburn University Risk Management & Safety. (n.d.). AU Lab Safety Sheets - Water Reactive Chemicals Overview.
- National Institutes of Health Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory.
- American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories.
- Syracuse University Environmental Health and Safety Services. (2023, January 24). Water Reactive.
- American Chemical Society. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety.
- Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE).
- National Center for Biotechnology Information. (n.d.). ACUTE TOXICITY OF HYDROGEN CHLORIDE.
- National Oceanic and Atmospheric Administration. (n.d.). hydrogen chloride, anhydrous.
- National Chemical Emergency Centre. (n.d.). Emergency Procedure Guide - Corrosive Liquids.
- American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
- University of Manitoba. (n.d.). Chemical Spill Response Procedure.
- Occupational Safety and Health Administration. (n.d.). Enforcement Guidance for Personal Protective Equipment in General Industry.
- American Chemical Society. (n.d.). Doing Things Safely.
- Florida State University Emergency Management. (n.d.). Chemical Spills.
- Canadian Centre for Occupational Health and Safety. (2023, June 14). Spill Response - Chemicals.
- Praxair. (n.d.). Silane SiH4 Safety Data Sheet SDS P4649.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Voltaix, Inc. (n.d.). Material Safety Data Sheet for Silane (SiH).
- National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
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- National Oceanic and Atmospheric Administration. (n.d.). CHLOROSILANES, TOXIC, CORROSIVE, N.O.S..
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
